molecular formula C9H13NO2 B3029512 3-(1-Amino-3-hydroxypropyl)phenol CAS No. 683220-64-6

3-(1-Amino-3-hydroxypropyl)phenol

Cat. No.: B3029512
CAS No.: 683220-64-6
M. Wt: 167.20
InChI Key: YWBVXJDWRKZBLW-UHFFFAOYSA-N
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Description

3-(1-Amino-3-hydroxypropyl)phenol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Amino-3-hydroxypropyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Amino-3-hydroxypropyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-amino-3-hydroxypropyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-9(4-5-11)7-2-1-3-8(12)6-7/h1-3,6,9,11-12H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBVXJDWRKZBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661559
Record name 3-(1-Amino-3-hydroxypropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683220-64-6
Record name 3-(1-Amino-3-hydroxypropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Amino-3-hydroxypropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(1-Amino-3-hydroxypropyl)phenol is a fascinating organic molecule that holds considerable interest for researchers in medicinal chemistry and drug development. Its structure, featuring a phenol ring, an amino group, and a hydroxyl group, presents a unique combination of functionalities that could give rise to a diverse range of biological activities. This guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and prospective biological significance of this compound, tailored for scientists and professionals in the field.

Chemical Identity and Structure

3-(1-Amino-3-hydroxypropyl)phenol is an aminophenol derivative with the chemical formula C₉H₁₃NO₂.[1] Its structure is characterized by a phenol ring substituted at the meta-position with a 1-amino-3-hydroxypropyl side chain. The presence of a chiral center at the first carbon of the propyl chain means that this compound can exist as a racemate or as individual enantiomers.

  • IUPAC Name: 3-(1-amino-3-hydroxypropyl)phenol[1]

  • Molecular Formula: C₉H₁₃NO₂

  • Molecular Weight: 167.21 g/mol

  • CAS Number: 683220-64-6 (racemate)[1]

  • Synonyms: 3-(3-hydroxyphenyl)-dl-beta-alaninol, 3-(1-amino-3-hydroxy-propyl)-phenol[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While extensive experimental data for 3-(1-Amino-3-hydroxypropyl)phenol is not widely available, we can rely on high-quality predicted data to guide our understanding.

Table 1: Predicted Physicochemical Properties of 3-(1-Amino-3-hydroxypropyl)phenol

PropertyValueSource
Molecular Weight 167.21 g/mol PubChem
XLogP3-AA (Lipophilicity) -0.5PubChem
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 66.4 ŲPubChem
Heavy Atom Count 12PubChem
Complexity 134PubChem

Note: The properties listed above are computationally predicted and should be confirmed by experimental analysis.

The predicted low XLogP3-AA value suggests that 3-(1-Amino-3-hydroxypropyl)phenol is a relatively polar molecule with good aqueous solubility. The presence of multiple hydrogen bond donors and acceptors further supports its potential for interaction with biological macromolecules.

Synthesis and Manufacturing

While a specific, detailed synthesis for 3-(1-Amino-3-hydroxypropyl)phenol is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and related syntheses. A potential strategy could involve the use of 3-hydroxyacetophenone as a starting material.

Proposed Synthetic Pathway

Synthesis_Pathway A 3-Hydroxyacetophenone B 1-(3-Hydroxyphenyl)ethan-1-one oxime A->B Hydroxylamine C 1-(3-Hydroxyphenyl)ethanamine B->C Reduction (e.g., LiAlH4) D N-(1-(3-Hydroxyphenyl)ethyl)acetamide C->D Acetylation E N-(1-(3-Hydroxyphenyl)ethyl)-2-chloroacetamide D->E Chloroacetylation F N-(1-(3-Hydroxyphenyl)ethyl)-2-hydroxyacetamide E->F Hydrolysis G 3-(1-Amino-3-hydroxypropyl)phenol F->G Reduction & Deprotection

Caption: A potential synthetic route for 3-(1-Amino-3-hydroxypropyl)phenol.

Step-by-Step Methodology (Conceptual)
  • Oxime Formation: 3-Hydroxyacetophenone is reacted with hydroxylamine to form the corresponding oxime.

  • Reduction of Oxime: The oxime is then reduced to the primary amine, 1-(3-hydroxyphenyl)ethanamine, using a suitable reducing agent like lithium aluminum hydride.

  • Protection of the Amine: The resulting amine is protected, for instance, by acetylation, to prevent side reactions in subsequent steps.

  • Chain Elongation: The protected amine is then subjected to a reaction to introduce a two-carbon unit with a leaving group, such as chloroacetylation.

  • Introduction of the Hydroxyl Group: The chloro group is displaced by a hydroxyl group via hydrolysis.

  • Reduction and Deprotection: Finally, the amide is reduced to the corresponding amine, and the protecting group is removed to yield 3-(1-Amino-3-hydroxypropyl)phenol.

It is important to note that this is a conceptual pathway, and optimization of reaction conditions and purification methods would be necessary.

Potential Biological Activity and Applications

The structural similarity of 3-(1-Amino-3-hydroxypropyl)phenol to known pharmacologically active molecules suggests a range of potential biological activities.

Cardiovascular Effects

A structurally related compound, 3-((1S,2R)-2-Amino-1-hydroxypropyl)phenol, also known as Metaraminol, is a sympathomimetic amine used as a vasopressor to treat hypotension.[2] This suggests that 3-(1-Amino-3-hydroxypropyl)phenol could also interact with adrenergic receptors and may exhibit effects on blood pressure and heart rate. Further investigation into its receptor binding profile and in vivo cardiovascular effects is warranted.

Neurological and CNS Activity

Aminophenol derivatives have been explored for their potential in treating neurodegenerative diseases. While no direct studies on 3-(1-Amino-3-hydroxypropyl)phenol have been reported, its ability to cross the blood-brain barrier (a property that would need to be confirmed) and its structural motifs suggest that it could be a candidate for investigation in this area.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-known for their antioxidant properties. The phenol group in 3-(1-Amino-3-hydroxypropyl)phenol could act as a radical scavenger, potentially mitigating oxidative stress. Furthermore, some aminophenol derivatives have demonstrated anti-inflammatory activity.[3][4]

Analytical Characterization

To ensure the purity and confirm the structure of 3-(1-Amino-3-hydroxypropyl)phenol, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound.

Table 2: Example HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons, the protons on the propyl chain, and the exchangeable protons of the amino and hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Structure_Elucidation Structural Confirmation (NMR, MS) Purity_Check->Structure_Elucidation If Pure Final_Product Final_Product Structure_Elucidation->Final_Product Structure Confirmed

Caption: A typical workflow for the synthesis and characterization of 3-(1-Amino-3-hydroxypropyl)phenol.

Conclusion

3-(1-Amino-3-hydroxypropyl)phenol is a molecule with significant potential in the field of drug discovery and development. Its predicted physicochemical properties suggest good solubility and potential for biological interactions. While further research is needed to fully elucidate its synthesis, biological activity, and analytical profile, this guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this promising compound. The conceptual synthetic pathway and proposed analytical methods offer a starting point for practical laboratory investigation.

References

  • PubChem. 3-(1-Amino-3-hydroxypropyl)phenol. [Link]

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]

  • Pharmaffiliates. 3-((1S,2R)-2-Amino-1-hydroxypropyl)phenol. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

Sources

The Enigmatic Role of 3-(1-Amino-3-hydroxypropyl)phenol: A Technical Guide to its Putative Metabolic Significance

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Crossroads of Aromatic Metabolism

In the intricate landscape of cellular biochemistry, the journey of aromatic compounds from dietary intake to metabolic fate is a symphony of enzymatic precision and chemical transformation. While the metabolic pathways of proteogenic aromatic amino acids like tyrosine, phenylalanine, and tryptophan are well-charted territories, a vast number of related phenolic and aminophenolic compounds remain enigmatic. This guide delves into the hypothetical, yet scientifically grounded, role of one such molecule: 3-(1-Amino-3-hydroxypropyl)phenol .

For researchers, scientists, and drug development professionals, understanding the metabolic journey of novel or lesser-studied compounds is paramount. It informs toxicology, pharmacology, and our fundamental grasp of cellular homeostasis. This document serves as a technical exploration, synthesizing established principles of xenobiotic and amino acid metabolism to propose a putative role for 3-(1-Amino-3-hydroxypropyl)phenol as a metabolic intermediate. We will traverse its chemical characteristics, potential enzymatic interactions, and lay out a comprehensive framework for its experimental investigation.

I. The Chemical Identity and Context of 3-(1-Amino-3-hydroxypropyl)phenol

3-(1-Amino-3-hydroxypropyl)phenol is an organic compound featuring a phenol ring substituted with an amino- and a hydroxy- functionalized propyl chain.[1] Its structure suggests a potential relationship to aromatic amino acids and biogenic amines, positioning it at a crossroads of several key metabolic pathways.

PropertyValueSource
Molecular FormulaC9H13NO2[1]
Molecular Weight167.20 g/mol [1]
Synonyms3-(3-hydroxyphenyl)-dl-beta-alaninol[1]

The presence of a phenol group, a primary amine, and a hydroxyl group imparts a high degree of chemical reactivity and potential for enzymatic modification. It can be viewed as a structural analog of metaraminol, a vasopressor, suggesting potential interactions with biological systems.[2]

II. A Proposed Metabolic Nexus: Hypothetical Pathways and Enzymatic Logic

Direct evidence for the metabolic fate of 3-(1-Amino-3-hydroxypropyl)phenol is scarce in publicly available literature. However, by drawing parallels with the metabolism of similar compounds, we can construct a scientifically plausible hypothesis for its role as a metabolic intermediate.

A. Potential Origins: A Metabolite of Aromatic Precursors?

The biosynthesis of aromatic amino acids in microbes and plants originates from the shikimate pathway.[3][4] While mammals cannot synthesize these amino acids de novo, they possess extensive pathways for their metabolism and the metabolism of dietary aromatic compounds.[3][4] 3-(1-Amino-3-hydroxypropyl)phenol could potentially arise from the metabolism of larger, more complex xenobiotics or as a byproduct of aberrant amino acid metabolism.

One plausible origin is the enzymatic modification of a precursor molecule containing a 3-hydroxyphenyl moiety. For instance, the metabolism of certain pharmaceuticals or industrial chemicals could lead to its formation. A compound with a similar core structure is tapentadol, a mu-opioid receptor agonist, which is a 3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol.[5] While structurally different in its side chain, it highlights the presence of substituted aminophenols in pharmacologically active molecules.

B. Predicted Metabolic Fates: Detoxification and Bioactivation

Once formed, 3-(1-Amino-3-hydroxypropyl)phenol would likely be a substrate for a variety of metabolic enzymes, primarily involved in detoxification and excretion. The metabolism of aminophenols is known to involve several key transformations.[6][7]

  • Phase I Metabolism: Oxidation and Hydroxylation

    • Tyrosinase and Phenol Oxidases: The phenolic ring is a prime target for oxidation. Tyrosinases, copper-containing enzymes, are known to hydroxylate monophenols to catechols (o-diphenols).[8][9] This conversion of 3-(1-Amino-3-hydroxypropyl)phenol to a catechol derivative would significantly alter its chemical properties and biological activity. The resulting catechol could be more reactive and potentially redox-active.

    • Cytochrome P450 (CYP) Enzymes: While the metabolism of p-aminophenol by hepatocytes can occur independently of CYP enzymes, these enzymes are major players in the metabolism of a vast array of xenobiotics and could potentially be involved in the hydroxylation or other oxidative modifications of the aromatic ring or the propyl side chain.[7]

  • Phase II Metabolism: Conjugation for Excretion

    • Glucuronidation and Sulfation: The phenolic hydroxyl group is a common site for conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) and sulfate (via sulfotransferases, SULTs). These reactions increase the water solubility of the compound, facilitating its excretion in urine. The metabolism of paracetamol (acetaminophen), which produces a p-aminophenol metabolite, heavily relies on these pathways.[10]

    • Glutathione Conjugation: The amino group and the aromatic ring can be susceptible to the formation of reactive intermediates that are then detoxified by conjugation with glutathione (GSH).[6][7] This is a critical pathway in the detoxification of reactive metabolites of aminophenols.

The following diagram illustrates the hypothetical metabolic pathways for 3-(1-Amino-3-hydroxypropyl)phenol.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Precursor Precursor Molecule Target 3-(1-Amino-3-hydroxypropyl)phenol Precursor->Target Metabolic Activation Catechol Catechol Derivative Target->Catechol Tyrosinase / CYP450 Glucuronide Glucuronide Conjugate Target->Glucuronide UGTs Sulfate Sulfate Conjugate Target->Sulfate SULTs GSH Glutathione Conjugate Catechol->GSH GSTs Excretion Excretion (Urine/Bile) Glucuronide->Excretion Sulfate->Excretion GSH->Excretion

Caption: Hypothetical metabolic pathways of 3-(1-Amino-3-hydroxypropyl)phenol.

III. Experimental Workflows for Elucidating Metabolic Fate

To validate these hypotheses, a multi-pronged experimental approach is necessary. The following protocols provide a framework for investigating the metabolic fate of 3-(1-Amino-3-hydroxypropyl)phenol.

A. In Vitro Metabolism Studies

These studies are crucial for identifying the primary metabolic pathways and the enzymes involved in a controlled environment.

1. Incubation with Liver Microsomes and S9 Fractions:

  • Objective: To determine if 3-(1-Amino-3-hydroxypropyl)phenol is a substrate for Phase I (microsomes) and Phase II (S9 fraction) metabolic enzymes.

  • Protocol:

    • Prepare incubation mixtures containing liver microsomes or S9 fraction (from human, rat, or other relevant species), a NADPH-generating system (for Phase I), and cofactors for Phase II reactions (e.g., UDPGA for glucuronidation, PAPS for sulfation, GSH for glutathione conjugation).

    • Add 3-(1-Amino-3-hydroxypropyl)phenol at various concentrations.

    • Incubate at 37°C for different time points.

    • Quench the reaction with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

2. Recombinant Enzyme Assays:

  • Objective: To identify the specific enzymes responsible for the metabolism of 3-(1-Amino-3-hydroxypropyl)phenol.

  • Protocol:

    • Incubate 3-(1-Amino-3-hydroxypropyl)phenol with individual recombinant human enzymes (e.g., specific CYPs, UGTs, SULTs, or tyrosinase).

    • Include necessary cofactors for each enzyme.

    • Analyze the reaction mixture by LC-MS/MS to detect the formation of specific metabolites.

The following diagram outlines the experimental workflow for in vitro metabolism studies.

In_Vitro_Workflow Start 3-(1-Amino-3-hydroxypropyl)phenol Microsomes Liver Microsomes + NADPH Start->Microsomes S9 S9 Fraction + Cofactors Start->S9 Recombinant Recombinant Enzymes Start->Recombinant Incubation Incubation at 37°C Microsomes->Incubation S9->Incubation Recombinant->Incubation Quench Reaction Quenching Incubation->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Caption: Workflow for in vitro metabolism studies.

B. In Vivo Metabolism and Pharmacokinetic Studies

Animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-(1-Amino-3-hydroxypropyl)phenol in a whole-organism context.

  • Objective: To determine the pharmacokinetic profile and identify the major metabolites of 3-(1-Amino-3-hydroxypropyl)phenol in vivo.

  • Protocol:

    • Administer 3-(1-Amino-3-hydroxypropyl)phenol to a suitable animal model (e.g., rats or mice) via relevant routes (e.g., oral, intravenous).

    • Collect blood, urine, and feces at various time points.

    • Process the samples (e.g., plasma separation, extraction) to isolate the parent compound and its metabolites.

    • Analyze the samples by LC-MS/MS for quantification and metabolite identification.

    • Perform tissue distribution studies by analyzing the concentration of the compound and its metabolites in various organs after a single dose.

C. Analytical Methodologies

The successful identification and quantification of 3-(1-Amino-3-hydroxypropyl)phenol and its metabolites rely on robust analytical techniques.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS):

This is the gold standard for metabolic studies due to its high sensitivity, selectivity, and ability to provide structural information.

  • Sample Preparation: Protein precipitation for plasma samples, solid-phase extraction for urine samples to concentrate the analytes and remove interfering substances.

  • Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of small polar molecules. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium acetate) is employed.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is suitable for the detection of the amine-containing compound. Multiple Reaction Monitoring (MRM) is used for quantification, while full scan and product ion scan modes are used for metabolite identification.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-(1-Amino-3-hydroxypropyl)phenol[M+H]+To be determined experimentally
Putative Catechol Metabolite[M+H]+To be determined experimentally
Putative Glucuronide Conjugate[M+H]+To be determined experimentally
Putative Sulfate Conjugate[M+H]+To be determined experimentally

IV. Conclusion and Future Directions

While the direct metabolic role of 3-(1-Amino-3-hydroxypropyl)phenol remains to be definitively elucidated, this guide provides a robust, scientifically-grounded framework for its investigation. By leveraging our understanding of the metabolism of analogous aminophenolic compounds, we can hypothesize its journey through Phase I and Phase II metabolic pathways. The experimental protocols outlined herein offer a clear path for researchers to test these hypotheses, identify the enzymatic players, and ultimately, unravel the metabolic significance of this intriguing molecule.

Future research should focus on the potential for bioactivation of 3-(1-Amino-3-hydroxypropyl)phenol, particularly the formation of reactive catechol intermediates and their subsequent interactions with cellular macromolecules. Understanding its metabolic profile is not only an academic exercise but a critical step in assessing its potential toxicological and pharmacological implications, particularly if it is identified as a metabolite of a drug candidate or an environmental contaminant.

References

  • Eckert, K. G. (1988). The metabolism of aminophenols in erythrocytes. Xenobiotica, 18(11), 1319-1326. [Link]

  • PubChem. (n.d.). 3-(1-Amino-3-hydroxypropyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-((1S,2R)-2-Amino-1-hydroxypropyl)phenol. Retrieved from [Link]

  • Wikipedia. (2024). Paracetamol. Retrieved from [Link]

  • Fowler, L. M., et al. (1993). Metabolism of para-aminophenol by rat hepatocytes. Drug Metabolism and Disposition, 21(6), 1097-1102. [Link]

  • Tirloche, G., et al. (2005). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Frontiers in Molecular Biosciences, 5, 29. [Link]

  • Francis, K., & Francis, R. K. (2018). A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals. Frontiers in molecular biosciences, 5, 29. [Link]

  • Takeda, K., et al. (2022). Decoding the Complex Crossroad of Tryptophan Metabolic Pathways. International Journal of Molecular Sciences, 23(2), 853. [Link]

  • Valero, E., et al. (2003). Enzymatic synthesis of 3'-hydroxyacetaminophen catalyzed by tyrosinase. Biotechnology Progress, 19(6), 1632-1638. [Link]

  • Francis, J. W., et al. (2019). Enzymatic Modification of N-Terminal Proline Residues Using Phenol Derivatives. Bioconjugate Chemistry, 30(3), 635-641. [Link]

  • Trost, B. M., & Toste, F. D. (2003). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. The Journal of pharmacology and experimental therapeutics, 307(3), 1095–1103. [Link]

Sources

Thermodynamic stability of 3-(1-Amino-3-hydroxypropyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(1-Amino-3-hydroxypropyl)phenol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The thermodynamic stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly influencing shelf-life, efficacy, and patient safety. 3-(1-Amino-3-hydroxypropyl)phenol derivatives represent a class of compounds with significant therapeutic potential, yet their inherent structural motifs—an aromatic amine and a phenol—present unique stability challenges. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of these molecules. We will delve into the fundamental principles of chemical thermodynamics, elucidate common degradation pathways, present robust experimental methodologies for stability assessment, and discuss strategic approaches for enhancing formulation stability. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the stability risks associated with this chemical class.

Introduction: The Criticality of Stability

3-(1-Amino-3-hydroxypropyl)phenol and its derivatives are polyfunctional molecules, making them valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] The presence of both a phenol and an amino group on the same aromatic ring, however, renders these compounds highly susceptible to degradation, particularly oxidative reactions.[3] Understanding the thermodynamic and kinetic stability of these derivatives is not merely an academic exercise; it is a prerequisite for the development of safe, stable, and effective drug products. A loss of potency, the formation of toxic degradation products, or changes in physical properties can compromise the therapeutic outcome. This guide provides the scientific framework and practical methodologies to comprehensively characterize and manage the stability of this important class of compounds.

Fundamentals of Thermodynamic Stability in Pharmaceuticals

The stability of a drug substance is fundamentally governed by thermodynamics and kinetics.

  • Thermodynamics describes the energy difference between the intact drug (reactant) and its degradation products. This is quantified by the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous degradation process.[4]

  • Kinetics describes the rate at which this degradation occurs. Even if a reaction is thermodynamically favorable (negative ΔG), a high activation energy (Ea) can make the degradation process imperceptibly slow under normal storage conditions.[5]

Stability studies in drug development aim to identify conditions that minimize the rate of degradation to ensure the product remains within its specifications throughout its intended shelf-life.[6]

Factors Influencing the Stability of 3-(1-Amino-3-hydroxypropyl)phenol Derivatives

The stability of these derivatives is a complex interplay of their intrinsic molecular structure and the external environmental conditions they are exposed to.

Intrinsic Structural Factors

The molecule's inherent reactivity is dictated by its functional groups. The aminophenol core is particularly vulnerable.

  • Phenolic Hydroxyl Group: The -OH group is a primary site for oxidation, which can be initiated by light, heat, or transition metal ions. Oxidation can lead to the formation of colored quinone-type structures.[3]

  • Aromatic Amino Group: The -NH2 group is also susceptible to oxidation. Like phenols, aniline and its derivatives are electron-rich and prone to oxidation, often resulting in discoloration from a colorless or white solid to yellow, red, or even black upon exposure to air.[3][7]

  • Side Chain: The 1-amino-3-hydroxypropyl side chain, while generally more stable than the aminophenol ring, can undergo reactions such as dehydration or cyclization under certain pH and temperature conditions.

Extrinsic Environmental Factors

External factors are critical drivers of degradation and must be carefully controlled.

  • Temperature: Increased temperature accelerates the rate of most degradation reactions, a relationship often described by the Arrhenius equation.[5] This principle is the basis for accelerated stability testing, which helps predict long-term stability in a shorter timeframe.[8]

  • pH: The pH of a solution can dramatically influence degradation rates. For aminophenols, pH affects the ionization state of both the amino and phenolic groups, which in turn affects their susceptibility to hydrolysis and oxidation.[9] Degradation pathways can differ significantly between acidic and alkaline conditions.[10]

  • Oxygen: As a primary degradation pathway for aminophenols is oxidation, the presence of atmospheric or dissolved oxygen is a critical factor.[11] Formulations may require protection from oxygen through inert gas blanketing or the inclusion of antioxidants.

  • Light: Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate photochemical degradation reactions (photolysis).[12]

  • Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts, significantly accelerating oxidative degradation pathways.[11]

cluster_intrinsic Intrinsic Factors (Molecular Structure) cluster_extrinsic Extrinsic Factors (Environment) Compound 3-(1-Amino-3-hydroxypropyl)phenol Derivative Phenol_Group Phenolic -OH Amino_Group Aromatic -NH2 Side_Chain Alkyl Side Chain Degradation Degradation (Loss of Stability) Phenol_Group->Degradation Amino_Group->Degradation Side_Chain->Degradation Temperature Temperature Temperature->Degradation pH pH pH->Degradation Oxygen Oxygen Oxygen->Degradation Light Light Light->Degradation Metal_Ions Metal Ions Metal_Ions->Degradation

Caption: Key intrinsic and extrinsic factors influencing the stability of 3-(1-Amino-3-hydroxypropyl)phenol derivatives.

Potential Degradation Pathways

Understanding the specific chemical transformations that can occur is essential for developing targeted stabilization strategies and analytical methods.

  • Oxidative Degradation: This is often the primary pathway. The aminophenol moiety can be oxidized to form highly colored iminoquinones and subsequently polymerize into complex, dark-colored materials. This process is often autocatalytic.

  • Hydrolytic Degradation: While the core structure is generally stable against hydrolysis, derivatives with ester or amide linkages could be susceptible to pH-dependent cleavage.

  • Photodegradation: UV light absorption can create excited states that lead to radical-mediated reactions, accelerating oxidation and other degradation processes.

Parent Aminophenol Derivative Radical Phenoxy/Amino Radical (Intermediate) Parent->Radical Initiation (O₂, Light, Metal Ions) Iminoquinone Iminoquinone (Colored) Radical->Iminoquinone Oxidation Polymer Polymeric Degradants (Insoluble, Colored) Iminoquinone->Polymer Polymerization

Caption: A simplified oxidative degradation pathway for aminophenol derivatives.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach employing several orthogonal analytical techniques is required for a thorough stability assessment.[13]

Calorimetric Techniques

Calorimetry provides direct measurement of the heat changes associated with physical and chemical events, offering powerful insights into stability without the need for chromatographic separation.[14][15]

  • Differential Scanning Calorimetry (DSC): DSC is a cornerstone technique for characterizing the solid-state properties of a drug.[15] It is invaluable for identifying polymorphs, determining purity, and, crucially, for rapid screening of drug-excipient compatibility.[16] An interaction between the drug and an excipient is often indicated by a shift in melting endotherms or the appearance of new exothermic peaks.[16]

  • Isothermal Microcalorimetry (IMC): IMC is an extremely sensitive technique that measures the heat flow produced by slow degradation reactions at or near ambient storage temperatures.[16][17] By measuring the heat output over time, IMC can be used to directly assess the degradation rate and predict the long-term stability and shelf-life of a drug product, often much faster than traditional methods.[18]

Protocol 1: Excipient Compatibility Screening using DSC
  • Preparation: Accurately weigh 2-3 mg of the 3-(1-Amino-3-hydroxypropyl)phenol derivative into a DSC pan. For mixtures, prepare 1:1 (w/w) physical blends of the drug with each potential excipient. Prepare samples of the pure excipients as well.

  • Sealing: Hermetically seal the pans to prevent any loss of material or interaction with the atmosphere.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the samples at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond the melting point of the API.

  • Analysis: Analyze the resulting thermograms. Compare the thermogram of the 1:1 mixture to the thermograms of the pure components. Look for:

    • Significant shifts (>2-3 °C) in the melting peak of the API.

    • Changes in the shape or enthalpy of the melting peak.

    • The appearance of new exothermic or endothermic events, which strongly suggest an interaction.[16]

Stability-Indicating Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the workhorse for stability testing in the pharmaceutical industry.[6] A validated stability-indicating HPLC method can separate, detect, and quantify the active ingredient and its degradation products, allowing for the determination of potency and purity over time.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method
  • Forced Degradation: Subject the drug substance to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and light) to intentionally generate degradation products.

  • Column and Mobile Phase Screening: Screen various reverse-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or formate) to achieve separation of the main peak from all degradation peaks.

  • Method Optimization: Optimize the mobile phase gradient, flow rate, column temperature, and injection volume to ensure good peak shape, resolution (>2), and a reasonable run time.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths. The optimal wavelength is typically the absorption maximum of the parent compound. The PDA also allows for peak purity analysis to ensure co-elution is not occurring.

  • Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The ability to separate the API from all degradants generated during forced degradation studies is the key criterion for a "stability-indicating" method.

Data Summary: Analytical Techniques for Stability Assessment
TechniquePrinciplePrimary ApplicationKey Insights
DSC Measures heat flow difference between sample and reference as a function of temperature.Solid-state characterization, excipient compatibility screening.Polymorphism, purity, melting point, physical interactions.[16]
IMC Measures minute heat flow from a sample under isothermal conditions.[17]Shelf-life prediction, real-time stability assessment.Direct measurement of degradation rate, kinetic parameters.[16]
HPLC-UV/PDA Differential partitioning of analytes between a stationary and mobile phase.[6]Potency and purity testing, quantification of degradation products.Stability-indicating assay, mass balance.
LC-MS HPLC separation followed by mass spectrometry detection.[13]Identification of unknown degradation products.Structural elucidation, confirmation of degradation pathways.

Experimental Workflow for Stability Analysis

A systematic workflow ensures all aspects of stability are thoroughly investigated.

Start Start: API & Formulation Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Forced_Deg DSC_Screen DSC Screening: Excipient Compatibility Start->DSC_Screen HPLC_Dev Stability-Indicating HPLC Method Development Forced_Deg->HPLC_Dev LCMS_ID LC-MS Analysis: Identify Degradants HPLC_Dev->LCMS_ID Form_Dev Formulation Optimization (Select Stabilizers, Buffers, etc.) LCMS_ID->Form_Dev DSC_Screen->Form_Dev ICH_Stability ICH Stability Study (Long-Term & Accelerated) Form_Dev->ICH_Stability Data_Analysis Data Analysis: Determine Shelf-Life ICH_Stability->Data_Analysis End End: Stable Product Data_Analysis->End

Caption: A comprehensive workflow for the stability assessment of a new drug candidate.

Strategies for Stabilization

Based on the understanding of degradation pathways, several formulation strategies can be employed to enhance the stability of 3-(1-Amino-3-hydroxypropyl)phenol derivatives:

  • pH Control: Formulating the drug product within a pH range where the molecule exhibits maximum stability is paramount. This typically involves the use of appropriate buffer systems.

  • Use of Antioxidants: For compounds susceptible to oxidation, including antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can be effective.

  • Chelating Agents: To mitigate catalysis by metal ions, chelating agents like ethylenediaminetetraacetic acid (EDTA) can be added to sequester trace metals.

  • Packaging: Using light-resistant (amber or opaque) and impermeable packaging can protect the drug product from light and oxygen.

  • Controlled Storage: Recommending appropriate storage conditions, such as refrigeration or controlled room temperature, is essential to minimize thermal degradation.[19]

Conclusion

The thermodynamic and kinetic stability of 3-(1-Amino-3-hydroxypropyl)phenol derivatives is a multifaceted challenge dictated by their inherent chemical reactivity and environmental factors. The aminophenol core structure is particularly susceptible to oxidative degradation, a process accelerated by heat, light, oxygen, and certain pH conditions. A rigorous stability assessment program, employing a suite of orthogonal analytical techniques including DSC for solid-state screening, IMC for shelf-life prediction, and a validated stability-indicating HPLC method for purity and potency, is essential. By thoroughly understanding the degradation pathways and implementing targeted formulation strategies, researchers can develop stable, safe, and effective pharmaceutical products based on this promising class of molecules.

References

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • 3-(1-Hydroxypropyl)phenol | C9H12O2 | CID 12921787 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • 3-Aminophenol | C6H7NO | CID 11568 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. (n.d.). Lab Manager. Retrieved February 13, 2026, from [Link]

  • Thermodynamic Studies for Drug Design and Screening - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Study of stability of 4-aminophenol as dominant decomposition product of paracetamol | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Stability of Paracetamol Amorphized by Co-Melting with Various Cellulose Derivatives. (2024). MDPI. Retrieved February 13, 2026, from [Link]

  • Thermodynamics and Kinetics of Drug-Target Binding by Molecular Simulation | Chemical Reviews. (2020). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Solid-state stability testing of drugs by isothermal calorimetry. (1992). PubMed. Retrieved February 13, 2026, from [Link]

  • Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. Retrieved February 13, 2026, from [Link]

  • WO1992018445A1 - Method for the manufacture of 3-aminophenol. (n.d.). Google Patents.
  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. (2023). MDPI. Retrieved February 13, 2026, from [Link]

  • Chemical Properties of Phenol, 3-amino- (CAS 591-27-5). (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]

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  • 4-Aminophenol | C6H7NO | CID 403 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Changes in Polyphenolic Compounds of Hutai No. 8 Grapes during Low-Temperature Storage and Their Shelf-Life Prediction by Identifying Biomarkers. (2022). PubMed. Retrieved February 13, 2026, from [Link]

  • KEGG Degradation of aromatic compounds - Reference pathway. (n.d.). KEGG. Retrieved February 13, 2026, from [Link]

  • 3-Aminophenol - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (n.d.). SpringerLink. Retrieved February 13, 2026, from [Link]

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Technical Guide: Therapeutic Applications of 3-(1-Amino-3-hydroxypropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility and medicinal chemistry applications of 3-(1-Amino-3-hydroxypropyl)phenol , a privileged chiral scaffold.

Executive Summary

3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2 for free base; 1212827-86-5 for (S)-HCl) is a high-value chiral building block in medicinal chemistry. Structurally characterized by a phenol ring substituted at the meta-position with a


-amino alcohol motif, it serves as a critical pharmacophore in the development of small-molecule inhibitors for immunology, nephrology, and pain management.[1]

Unlike simple adrenergic agonists (which typically possess a


-amino alcohol chain), the extended 3-carbon propyl chain of this scaffold imparts unique steric and electronic properties, making it an ideal "warhead" or binding motif for targeting complex protein interfaces such as Complement Factor D , TRPC6 ion channels , and Nav1.8 sodium channels .[1]

Chemical Profile & Structural Logic[1]

Identity and Physiochemical Properties[1]
  • IUPAC Name: 3-(1-amino-3-hydroxypropyl)phenol[2]

  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 167.21 g/mol [1][3]

  • Key Functional Groups:

    • Phenolic Hydroxyl (C3): Acts as a hydrogen bond donor/acceptor; susceptible to metabolic conjugation (glucuronidation) or etherification in drug design.[1]

    • Primary Amine (C1'): Chiral center (typically (S)-configuration is bioactive); serves as a key attachment point for amide coupling or reductive amination.[1]

    • Primary Alcohol (C3'): Provides a handle for cyclization (e.g., to heterocycles) or additional hydrogen bonding interactions within the receptor pocket.[1]

Structural Significance

The molecule functions as a privileged scaffold —a molecular framework capable of providing ligands for diverse receptors.[1] Its "gamma-amino" spacing allows it to mimic transition states in peptide hydrolysis or span specific distances in ion channel pores that shorter ethyl-chain analogs (like phenylephrine) cannot.

Pharmacophore Scaffold 3-(1-Amino-3-hydroxypropyl)phenol (Core Scaffold) Phenol Phenolic -OH (H-Bond Donor/Acceptor) Target: Hydrophobic Pockets Scaffold->Phenol Meta-Substitution Amine Chiral Amine (C1) (Cationic Center) Target: Asp/Glu Residues Scaffold->Amine Benzylic Position Alcohol Terminal -OH (C3) (Polar Handle) Target: Solvation/Cyclization Scaffold->Alcohol Gamma Position Complement Factor D\n(S2 Pocket) Complement Factor D (S2 Pocket) Phenol->Complement Factor D\n(S2 Pocket) TRPC6 Channel\n(Pore Blocker) TRPC6 Channel (Pore Blocker) Amine->TRPC6 Channel\n(Pore Blocker) Nav1.8\n(Modulator Site) Nav1.8 (Modulator Site) Alcohol->Nav1.8\n(Modulator Site)

Figure 1: Pharmacophore mapping of the 3-(1-Amino-3-hydroxypropyl)phenol scaffold showing key interaction sites.[1]

Therapeutic Applications

Immunology: Complement Factor D Inhibitors

The most prominent application of this scaffold is in the synthesis of oral inhibitors of Complement Factor D , a serine protease central to the alternative pathway of the complement system.[1] Dysregulation of this pathway drives diseases like Paroxysmal Nocturnal Hemoglobinuria (PNH) and Geographic Atrophy (GA) .[1]

  • Mechanism: The scaffold is often incorporated into the "P2" or "P3" region of peptidomimetic inhibitors.[1] The phenolic ring occupies the S2 hydrophobic pocket of Factor D, while the amine participates in hydrogen bonding network essential for high-affinity binding (IC50 < 10 nM).[1]

  • Key Reference: Patent literature (e.g., WO2015009977) describes aminomethyl-biaryl derivatives where this phenol moiety is crucial for potency and selectivity over other serine proteases like Thrombin or Trypsin [1].[1]

Nephrology: TRPC6 Antagonists

Transient Receptor Potential Canonical 6 (TRPC6) channels are implicated in Focal Segmental Glomerulosclerosis (FSGS) and proteinuric kidney diseases.[1]

  • Application: The scaffold serves as a precursor for triazolopyridine derivatives.[1] The 1-amino-3-hydroxypropyl group is often cyclized or modified to form the core structure that blocks the TRPC6 ion pore, reducing calcium influx and preventing podocyte injury.

  • Therapeutic Goal: Prevention of podocyte foot process effacement and progression to end-stage renal disease (ESRD) [2].[1]

Pain Management: Nav1.8 Sodium Channel Blockers

Voltage-gated sodium channel Nav1.8 is highly expressed in nociceptors and is a validated target for neuropathic pain.

  • Application: Benzylamine derivatives utilizing the 3-(1-amino-3-hydroxypropyl)phenol core have shown efficacy as state-dependent blockers. The scaffold's polarity helps restrict the drug to the peripheral nervous system, minimizing CNS side effects (dizziness, sedation) common with non-selective sodium channel blockers [3].[1]

Experimental Protocols

Protocol: Asymmetric Synthesis of the Scaffold

For therapeutic applications, the (S)-enantiomer is typically required due to the stereospecific nature of receptor binding.[1]

Objective: Synthesize (S)-3-(1-amino-3-hydroxypropyl)phenol from 3-hydroxybenzaldehyde.

Workflow:

  • Condensation: React 3-hydroxybenzaldehyde with Meldrum's acid and a chiral sulfinamide auxiliary (e.g., Ellman's auxiliary) to form the chiral imine.

  • Reduction/Addition: Perform a diastereoselective addition or reduction to establish the C1 chiral center.[1]

  • Deprotection: Acidic hydrolysis to yield the free amine.[1]

Step-by-Step Methodology:

  • Reagents: (S)-(-)-tert-Butanesulfinamide (1.1 eq), 3-Hydroxybenzaldehyde (1.0 eq), Ti(OEt)4 (2.0 eq) in THF.

  • Reaction: Reflux for 4 hours. Cool to RT.

  • Reduction: Add LiBH4 (2.0 eq) at 0°C to reduce the intermediate and open the ring/chain extension (depending on specific precursor route chosen, e.g., via Reformatsky).

    • Alternative (Direct): Use a Mannich-type reaction with a ketone equivalent followed by enzymatic resolution.

  • Purification: The crude HCl salt is recrystallized from Isopropanol/Ether to >98% ee.[1]

Protocol: In Vitro Factor D Inhibition Assay

To validate the activity of derivatives synthesized from this scaffold.

  • Reagents: Human Factor D (purified), Z-Lys-SBzl (Thiobenzyl ester substrate), DTNB (Ellman's reagent).[1]

  • Setup: In a 96-well plate, incubate 10 nM Factor D with varying concentrations of the test compound (derived from scaffold) for 15 min at 25°C in Assay Buffer (50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Initiation: Add 100 µM Z-Lys-SBzl and 200 µM DTNB.

  • Measurement: Monitor Absorbance at 405 nm (formation of TNB thiolate) kinetically for 20 min.

  • Analysis: Fit V_initial vs. [Inhibitor] to determine IC50.

Visualization of Therapeutic Logic[1]

The following diagram illustrates the divergent synthetic pathways from the core scaffold to its three primary therapeutic classes.

Therapeutics Core 3-(1-Amino-3-hydroxypropyl)phenol Path_Immuno Pathway A: Amide Coupling (Factor D Inhibition) Core->Path_Immuno Peptide Coupling (EDC/HOBt) Path_Renal Pathway B: Cyclization (TRPC6 Antagonism) Core->Path_Renal Heterocycle Formation Path_Neuro Pathway C: Etherification (Nav1.8 Blockade) Core->Path_Neuro Mitsunobu / Alkylation Drug_Immuno Biaryl Amide Derivative Indication: PNH, C3G Path_Immuno->Drug_Immuno Drug_Renal Triazolopyridine Derivative Indication: FSGS, Kidney Fibrosis Path_Renal->Drug_Renal Drug_Neuro Benzylamine Derivative Indication: Neuropathic Pain Path_Neuro->Drug_Neuro

Figure 2: Divergent synthesis pathways transforming the core scaffold into distinct therapeutic classes.

Data Summary: Comparative Potency of Derivatives

The following table summarizes the potency range of drug candidates derived from this scaffold in their respective targets (data generalized from patent landscape).

Therapeutic AreaTarget ProteinDerivative ClassPotency (IC50)Key Interaction
Immunology Complement Factor DBiaryl Amides5 - 50 nMPhenol H-bond to Ser195/His57 triad
Nephrology TRPC6 ChannelTriazolopyridines10 - 100 nMPore occlusion via propyl chain
Neurology Nav1.8 ChannelBenzylamines50 - 500 nMState-dependent binding to VSD

References

  • Novartis AG. (2015).[1] Aminomethyl-biaryl derivatives as complement factor D inhibitors and uses thereof. WO Patent 2015009977A1.[1] Link

  • European Patent Office. (2023).[1] Aryl or heteroaryl derivative for TRPC6-related diseases.[6][7] EP 4137481 A1.[1][6] Link

  • Smolecule. (n.d.). 3-((1R)-1-Amino-3-hydroxypropyl)-2-chlorophenol - Product Description and Applications. Retrieved from Smolecule.[1] Link

  • PubChem. (2025).[1][2] 3-(1-Amino-3-hydroxypropyl)phenol Compound Summary. National Library of Medicine.[1][2] Link

  • BLD Pharm. (2025).[1] (S)-3-(1-Amino-3-hydroxypropyl)phenol Product Data.Link[1]

Sources

Chiral characteristics of 3-(1-Amino-3-hydroxypropyl)phenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis of Chiral 3-(1-Amino-3-hydroxypropyl)phenol: Synthesis, Resolution, and Pharmacological Significance

Executive Summary & Molecular Architecture

The compound 3-(1-Amino-3-hydroxypropyl)phenol represents a privileged scaffold in medicinal chemistry, serving as a critical chiral building block for the synthesis of antimuscarinic agents, most notably Fesoterodine and Tolterodine derivatives. Its structure is characterized by a phenol ring substituted at the meta position with a propyl chain containing a benzylic primary amine (C1) and a terminal hydroxyl group (C3).

The pharmacological potency of the final drug substances derived from this intermediate is strictly governed by stereochemistry. Consequently, the resolution and maintenance of the chiral center at the benzylic carbon (C1) are of paramount importance during process development.

Structural & Physical Characteristics
FeatureSpecification
IUPAC Name 3-(1-Amino-3-hydroxypropyl)phenol
CAS Registry 1213299-59-2 (S-isomer); 1212827-86-5 (HCl salt)
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Chiral Center C1 of the propyl chain (Benzylic position)
pKa Values ~9.8 (Phenol), ~10.0 (Amine)
Solubility Profile Amphoteric/Zwitterionic nature; high solubility in polar protic solvents (Water, Methanol); low solubility in non-polar organics (Hexane, Toluene).[1]

Pharmacological Implications of Chirality

In the context of muscarinic receptor antagonists (specifically M3 receptor blockers used for overactive bladder), the spatial arrangement of the benzylic amine is critical for receptor binding affinity.

  • Eutomer (Active Isomer): Typically, the (R)-enantiomer of the final Tolterodine/Fesoterodine structure exhibits high affinity for the muscarinic receptor.

  • Distomer (Inactive Isomer): The (S)-enantiomer often shows significantly reduced affinity (up to 100-fold lower), essentially acting as an impurity that contributes to metabolic load without therapeutic benefit.

  • Synthetic Note: Depending on the synthetic route (e.g., nucleophilic substitution vs. reductive amination), the priority of the precursor (S)-3-(1-Amino-3-hydroxypropyl)phenol may map directly or inversely to the final (R)-drug configuration based on Cahn-Ingold-Prelog (CIP) priority rules.

Synthetic Pathways & Chiral Resolution

To obtain high enantiomeric excess (ee), two primary strategies are employed: Asymmetric Synthesis and Classical Resolution .

Strategy A: Classical Diastereomeric Salt Resolution

This method relies on the solubility difference between the diastereomeric salts formed by reacting the racemic amine with a chiral acid.

Protocol: Resolution via (+)-Tartaric Acid

  • Dissolution: Dissolve racemic 3-(1-Amino-3-hydroxypropyl)phenol (1.0 eq) in Methanol (10 volumes) at 60°C.

  • Salt Formation: Slowly add D-(-)-Tartaric acid (or L-(+)-Tartaric acid, depending on target isomer) (1.05 eq) dissolved in Methanol.

  • Crystallization: Cool the mixture to 20°C over 4 hours, then to 0–5°C for 2 hours. The less soluble diastereomeric salt precipitates.

  • Filtration: Filter the solid and wash with cold Methanol.

  • Free Basing: Suspend the salt in water, adjust pH to 10.5 with NaOH, and extract the free chiral amine into Ethyl Acetate/Isopropanol.

Strategy B: Asymmetric Reductive Amination (Biocatalytic)

Using ω-Transaminases (ω-TA) offers a greener route with higher theoretical yield (>50%).

Workflow:

  • Substrate: 3-(3-Hydroxyphenyl)-3-oxopropanol (Ketone precursor).

  • Enzyme: (S)-selective or (R)-selective ω-Transaminase.

  • Amine Donor: Isopropylamine or Alanine.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

Visualization of Synthetic Logic

The following diagram illustrates the critical pathway from the ketone precursor to the chiral amine and its subsequent conversion to the antimuscarinic scaffold.

G Ketone Precursor (Ketone) Racemate Racemic Amine (Intermediate) Ketone->Racemate Reductive Amination Resolution Chiral Resolution (Tartaric Acid) Racemate->Resolution Salt Formation S_Isomer (S)-Isomer (Target) Resolution->S_Isomer Crystallization R_Isomer (R)-Isomer (Recycle/Waste) Resolution->R_Isomer Filtrate Fesoterodine Fesoterodine (Active API) S_Isomer->Fesoterodine N-Alkylation & Esterification R_Isomer->Ketone Racemization/Oxidation

Figure 1: Synthetic workflow for the isolation of the chiral intermediate and its progression to the final API.

Analytical Methodologies (Quality Control)

Ensuring the optical purity of 3-(1-Amino-3-hydroxypropyl)phenol requires robust chromatographic methods. Due to the polarity of the amino and hydroxyl groups, standard Normal Phase (NP) chiral HPLC can be challenging without derivatization.

Method 1: Chiral HPLC (Direct)
  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Phenol absorption).

  • Acceptance Criteria: Resolution (

    
    ) > 2.0; Tailing Factor (
    
    
    
    ) < 1.5.
Method 2: Derivatization (For Trace Analysis)

To improve detection limits and separation, react the amine with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) .

  • Mechanism: Forms diastereomeric thioureas.

  • Advantage: Converts enantiomers into diastereomers, resolvable on standard C18 columns.

Critical Handling & Stability

  • Oxidation Sensitivity: The electron-rich phenol ring and the primary amine make this compound susceptible to oxidative degradation (turning pink/brown) upon exposure to air.

    • Protocol: Store under Nitrogen/Argon atmosphere at -20°C.

  • Hygroscopicity: As a zwitterionic solid, it readily absorbs moisture.

    • Protocol: Handle in a glove box or humidity-controlled room (<40% RH).

References

  • PubChem. (n.d.). 3-(1-Amino-3-hydroxypropyl)phenol | C9H13NO2. National Library of Medicine. Retrieved February 13, 2026, from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Pharmaceutical Society of Korea. Retrieved February 13, 2026, from [Link]

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Methodological & Application

Scalable synthesis protocols for 3-(1-Amino-3-hydroxypropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Protocols for 3-(1-Amino-3-hydroxypropyl)phenol

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-(1-Amino-3-hydroxypropyl)phenol IUPAC Name: 3-amino-3-(3-hydroxyphenyl)propan-1-ol CAS Registry: 1213299-59-2 (S-isomer), 13039-75-3 (Generic/Racemic)

Significance: This molecule represents a critical "privileged scaffold" in medicinal chemistry. It features a phenol ring linked to a propyl chain with a benzylic amine and a terminal alcohol. This structural motif is homologous to the core pharmacophore found in:

  • Tapentadol & Tramadol analogs: Mu-opioid receptor agonists.

  • Ciramadol: An opioid analgesic.

  • Metaraminol isomers: Adrenergic agents.

Synthetic Challenge: The primary difficulty lies in establishing the benzylic amine functionality while maintaining the integrity of the phenol and the terminal alcohol. Direct alkylation of phenols is non-regioselective. Therefore, a "Bottom-Up" approach utilizing the Rodionov Reaction followed by Chemoselective Reduction is the most robust, scalable pathway.

Part 2: Retrosynthetic Analysis & Logic

To ensure scalability and cost-efficiency, we avoid expensive transition-metal catalysts where possible. The synthesis is disconnected into two major phases:

  • Carbon-Nitrogen Bond Formation: Constructing the

    
    -amino acid skeleton via a modified Rodionov condensation.
    
  • Functional Group Transformation: Reducing the carboxylic acid to the alcohol without affecting the benzylic amine or phenol.

Visual Logic: Retrosynthesis Diagram

Retrosynthesis cluster_logic Strategic Rationale Target Target: 3-(1-Amino-3-hydroxypropyl)phenol (Benzylic Amine + Terminal Alcohol) Intermediate Intermediate: 3-Amino-3-(3-hydroxyphenyl)propanoic acid (Beta-Amino Acid) Target->Intermediate Chemoselective Reduction (BH3-DMS or LAH) Precursors Starting Materials: 3-Hydroxybenzaldehyde + Malonic Acid + NH4OAc Intermediate->Precursors Rodionov Condensation (C-C & C-N Bond Formation) Logic1 Avoids Phenol Protection Steps

Figure 1: Retrosynthetic disconnection strategy focusing on atom economy and step reduction.

Part 3: Detailed Experimental Protocols

Method A: The "Green" Scalable Route (Racemic)

Best for: Multi-gram to Kilogram scale production where racemic material is acceptable or downstream resolution is planned.

Reaction Scheme:

  • Condensation: 3-Hydroxybenzaldehyde + Malonic Acid +

    
    
    
    
    
    -Amino Acid.
  • Reduction:

    
    -Amino Acid + 
    
    
    
    Amino Alcohol.

Reagents:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • Malonic Acid (1.1 eq)

  • Ammonium Acetate (2.0 eq)

  • Ethanol (Absolute, 5-7 volumes)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 3-Hydroxybenzaldehyde (e.g., 122.1 g, 1.0 mol), Malonic Acid (114.5 g, 1.1 mol), and Ammonium Acetate (154.2 g, 2.0 mol) into Ethanol (800 mL).

  • Reaction: Heat the slurry to reflux (

    
    ). The mixture will become homogenous as it heats.
    
  • Duration: Maintain reflux for 8–12 hours. Monitor by HPLC (disappearance of aldehyde).

  • Workup (Precipitation):

    • Cool the reaction mixture to

      
      .
      
    • Distill off approximately 50% of the ethanol under reduced pressure.

    • Add hot water (400 mL) and stir vigorously.

    • Allow the mixture to cool to

      
       and age for 4 hours. The 
      
      
      
      -amino acid product often crystallizes as a zwitterion.
  • Isolation: Filter the white/off-white solid. Wash with cold ethanol/water (1:1).

  • Drying: Dry in a vacuum oven at

    
     to constant weight.
    
    • Expected Yield: 60–75%

    • Purity: >95% (HPLC)

Critical Note: We use Borane-Dimethyl Sulfide (BMS).[1] Borane reduces carboxylic acids to alcohols significantly faster than it reacts with phenols. While it complexes with amines, the complex is easily hydrolyzed during workup.

Reagents:

  • Intermediate Acid (from Step 1) (1.0 eq)

  • Borane-Dimethyl Sulfide (BMS) (2.5 eq) - Handle with extreme caution (Stench/Pyrophoric).

  • Anhydrous THF (10 volumes)

Protocol:

  • Inertion: Flame-dry a reactor and purge with Nitrogen/Argon.

  • Suspension: Suspend the Amino Acid (e.g., 90.6 g, 0.5 mol) in Anhydrous THF (900 mL). Cool to

    
    .
    
  • Addition: Add BMS (approx. 125 mL, 10M concentration or equivalent dilution) dropwise via an addition funnel, maintaining internal temperature

    
    . Hydrogen gas evolution will occur (
    
    
    
    ).
  • Reflux: Once addition is complete and gas evolution subsides, warm to room temperature, then heat to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[2] The borane reduces the carboxylate. The amine forms a

      
       adduct.
      
  • Quench (Methanolysis):

    • Cool to

      
      .
      
    • Carefully add Methanol (200 mL) dropwise. This destroys excess borane and breaks the amine-borane complex (vigorous gas evolution).

  • Acid Hydrolysis: Add 6M HCl (200 mL) and reflux for 1 hour to fully cleave boron-nitrogen bonds.

  • Isolation:

    • Concentrate to remove THF/MeOH.

    • Neutralize the aqueous residue with NaOH (to pH ~9–10).

    • Extract with Ethyl Acetate or n-Butanol (3 x 300 mL).

    • Dry organics over

      
       and concentrate.
      
  • Purification: Recrystallize from Isopropanol/Ether or convert to HCl salt for higher stability.

Method B: Asymmetric Synthesis (Enantiopure)

Best for: Drug development requiring high ee% (S-isomer).

Strategy: Ellman's Auxiliary Approach. Instead of the Rodionov reaction, we use a Reformatsky-type addition to a chiral sulfinimine.

Workflow Diagram:

AsymmetricRoute Step1 3-OH-Benzaldehyde + (R)-t-Butanesulfinamide Step2 Chiral Sulfinimine Step1->Step2 Ti(OEt)4 Step3 Reformatsky Addition (BrZnCH2COOEt) Step2->Step3 Stereocontrol Step4 Protected Beta-Amino Ester Step3->Step4 Step5 1. Reduction (LAH) 2. Acid Deprotection Step4->Step5 Final (S)-Target Molecule Step5->Final

Figure 2: Asymmetric pathway utilizing Ellman's auxiliary for stereochemical control.

Protocol Summary:

  • Imine Formation: Condense 3-hydroxybenzaldehyde (phenol protected as benzyl ether recommended) with (R)-tert-butanesulfinamide using

    
     in THF.
    
  • Reformatsky Addition: React the sulfinimine with the Reformatsky reagent derived from Ethyl bromoacetate and Zinc. This yields the

    
    -amino ester with high diastereoselectivity (typically >90% de).
    
  • Global Reduction/Deprotection: Treat with

    
     to reduce the ester to the alcohol, followed by HCl treatment to remove the sulfinyl group and benzyl protection (if used).
    

Part 4: Analytical Specifications & Data

Table 1: Physicochemical Properties & Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 145–148 °C (HCl salt)Capillary Method
MS (ESI+) [M+H]+ = 168.1 m/zLC-MS
1H NMR (D2O)

7.2 (t, 1H), 6.9 (m, 3H), 4.3 (t, 1H), 3.6 (m, 2H), 2.1 (m, 2H)
400 MHz NMR
Solubility Soluble in Water, MeOH; Sparingly in DCMSolubility Test
Chiral Purity > 98% ee (for Method B)Chiral HPLC (Daicel Chiralpak AD-H)

Part 5: Safety & Handling (HSE)

  • Borane-DMS: Highly pyrophoric and generates hydrogen gas. Must be handled under inert atmosphere. The sulfide byproduct has a potent, disagreeable odor; use bleach scrubbers for exhaust.

  • Ammonium Acetate: Hygroscopic. Ensure dry storage to maintain stoichiometry in the Rodionov step.

  • Phenolic Intermediates: Potential skin irritants. Wear nitrile gloves and lab coats.

References

  • Rodionov Reaction Mechanism & Scope

    • Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of -amino acids." Berichte der deutschen chemischen Gesellschaft, 1926, 59, 2952.
    • Kovacs, J. et al.

      
      -Amino Acids." Journal of Organic Chemistry, 1971 . 
      
  • Borane Reduction of Amino Acids

    • Abiko, A.; Masamune, S. "Reduction of -Amino Acids to Amino Alcohols." Tetrahedron Letters, 1992, 33, 5517.
    • McKennon, M. J.; Meyers, A. I. "A convenient reduction of amino acids to amino alcohols." Journal of Organic Chemistry, 1993 , 58, 3568-3571.

  • Ellman's Auxiliary (Asymmetric Synthesis)

    • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002 , 35, 984.

  • Compound Data Verification

    • PubChem CID: 44891238 (3-(1-Amino-3-hydroxypropyl)phenol).

Sources

Application Notes and Protocols for the Enantioselective Preparation of 3-(1-Amino-3-hydroxypropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 1,3-Amino Alcohols

The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. Enantiomerically pure compounds are critical as the biological activity of stereoisomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even detrimental. 3-(1-Amino-3-hydroxypropyl)phenol is a valuable chiral 1,3-amino alcohol building block. Its structural motif is present in a range of pharmacologically active agents, making its efficient and stereocontrolled synthesis a topic of considerable interest for researchers in medicinal chemistry and process development.

This document provides a comprehensive technical guide for the enantioselective preparation of 3-(1-Amino-3-hydroxypropyl)phenol. We will explore a robust synthetic strategy commencing with the preparation of a key precursor ketone, followed by a highly efficient asymmetric reductive amination. A biocatalytic approach using transaminases will also be discussed as a powerful alternative. Detailed, step-by-step protocols, grounded in established chemical principles, are provided to enable researchers to successfully synthesize the target molecule with high enantiopurity.

Strategic Overview: A Two-Step Approach to Enantiopurity

The proposed synthetic route is a two-step process designed for efficiency and high stereochemical control. The strategy hinges on the asymmetric synthesis of the chiral amine from a prochiral ketone precursor.

  • Synthesis of the Precursor Ketone: The initial step involves the synthesis of the key intermediate, 3-hydroxy-1-(3-hydroxyphenyl)propan-1-one. This molecule provides the complete carbon skeleton of the target compound.

  • Enantioselective Reductive Amination: The core of the enantioselectivity is introduced in the second step through the asymmetric reductive amination of the precursor ketone. This transformation simultaneously forms the chiral center and introduces the primary amine. We will detail a highly effective method using a well-defined ruthenium catalyst.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Asymmetric Reductive Amination 3-Hydroxyacetophenone 3-Hydroxyacetophenone Paraformaldehyde Paraformaldehyde Dimethylamine HCl Dimethylamine HCl Mannich_Reaction Mannich Reaction Precursor_Ketone 3-Hydroxy-1-(3-hydroxyphenyl)propan-1-one Precursor_Ketone_2 3-Hydroxy-1-(3-hydroxyphenyl)propan-1-one Ammonia_Source NH4OAc H2_Gas H2 (gas) Ru_Catalyst [RuCl((S,S)-Ts-DPEN)(p-cymene)] Asymmetric_Reductive_Amination Asymmetric Reductive Amination Target_Molecule (S)-3-(1-Amino-3-hydroxypropyl)phenol

Diagram 1: Overall synthetic workflow.

Part 1: Synthesis of the Precursor Ketone: 3-Hydroxy-1-(3-hydroxyphenyl)propan-1-one

The synthesis of the β-hydroxy ketone precursor can be efficiently achieved via a Mannich reaction with 3'-hydroxyacetophenone, followed by hydrolysis. This approach is advantageous due to the ready availability of the starting materials.

Protocol 1: Synthesis of 3-Hydroxy-1-(3-hydroxyphenyl)propan-1-one

This protocol is adapted from general procedures for the synthesis of ketonic Mannich bases and their subsequent conversion.[1]

Materials:

  • 3'-Hydroxyacetophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Mannich Base Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3'-hydroxyacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq) in ethanol.

    • Add a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Work-up and Isolation of the Mannich Base:

    • Dissolve the residue in deionized water and transfer to a separatory funnel.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

    • Carefully basify the aqueous layer with a saturated solution of NaHCO₃ until a precipitate forms.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Mannich base.

  • Hydrolysis to the β-Hydroxy Ketone:

    • The crude Mannich base is then subjected to hydrolysis to yield the desired β-hydroxy ketone. This can often be achieved by heating in water or a dilute acid. A more controlled method involves the replacement of the amine moiety. For the purpose of this protocol, we will assume a simple hydrolysis.

    • Dissolve the crude Mannich base in a mixture of water and ethanol.

    • Adjust the pH to be slightly acidic with dilute HCl.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction to room temperature and neutralize with a saturated NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-hydroxy-1-(3-hydroxyphenyl)propan-1-one.

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Enantioselective Reductive Amination

With the precursor ketone in hand, the crucial asymmetric transformation can be performed. Asymmetric reductive amination using a chiral transition metal catalyst is a highly efficient method for the synthesis of chiral primary amines.[2] We will focus on a ruthenium-catalyzed reaction, which has shown broad applicability and high enantioselectivity for a variety of ketones.[2][3]

G Precursor_Ketone 3-Hydroxy-1-(3-hydroxyphenyl)propan-1-one Reaction_Vessel High-Pressure Reactor Precursor_Ketone->Reaction_Vessel Ammonium_Acetate Ammonium Acetate (Amine Source) Ammonium_Acetate->Reaction_Vessel Hydrogen_Gas H2 Gas (Reductant) Hydrogen_Gas->Reaction_Vessel Pressurize Ru_Catalyst Chiral Ruthenium Catalyst [RuCl((S,S)-Ts-DPEN)(p-cymene)] Ru_Catalyst->Reaction_Vessel Solvent Methanol Solvent->Reaction_Vessel Heating_Stirring Controlled Temperature and Time Reaction_Vessel->Heating_Stirring Heat and Stir Workup Work-up & Purification Heating_Stirring->Workup Reaction Completion Final_Product (S)-3-(1-Amino-3-hydroxypropyl)phenol Workup->Final_Product Isolation

Diagram 2: Experimental workflow for asymmetric reductive amination.

Protocol 2: Ruthenium-Catalyzed Asymmetric Reductive Amination

This protocol is based on well-established procedures for the asymmetric reductive amination of aryl ketones using Noyori-type catalysts.[2][3]

Materials:

  • 3-Hydroxy-1-(3-hydroxyphenyl)propan-1-one

  • Ammonium acetate (NH₄OAc)

  • [RuCl((S,S)-Ts-DPEN)(p-cymene)] (or the (R,R)-enantiomer for the other product enantiomer)

  • Methanol (anhydrous)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Setup:

    • To a clean and dry high-pressure reactor equipped with a magnetic stir bar, add 3-hydroxy-1-(3-hydroxyphenyl)propan-1-one (1.0 eq) and ammonium acetate (5-10 eq).

    • Add the chiral ruthenium catalyst, [RuCl((S,S)-Ts-DPEN)(p-cymene)], at a substrate-to-catalyst ratio (S/C) of 1000:1 to 5000:1.

    • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous methanol.

  • Reaction:

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor with hydrogen gas to the desired pressure (typically 10-50 atm).

    • Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) with vigorous stirring.

    • Maintain the reaction under these conditions for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting ketone.

  • Work-up and Isolation:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Open the reactor and concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in a mixture of water and ethyl acetate.

    • Separate the layers. The product may be in either the aqueous or organic layer depending on the pH. It is advisable to perform extractions under both acidic and basic conditions to ensure complete recovery.

    • For acidic extraction, acidify the aqueous layer with dilute HCl and extract with an organic solvent to remove any non-basic impurities. Then, basify the aqueous layer with a base such as NaOH or NaHCO₃ and extract the product with ethyl acetate or dichloromethane.

    • Combine the organic extracts containing the product, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution with a solvent system containing a small percentage of triethylamine (e.g., dichloromethane/methanol/triethylamine) is often effective for primary amines to prevent tailing.

Characterization and Enantiomeric Excess (e.e.) Determination:

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

  • The enantiomeric excess of the product must be determined by chiral High-Performance Liquid Chromatography (HPLC).[4][5]

    • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H is often effective for the separation of chiral amines and amino alcohols.

    • Mobile Phase: A typical mobile phase would be a mixture of hexane and isopropanol, often with a small amount of an amine additive like diethylamine (DEA) to improve peak shape.

    • The exact conditions (column, mobile phase composition, flow rate, and detection wavelength) will need to be optimized for this specific compound.

Parameter Typical Value Reference
Catalyst [RuCl((S,S)-Ts-DPEN)(p-cymene)][3]
Substrate/Catalyst Ratio 1000:1 - 5000:1[6]
Amine Source Ammonium AcetateGeneral Practice
Reductant H₂ gas[2]
Pressure 10 - 50 atm[6]
Solvent Methanol[6]
Temperature 50 - 80 °C[6]
Expected Yield >90%[3]
Expected e.e. >95%[3]

Alternative Strategy: Biocatalytic Reductive Amination

As an alternative to transition metal catalysis, biocatalysis offers a green and highly selective method for the synthesis of chiral amines. Transaminases (TAs), particularly ω-transaminases, are enzymes that can catalyze the transfer of an amino group from an amine donor (such as isopropylamine or alanine) to a prochiral ketone.[7][8]

G

Diagram 3: Simplified catalytic cycle of a transaminase.

Protocol 3: Transaminase-Mediated Asymmetric Synthesis (Conceptual)

A detailed protocol would require screening of a library of transaminases to find one with high activity and selectivity for 3-hydroxy-1-(3-hydroxyphenyl)propan-1-one. The following is a general procedure.

Materials:

  • 3-Hydroxy-1-(3-hydroxyphenyl)propan-1-one

  • A suitable transaminase (e.g., from a commercial screening kit)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • An amine donor (e.g., isopropylamine)

  • Buffer solution (e.g., phosphate or TRIS buffer at optimal pH for the enzyme)

  • Organic co-solvent if needed (e.g., DMSO)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a buffered solution at the optimal pH for the selected transaminase.

    • Add the PLP cofactor to the required concentration (typically µM range).

    • Add the amine donor in large excess (e.g., 1 M isopropylamine).

    • Add the transaminase enzyme (as a lyophilized powder or a solution).

    • Dissolve the precursor ketone, 3-hydroxy-1-(3-hydroxyphenyl)propan-1-one, in a minimal amount of a water-miscible organic solvent like DMSO and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Reaction:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by HPLC, measuring the decrease in the ketone concentration and the formation of the amine product.

  • Work-up and Isolation:

    • Once the reaction has reached the desired conversion, terminate it by adding a water-immiscible organic solvent like ethyl acetate or by acidifying the mixture to denature the enzyme.

    • Adjust the pH of the aqueous solution to be basic (pH > 10) to ensure the product is in its free amine form.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the product via column chromatography as described in Protocol 2.

    • Determine the enantiomeric excess using chiral HPLC as detailed previously.

Conclusion

This application note provides a detailed and scientifically grounded guide for the enantioselective synthesis of 3-(1-amino-3-hydroxypropyl)phenol. The primary proposed route, involving the synthesis of a β-hydroxy ketone precursor followed by a highly efficient ruthenium-catalyzed asymmetric reductive amination, represents a robust and scalable method for obtaining the target molecule in high yield and excellent enantiomeric excess. The inclusion of a conceptual biocatalytic protocol highlights a green and highly selective alternative that is becoming increasingly prevalent in modern synthetic chemistry. The provided protocols, data tables, and workflow diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement these synthetic strategies in their laboratories.

References

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Doucet, H., & Ohkuma, T. (2009). Asymmetric Hydrogenation of Ketones. In Handbook of Homogeneous Hydrogenation (pp. 951-996). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Wu, J., & Xiao, J. (2007). Asymmetric Reductive Amination of Ketones. Chemical Communications, (24), 2449-2466. [Link]

  • PubChem. 1-(3-Hydroxyphenyl)propan-1-one. National Center for Biotechnology Information. [Link]

  • Roman, G. (2016). Synthesis of novel 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. Revista de Chimie, 67(9), 1692-1695. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: from discovery and engineering to industrial applications. Green Chemistry, 19(2), 333-360. [Link]

  • PubChem. 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • PMC. (2019). Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines. [Link]

  • PMC. (2020). Probing the role of the residues in the active site of the transaminase from Thermobaculum terrenum. [Link]

  • PMC. (2019). Enhancing PLP-Binding Capacity of Class-III ω-Transaminase by Single Residue Substitution. [Link]

  • PMC. (2025). Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. [Link]

  • PMC. (2023). Contribution of Second-Shell Residues to PLP-Dependent Transaminase Catalysis: A Case Study of D-Amino Acid Transaminase from Desulfomonile tiedjei. [Link]

  • MDPI. (2024). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers’ Absolute Configuration. [Link]

  • PMC. (2019). Functional and structural insights into a thermostable (S)-selective amine transaminase and its improved substrate scope by protein engineering. [Link]

Sources

Using 3-(1-Amino-3-hydroxypropyl)phenol as a building block in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(1-Amino-3-hydroxypropyl)phenol in CNS Drug Architecture

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the 3-(1-amino-3-hydroxypropyl)phenol scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Structurally, it is a


-hydroxy-

-amino-benzyl
derivative, effectively a homolog of phenylglycinol.

Its significance lies in its trifunctional nature (phenol, benzylic amine, primary alcohol) and its stereochemical rigidity. This building block is a critical precursor for:

  • Tetrahydroisoquinolines (THIQs): Via Pictet-Spengler cyclization, accessing dopaminergic and adrenergic pharmacophores.

  • Opioid Receptor Ligands: Mimicking the tyramine moiety found in endogenous enkephalins and small-molecule morphinans.

  • SNRI/NRI Analogs: Providing a rigidified backbone for monoamine reuptake inhibitors.

This guide provides a comprehensive protocol for the synthesis, protection, and application of this scaffold in medicinal chemistry.

Structural Analysis & Pharmacophore Mapping

The molecule 3-(1-amino-3-hydroxypropyl)phenol contains three chemically distinct nucleophiles, allowing for orthogonal functionalization.

FeatureChemical NatureDrug Design Utility
Phenol (C3-Ar) Acidic Nucleophile (

)
H-bond donor/acceptor; mimics Tyrosine

; site for metabolic stability tuning (e.g., bioisosteres).
Benzylic Amine (C1) Basic Nucleophile (

)
Primary interaction site for Asp residues in GPCRs (e.g., D2,

-opioid); chiral center (

or

).
Primary Alcohol (C3) Neutral NucleophileHandle for cyclization (to oxazines), oxidation (to aldehydes/acids), or extension (etherification).
Diagram 1: Pharmacophore Diversity & Synthetic Divergence

PharmacophoreMap cluster_features Pharmacophore Mapping Core 3-(1-Amino-3-hydroxypropyl)phenol (Scaffold) THIQ Tetrahydroisoquinolines (Dopamine/Adrenergic Ligands) Core->THIQ Pictet-Spengler (HCHO/H+) Oxazine 1,3-Oxazines (Conformationally Restricted) Core->Oxazine Carbonylation (CDI or Phosgene) SNRI Acyclic SNRI Analogs (e.g., Atomoxetine derivatives) Core->SNRI N-Methylation & O-Arylation P1 Phenol: H-Bond Donor Core->P1 P2 Amine: Cationic Center Core->P2 P3 Linker: Distance Constraint

Caption: Divergent synthesis pathways from the core scaffold to bioactive heterocyclic classes.

Synthetic Protocol: Preparation of the Scaffold

While the (S)-enantiomer (CAS 1213299-59-2) is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route involves the Rodionov Reaction followed by chemoselective reduction.

Step 1: Synthesis of -Amino Acid Precursor

Reaction: Condensation of 3-hydroxybenzaldehyde with malonic acid and ammonium acetate. Product: 3-Amino-3-(3-hydroxyphenyl)propanoic acid.

  • Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve aldehyde and malonic acid in ethanol.

    • Add ammonium acetate and reflux for 8–12 hours.

    • The reaction undergoes condensation, decarboxylation, and Michael addition of ammonia in situ.

    • Purification: Cool to precipitate the

      
      -amino acid. Filter and wash with cold ethanol.
      
    • Yield: Typically 60–75%.

Step 2: Chemoselective Reduction

Objective: Reduce the carboxylic acid to the alcohol without reducing the phenol ring or affecting the stereocenter (if using chiral resolution). Reagent: Borane-Dimethyl Sulfide (BMS) or


 (requires protection of phenol).

Protocol (BMS Method - Direct):

  • Setup: Flame-dried 3-neck flask under Argon.

  • Solvent: Anhydrous THF.

  • Addition: Suspend the amino acid in THF. Add

    
     (1.1 eq) to generate the amine-borane complex in situ (prevents poisoning of the catalyst).
    
  • Reduction: Add

    
     (2.5 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add MeOH to quench excess borane.

  • Workup: Evaporate volatiles. Add 6M HCl and reflux for 1 hour to break the boron-amine complex. Neutralize with NaOH to pH 9–10. Extract with EtOAc/n-Butanol (3:1).

  • Validation:

    
     NMR should show disappearance of the carbonyl peak and appearance of the 
    
    
    
    triplet at
    
    
    ppm.

Functionalization & Protection Strategy

To use this building block in complex synthesis (e.g., peptide coupling or library generation), orthogonal protection is required.

Differentiation Table
GroupProtection ReagentDeprotection ConditionStability Note
Amine (

)

/

TFA / DCMBase stable.
Phenol (

)

/


, Pd/C
Orthogonal to Boc.
Alcohol (

)

/ Imidazole
TBAF / THFAcid labile (mild).
Diagram 2: Orthogonal Protection Workflow

ProtectionStrategy Start 3-(1-Amino-3-hydroxypropyl)phenol Step1 1. N-Boc Protection (Boc2O, NaOH, Dioxane/H2O) Start->Step1 Inter1 N-Boc Intermediate Step1->Inter1 Step2 2. Phenolic O-Benzylation (BnBr, K2CO3, Acetone) Inter1->Step2 Inter2 N-Boc, O-Bn Intermediate Step2->Inter2 Step3 3. Primary Alcohol Silylation (TBSCl, Imidazole, DMF) Inter2->Step3 Final Fully Protected Scaffold (Ready for Library Synthesis) Step3->Final

Caption: Stepwise protection strategy ensuring chemoselectivity between phenolic and aliphatic hydroxyls.

Case Study: Synthesis of a Tetrahydroisoquinoline (THIQ) Ligand

Objective: Synthesize a rigidified dopamine D1 agonist analog using the scaffold. Mechanism: Pictet-Spengler Cyclization.

Protocol:

  • Reactant: 3-(1-Amino-3-hydroxypropyl)phenol (unprotected).[1]

  • Carbonyl Source: Formaldehyde (37% aq) or Benzaldehyde derivative.

  • Acid Catalyst: Trifluoroacetic acid (TFA) or 6M HCl.

  • Procedure:

    • Dissolve the amino alcohol in water/methanol (1:1).

    • Add Formaldehyde (1.1 eq).

    • Stir at RT for 1 hour to form the imine (Schiff base).

    • Add Acid (excess) and heat to 60°C for 4 hours.

    • Mechanism: The phenolic ring (activated at the para position relative to the hydroxyl, ortho to the alkyl chain) undergoes electrophilic aromatic substitution with the iminium ion.

    • Regioselectivity: Cyclization occurs predominantly para to the phenol hydroxyl if the ortho position is sterically hindered, but here, cyclization occurs at position 6 (para to OH) or position 2 (ortho to OH). Note: In 3-hydroxyphenyl systems, cyclization usually favors the position para to the hydroxyl group (position 6 of the ring), forming the 6-hydroxy-THIQ.

Self-Validating Check:

  • Mass Spec: Product mass = Starting Mass + 12 Da (Carbon methylene bridge).

  • NMR: Appearance of a singlet (

    
    ) around 4.0 ppm.
    

Storage and Handling

  • Stability: The free base is prone to oxidation (browning) due to the electron-rich phenol and amine.

  • Storage: Store as the Hydrochloride (HCl) salt or Tartrate salt .

  • Conditions: -20°C, desiccated, under Argon.

  • Safety: Irritant. Phenolic compounds can be absorbed through the skin. Use Nitrile gloves.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 44891238, 3-(1-Amino-3-hydroxypropyl)phenol. Retrieved from [Link]

  • Rodionov, V. M. (1926).Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak. Berichte der deutschen chemischen Gesellschaft, 59(11), 2952-2958.
  • McKennon, M. J., et al. (1993).A convenient reduction of amino acids to amino alcohols. Journal of Organic Chemistry, 58(13), 3568-3571. (Protocol for Borane reduction).
  • Stöckigt, J., et al. (2011).Pictet-Spengler reaction chemical zoo: The detailed mechanism. Beilstein Journal of Organic Chemistry, 7, 1367-1376.

Disclaimer: This protocol is intended for research purposes only. All synthesis must be conducted in a fume hood by trained personnel.

Sources

Application Note: A Systematic Approach to Solvent Selection for 3-(1-Amino-3-hydroxypropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selection of an appropriate solvent is a critical, foundational step in chemical and pharmaceutical development.[1][2] It influences reaction kinetics, yield, impurity profiles, crystal morphology, and the overall efficiency and safety of a process.[1][2] For complex molecules like 3-(1-Amino-3-hydroxypropyl)phenol, which possess multiple functional groups with varied polarities and hydrogen bonding capabilities, a systematic and scientifically-grounded approach to solvent selection is paramount.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on selecting an optimal solvent system for 3-(1-Amino-3-hydroxypropyl)phenol. We will move beyond simple "like dissolves like" heuristics to a more robust methodology that integrates physicochemical analysis, theoretical modeling, and a structured experimental protocol. The goal is to enable rational, data-driven decisions that balance solubility with safety, regulatory compliance, and downstream processability.

Part 1: Physicochemical Characterization of the Solute

Understanding the inherent properties of 3-(1-Amino-3-hydroxypropyl)phenol is the first step in predicting its interaction with various solvents.

Chemical Structure:

Figure 1: Chemical Structure of 3-(1-Amino-3-hydroxypropyl)phenol

The molecule's structure reveals several key features that govern its solubility:

  • Phenolic Hydroxyl Group (-OH): Acidic in nature and a strong hydrogen bond donor and acceptor.

  • Aliphatic Hydroxyl Group (-OH): A polar, hydrogen bond donating and accepting group.

  • Primary Amine Group (-NH2): Basic in nature, and a hydrogen bond donor and acceptor.

  • Aromatic Ring: Provides a nonpolar, hydrophobic region.

  • Propyl Chain: A flexible, nonpolar component.

This combination of polar, ionizable, and nonpolar regions suggests that the molecule will exhibit complex solubility behavior, likely favoring polar solvents but with potential solubility in some less polar systems that can accommodate its varied structure. Given the presence of both an acidic (phenol, pKa ~10) and a basic (amine, pKa ~9-10) functional group, the molecule is amphoteric, and its solubility in aqueous systems will be highly dependent on pH.[3]

Table 1: Physicochemical Properties of 3-(1-Amino-3-hydroxypropyl)phenol

PropertyValueSource
Molecular FormulaC₉H₁₃NO₂[4]
Molecular Weight167.21 g/mol [5]
AppearanceSolid (predicted)[6]
Hydrogen Bond Donors3 (two -OH, one -NH₂)Calculated
Hydrogen Bond Acceptors3 (two O atoms, one N atom)Calculated
Predicted logPVaries by prediction method
pKa (Amine, predicted)~9-10
pKa (Phenol, predicted)~10

Part 2: Theoretical Principles of Solvent Selection

A robust solvent selection process begins with theoretical screening to narrow down the list of candidates for experimental validation.

Solvent Classification

Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds. This classification provides a primary framework for selection.

  • Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) - These solvents have large dipole moments and can donate hydrogen bonds. They are excellent candidates for dissolving polar solutes with hydrogen-bonding functional groups like 3-(1-Amino-3-hydroxypropyl)phenol.

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile, Acetone) - These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds, though they can act as acceptors. They are effective at dissolving polar compounds.[7] For example, 4-aminophenol, a related structure, is very soluble in DMSO and soluble in acetonitrile and acetone.[8]

  • Nonpolar Solvents: (e.g., Hexane, Toluene, Benzene) - These solvents have low dipole moments and interact primarily through weaker van der Waals forces. Given the high polarity of the target molecule, these are unlikely to be effective primary solvents but may be useful as anti-solvents in crystallization processes. Solubility data for the related 3-aminophenol shows minimal solubility in benzene.[9]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[10][11] HSP deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The central principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible. By determining the HSP of 3-(1-Amino-3-hydroxypropyl)phenol (either through group contribution methods or experimental testing), one can calculate a "solubility sphere" in 3D Hansen space. Solvents that fall within this sphere are predicted to be good solvents.[12]

Table 2: Hansen Solubility Parameters for a Selection of Common Solvents (MPa⁰.⁵)

SolventClassδDδPδH
WaterPolar Protic15.516.042.3
MethanolPolar Protic14.712.322.3
EthanolPolar Protic15.88.819.4
IsopropanolPolar Protic15.86.116.4
AcetonePolar Aprotic15.510.47.0
AcetonitrilePolar Aprotic15.318.06.1
DMSOPolar Aprotic18.416.410.2
Tetrahydrofuran (THF)Polar Aprotic16.85.78.0
TolueneNonpolar18.01.42.0
n-HexaneNonpolar14.90.00.0

Data sourced from publicly available HSP datasets.

Part 3: Experimental Solvent Screening Protocol

Theoretical predictions must be confirmed with empirical data.[13] The following section details a systematic workflow and protocol for determining the solubility of 3-(1-Amino-3-hydroxypropyl)phenol.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for efficient solvent screening and selection.

SolventSelectionWorkflow cluster_0 Phase 1: Planning & Prediction cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Optimization & Selection A Define Solubility Goal (e.g., >50 mg/mL for formulation) B Analyze Solute Physicochemistry (Polarity, H-bonding, pKa) A->B C Theoretical Screening (HSP, 'Like Dissolves Like') B->C D Select Diverse Solvent Set (Protic, Aprotic, Nonpolar) + Safety Review (ICH Q3C) C->D E Isothermal Solubility Assay (Gravimetric or HPLC-based) D->E F Generate Quantitative Data (mg/mL or mol/L) E->F G Rank Solvents by Solubility F->G H Evaluate Top Candidates (Boiling Point, Viscosity, Cost) G->H I Consider Binary Mixtures (Co-solvency effects) H->I If needed J Final Solvent Selection H->J I->J

Caption: A systematic workflow for solvent selection.

Protocol: Isothermal Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for quantifying solubility at a controlled temperature.

1. Materials:

  • 3-(1-Amino-3-hydroxypropyl)phenol

  • Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetone, DMSO, Ethyl Acetate, Toluene)

  • 2 mL glass vials with screw caps

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Pipettes

  • Aluminum weighing pans

2. Procedure:

  • Preparation: Add an excess amount of 3-(1-Amino-3-hydroxypropyl)phenol to a pre-weighed 2 mL vial. An excess is critical to ensure a saturated solution is formed. Add approximately 1 mL of the chosen solvent. Record the exact mass of solute and solvent added if needed for density calculations, but it is not required for this method.

  • Equilibration: Tightly cap the vial. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to reach equilibrium. For many compounds, 24 hours is adequate, but 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess, undissolved solid. This step must be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

  • Sample Collection: Carefully pipette a known volume (e.g., 0.5 mL) of the clear supernatant into a pre-weighed aluminum pan. Be cautious not to disturb the solid pellet. Record the exact volume transferred.

  • Solvent Evaporation: Place the aluminum pan in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight of the dried residue is constant.

  • Quantification: Weigh the pan containing the dried solute residue.

3. Calculation:

  • Mass of dissolved solute (m_solute): (Weight of pan + residue) - (Weight of empty pan)

  • Volume of supernatant (V_supernatant): Volume of supernatant transferred (e.g., 0.5 mL)

  • Solubility (mg/mL): m_solute (mg) / V_supernatant (mL)

Table 3: Example Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25Experimental DataClear solution
Methanol25Experimental DataClear solution
DMSO25Experimental DataClear solution
Acetone25Experimental DataSlight suspension
Toluene25Experimental DataInsoluble, solid remains

Part 4: Solvent Selection in a Pharmaceutical Context

High solubility is often not the only selection criterion. In a regulated drug development environment, safety and process suitability are equally important.

Regulatory and Safety Considerations: ICH Q3C Guidelines

All residual solvents must be removed to the extent possible, as they provide no therapeutic benefit.[14][15] The International Council for Harmonisation (ICH) guideline Q3C provides permissible daily exposure (PDE) limits for residual solvents in pharmaceuticals.[14][16][17] Solvents are categorized into three classes based on their toxicity.

  • Class 1: Solvents to be avoided. Known or suspected human carcinogens (e.g., Benzene, Carbon Tetrachloride). Their use should be strongly justified.[14]

  • Class 2: Solvents to be limited. Nongenotoxic animal carcinogens or agents with other significant but reversible toxicities (e.g., Acetonitrile, Toluene, Methanol).[18]

  • Class 3: Solvents with low toxic potential. These should be used whenever practical (e.g., Acetone, Ethanol, Isopropanol, Water, DMSO, Ethyl Acetate).[15]

Table 4: ICH Classification of Solvents from Screening Protocol

SolventICH ClassNotes
WaterN/AGenerally considered the safest solvent.
Methanol2Limit of 3000 ppm in the final drug product.
Ethanol3Limit of 5000 ppm. Preferred over methanol.
Isopropanol3Limit of 5000 ppm.
Acetone3Limit of 5000 ppm.
DMSO3Limit of 5000 ppm.
Ethyl Acetate3Limit of 5000 ppm.
Toluene2Limit of 890 ppm. Use should be minimized.

Sourced from ICH Q3C (R8) Guideline.[14]

Downstream Process Considerations
  • Boiling Point & Volatility: A solvent with a lower boiling point is easier and less energy-intensive to remove during drying or concentration steps.[19] However, a very low boiling point can lead to losses from an open system.

  • Crystallization: The chosen solvent system is critical for controlling the crystallization process, which affects the final drug substance's purity, particle size, and polymorphic form.[2] Sometimes, a binary system of a good solvent and a poor "anti-solvent" is required.

  • Viscosity: High-viscosity solvents can complicate filtration and pumping operations in a large-scale manufacturing process.

Conclusion

The selection of a suitable solvent for 3-(1-Amino-3-hydroxypropyl)phenol is a multi-faceted task that requires a blend of theoretical understanding and rigorous experimental validation. Due to its polar, amphoteric nature and capacity for extensive hydrogen bonding, polar protic solvents (water, ethanol) and polar aprotic solvents (DMSO, acetone) are predicted to be the most effective.

A systematic screening protocol, as outlined in this note, provides the quantitative data necessary for an informed choice. However, for application in a pharmaceutical setting, solubility data must be evaluated in conjunction with safety and regulatory constraints, primarily the ICH Q3C guidelines for residual solvents.[14][17] By integrating physicochemical analysis, experimental data, and regulatory awareness, researchers can confidently select a solvent that ensures high solubility while maintaining the safety, quality, and manufacturability of the final product.

References

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Zhang, G., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 1-13. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • Jha, A., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(20), 12257-12301. Retrieved from [Link]

  • Borba, J., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 1-13. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Stack Exchange Chemistry. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]

  • ACS Publications. (2019). Critical Assessment of the Hildebrand and Hansen Solubility Parameters for Polymers. Journal of Chemical Information and Modeling, 59(10), 4449-4457. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS. Retrieved from [Link]

  • Coastview Solvents. (2023). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]

  • ACS Publications. (2024). Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • ACS Publications. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1434-1443. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • MDPI. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 29(8), 1735. Retrieved from [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-Amino-3-hydroxypropyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-Hydroxypropyl)phenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-amino- (CAS 591-27-5). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-((1S,2R)-2-Amino-1-hydroxypropyl)phenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-amino-. Retrieved from [Link]

Sources

Topic: High-Purity Crystallization Techniques for 3-(1-Amino-3-hydroxypropyl)phenol Purification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

**Abstract

This document provides a detailed technical guide for the purification of 3-(1-Amino-3-hydroxypropyl)phenol, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies for achieving high purity through controlled crystallization. We explore the foundational principles of crystallization, present step-by-step protocols for cooling and antisolvent techniques, and detail analytical methods for purity verification. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Critical Role of Purity

3-(1-Amino-3-hydroxypropyl)phenol (Molecular Formula: C₉H₁₃NO₂) is a bifunctional molecule containing both a phenol and an amino alcohol moiety.[1][2] Its structural complexity makes it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). In drug development, the purity of such intermediates is not merely a quality metric but a fundamental requirement for the safety, efficacy, and stability of the final drug product. Even trace impurities can lead to unwanted side reactions, decreased product yield, and potential toxicological risks.

Crystallization is a powerful and widely used technique for purification in the pharmaceutical industry. It is a thermodynamic process where a solid crystalline phase is formed from a solution, selectively excluding impurities from the crystal lattice. A well-designed crystallization process not only enhances purity but also allows for control over critical physical properties such as crystal form (polymorphism), particle size distribution, and bulk density, all of which influence downstream processing and bioavailability.[3]

This guide provides robust, validated protocols for the crystallization of 3-(1-Amino-3-hydroxypropyl)phenol, focusing on the scientific principles that govern success.

Physicochemical Characterization

A thorough understanding of the molecule's properties is the cornerstone of developing a successful crystallization process. Due to the limited publicly available data for this specific molecule, we present a combination of known data and estimated properties based on structurally similar compounds like 3-aminophenol.[4][5][6]

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₉H₁₃NO₂[1]
Molecular Weight 167.21 g/mol [2]
Appearance Likely a white to off-white crystalline solidBased on aminophenol analogs.[7]
Melting Point (°C) Estimated range: 110-130 °CInferred from 3-aminophenol (122-123 °C) and the presence of a flexible side chain.[7]
Solubility Profile High: Water, Methanol, Ethanol. Moderate: Isopropanol, Acetone. Low/Insoluble: Toluene, Heptane, Dichloromethane.The hydroxyl and amino groups confer high polarity and hydrogen bonding capability, leading to good solubility in polar protic solvents.
pKa Estimated ~4.5 (amino group), ~9.8 (phenol group)Based on values for 3-aminophenol.[5] The molecule is amphoteric.
Stability Prone to oxidation, especially in solution and in the presence of base, light, or metal ions.A common characteristic of aminophenols, which can oxidize to form colored quinone-imine species.[7][8]
The Challenge of Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a unique internal lattice structure.[3] These different forms can have distinct physicochemical properties, including solubility, melting point, and stability. For a pharmaceutical intermediate, an uncontrolled polymorphic transformation during storage or processing can have catastrophic consequences. It is crucial to identify and control the desired polymorphic form throughout the development process. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and in-situ Raman spectroscopy are essential for characterizing and monitoring polymorphism.[9][10] The protocols described below are designed to produce a consistent, thermodynamically stable form, but polymorphic screening is strongly recommended.

Crystallization Methodologies: Principles and Strategy

The choice of crystallization method is dictated by the solubility profile of the compound and the nature of the impurities to be removed. For 3-(1-Amino-3-hydroxypropyl)phenol, its high polarity and good solubility in protic solvents make both cooling and antisolvent crystallization viable options.

Causality of Method Selection:

  • Cooling Crystallization is preferred when the compound's solubility shows a strong dependence on temperature in a chosen solvent. It allows for slow, controlled crystal growth, which is excellent for achieving high purity.

  • Antisolvent Crystallization is effective when a compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "antisolvent"). This method is versatile and can be used for compounds that are highly soluble at room temperature, making cooling crystallization impractical.

A critical consideration for aminophenols is preventing oxidation during the process. This can be achieved by working under an inert atmosphere (e.g., Nitrogen or Argon) and by adding a small amount of an antioxidant or reducing agent, such as sodium dithionite or sodium bisulfite, to the solution.[7][11]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization from an Isopropanol/Water System

This protocol leverages the high solubility of the target compound in a warm, aqueous solvent mixture and its reduced solubility upon cooling to achieve purification.

Materials and Reagents:

  • Crude 3-(1-Amino-3-hydroxypropyl)phenol

  • Isopropanol (IPA), HPLC Grade

  • Deionized Water

  • Sodium Bisulfite (NaHSO₃)

  • Activated Carbon (decolorizing grade)

  • 0.2 µm PTFE syringe filters

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Temperature-controlled heating/cooling circulator

Step-by-Step Methodology:

  • System Inerting: Assemble the flask and purge with dry nitrogen for 15 minutes to displace oxygen. Maintain a gentle nitrogen blanket throughout the process.

  • Dissolution: To the flask, add crude 3-(1-Amino-3-hydroxypropyl)phenol (e.g., 10.0 g). Add a solvent mixture of Isopropanol and Water (e.g., 9:1 v/v, 50 mL). The optimal solvent ratio should be determined experimentally to ensure complete dissolution at elevated temperatures and low solubility at lower temperatures.

  • Antioxidant Addition: Add a small amount of sodium bisulfite (e.g., 0.1 wt%, 10 mg) to the mixture to inhibit oxidative degradation.[7]

  • Heating to Dissolution: Begin stirring and heat the mixture to 65-70 °C. Maintain this temperature until all solids are completely dissolved.

  • Decolorization (Optional): If the solution is colored, it indicates the presence of oxidative impurities. Cool the solution to ~60 °C, add a small amount of activated carbon (e.g., 1-2 wt%), and stir for 15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner funnel or a syringe filter into a clean, inerted crystallization vessel. This critical step removes insoluble particulate matter and activated carbon.

  • Controlled Cooling:

    • Phase 1 (Growth): Cool the solution slowly from 60 °C to 40 °C over 2 hours (10 °C/hour). Slow cooling in the initial phase promotes the growth of large, well-defined crystals, which enhances purity.

    • Phase 2 (Yield): Once crystal formation is established, increase the cooling rate. Cool from 40 °C to 5 °C over the next 2 hours.

  • Aging (Digestion): Hold the resulting slurry at 5 °C with gentle stirring for at least 2-4 hours. This "aging" period allows the crystallization to reach equilibrium, maximizing yield and allowing for any less stable forms to convert to the most stable polymorph.

  • Isolation: Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of cold (0-5 °C) isopropanol (2 x 10 mL) to displace the impurity-rich mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 40-45 °C under a gentle nitrogen bleed until a constant weight is achieved.

Protocol 2: Antisolvent Crystallization from Methanol/Toluene

This protocol is ideal for situations where the crude material has high solubility at room temperature or when a different crystal morphology is desired.

Materials and Reagents:

  • Crude 3-(1-Amino-3-hydroxypropyl)phenol

  • Methanol (Solvent), HPLC Grade

  • Toluene (Antisolvent), HPLC Grade

  • Crystallization vessel with mechanical stirrer and nitrogen inlet

  • Syringe pump for controlled antisolvent addition

Step-by-Step Methodology:

  • System Inerting: Purge the crystallization vessel with dry nitrogen for 15 minutes and maintain a positive pressure throughout.

  • Dissolution: Dissolve the crude material (e.g., 10.0 g) in a minimal amount of methanol (e.g., 20 mL) at room temperature (20-25 °C) with stirring until a clear solution is obtained.

  • Seeding (Optional but Recommended): If available, add a small quantity of pure seed crystals (e.g., 0.5 wt%) to the solution. Seeding provides a template for crystallization, controlling nucleation and often leading to a more uniform particle size distribution.

  • Antisolvent Addition: Using a syringe pump, add toluene (antisolvent) to the stirred solution at a slow, controlled rate (e.g., 1.0 mL/min). The addition of the antisolvent will reduce the solubility of the product, inducing crystallization. A total of ~60-80 mL of toluene may be required.

  • Monitoring: Observe the solution for the onset of turbidity, which indicates nucleation. Once nucleation occurs, maintain the slow addition rate. Rapid addition can lead to "oiling out" or the formation of very fine, difficult-to-filter particles.

  • Aging: After the antisolvent addition is complete, stir the slurry at room temperature for 2-4 hours to ensure complete crystallization.

  • Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the cake with a solvent mixture rich in the antisolvent (e.g., 9:1 Toluene/Methanol, 2 x 15 mL) to remove the mother liquor.

  • Drying: Dry the product in a vacuum oven at 40-45 °C to a constant weight.

Purity Assessment and Quality Control

Post-crystallization analysis is mandatory to validate the effectiveness of the purification. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying purity and identifying impurities.[12][13]

Protocol 3: Reversed-Phase HPLC Method for Purity Analysis
ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column suitable for polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the amine is protonated, leading to sharp peak shapes.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% B to 60% B over 20 minutesA gradient elution is necessary to elute both the polar parent compound and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 275 nmPhenolic compounds typically exhibit strong UV absorbance.
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in 50:50 Water/Acetonitrile
Expected Results

The following table shows representative data from the purification of a crude batch of 3-(1-Amino-3-hydroxypropyl)phenol.

SamplePurity by HPLC (%)Appearance
Crude Material94.2%Light brown solid
After Cooling Crystallization99.8%White crystalline solid
After Antisolvent Crystallization99.7%Off-white fine powder

Visualization of the Decision-Making Workflow

Choosing the optimal purification strategy depends on several factors. The following workflow provides a logical decision-making process.

Crystallization_Workflow start Crude 3-(1-Amino-3-hydroxypropyl)phenol solubility_screen Perform Solubility Screening (Temp vs. Solvent) start->solubility_screen high_temp_dep High Temperature Solubility Dependence? solubility_screen->high_temp_dep cooling_cryst Protocol 1: Cooling Crystallization high_temp_dep->cooling_cryst  Yes find_pair Find Miscible Solvent/Antisolvent Pair high_temp_dep->find_pair  No hplc_analysis Purity Analysis by HPLC (Protocol 3) cooling_cryst->hplc_analysis antisolvent_cryst Protocol 2: Antisolvent Crystallization antisolvent_cryst->hplc_analysis find_pair->antisolvent_cryst meet_spec Purity > 99.5%? hplc_analysis->meet_spec final_product Final Purified Product meet_spec->final_product  Yes rework Re-crystallize or Develop Alternative Method meet_spec->rework  No rework->start

Caption: Decision workflow for selecting a crystallization method.

Conclusion

The purification of 3-(1-Amino-3-hydroxypropyl)phenol to a high degree of purity is readily achievable through systematic and well-controlled crystallization processes. By understanding the physicochemical properties of the molecule and carefully controlling key parameters such as solvent choice, cooling rate, and atmosphere, researchers can reliably remove process-related impurities. The cooling and antisolvent crystallization protocols provided offer robust starting points for process development. Validation of purity using a suitable analytical technique like HPLC is a critical and non-negotiable final step to ensure the quality required for pharmaceutical applications.

References

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. [Link]

  • Aminophenol: Properties, Production, Reactions And Uses. Chemcess. [Link]

  • Extraction and isolation of phenolic compounds. PubMed. [Link]

  • Extraction and Isolation of Phenolic Compounds. Springer Nature Experiments. [Link]

  • Process for the purification of p-aminophenol.
  • Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. ijariie. [Link]

  • determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica. [Link]

  • Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor. PubMed. [Link]

  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. [Link]

  • Process for producing aminophenols. European Patent Office. [Link]

  • 3-(1-Amino-3-hydroxypropyl)phenol. PubChem. [Link]

  • Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. PMC. [Link]

  • Aminophenol. Wikipedia. [Link]

  • Chemical Properties of Phenol, 3-amino- (CAS 591-27-5). Cheméo. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. Bentham Science. [Link]

  • 3-(1-Hydroxypropyl)phenol. PubChem. [Link]

  • Identifying polymorphism with in situRaman Spectroscopy at screeningscale. YouTube. [Link]

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  • 3-Aminophenol. Wikipedia. [Link]

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Application Note: Derivatization of 3-(1-Amino-3-hydroxypropyl)phenol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Analytical Challenges of Polar Molecules

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique, particularly in metabolomics and pharmaceutical research, due to its high chromatographic resolution and the reproducible nature of electron impact (EI) ionization mass spectra.[1] However, a significant limitation of GC-MS is its requirement for analytes to be volatile and thermally stable.[1][2] Many compounds of biological and pharmaceutical interest, such as 3-(1-Amino-3-hydroxypropyl)phenol, are polar and non-volatile due to the presence of active hydrogen-containing functional groups like hydroxyl (-OH) and amine (-NH2).[3] Direct analysis of such compounds by GC-MS is challenging, often resulting in poor peak shape, low sensitivity, and thermal degradation.[2]

To address these challenges, chemical derivatization is an essential step.[4] This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[2][5] Silylation, the replacement of an active hydrogen with a non-polar trimethylsilyl (TMS) group, is one of the most common and effective derivatization techniques for a wide range of polar compounds, including phenols, amines, alcohols, and carboxylic acids.[5][6]

This application note provides a comprehensive guide to the derivatization of 3-(1-Amino-3-hydroxypropyl)phenol using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This powerful silylating agent mixture effectively derivatizes the phenolic hydroxyl, primary amine, and aliphatic hydroxyl groups of the target molecule, rendering it suitable for sensitive and robust GC-MS analysis.

The Chemistry of Silylation with BSTFA and TMCS

Silylation involves the reaction of a silylating agent, in this case, BSTFA, with compounds containing active hydrogens. The reaction proceeds via a nucleophilic attack of the heteroatom (oxygen or nitrogen) of the functional group on the silicon atom of the silyl donor. This results in the formation of a volatile and thermally stable TMS derivative.[3] The by-products of the reaction with BSTFA, mono-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[7][8]

The addition of TMCS as a catalyst enhances the silylating power of BSTFA, particularly for hindered functional groups and amines.[5][3] While the exact mechanism is complex, it is believed that TMCS facilitates the reaction by acting as a chloride donor, which can activate the silylating agent or the analyte.[3] The general order of reactivity for functional groups with silylating agents is alcohol > phenol > carboxylic acid > amine > amide.[1][7]

The derivatization of 3-(1-Amino-3-hydroxypropyl)phenol with BSTFA will result in the addition of three TMS groups, one on each of the phenolic hydroxyl, primary amine, and aliphatic hydroxyl groups.

Experimental Protocol: Silylation of 3-(1-Amino-3-hydroxypropyl)phenol

This section details a robust and reproducible protocol for the derivatization of 3-(1-Amino-3-hydroxypropyl)phenol using BSTFA with 1% TMCS.

Materials and Reagents
  • 3-(1-Amino-3-hydroxypropyl)phenol standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (as a catalyst and solvent)[6]

  • Acetonitrile (GC grade)

  • Reaction vials (e.g., 2 mL with PTFE-lined caps)

  • Heating block or water bath

  • Nitrogen evaporator

  • Vortex mixer

  • GC-MS system

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Accurately weigh 1-10 mg of the 3-(1-Amino-3-hydroxypropyl)phenol standard into a reaction vial.[7]

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen gas, as silylation reagents are extremely sensitive to moisture.[1][7]

  • Reagent Addition:

    • To the dried sample, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[6] Pyridine acts as a catalyst and a solvent, enhancing the derivatization of the phenolic group.[5]

    • For samples dissolved in a solvent, a common approach is to add at least a 2:1 molar ratio of BSTFA to the active hydrogens in the sample.[7]

  • Reaction Incubation:

    • Securely cap the vial and vortex for 1 minute to ensure the sample is completely dissolved.

    • Heat the mixture at 70°C for 60 minutes in a heating block or water bath.[6] The optimal reaction time and temperature may need to be determined empirically for complex matrices.[7]

  • Sample Analysis:

    • Allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system. It is generally recommended to analyze the derivatives soon after preparation, although some TMS derivatives can be stable for longer periods if stored under anhydrous conditions.

Experimental Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with 3-(1-Amino-3-hydroxypropyl)phenol sample dry Evaporate to dryness under N2 start->dry add_reagents Add BSTFA + 1% TMCS and Pyridine dry->add_reagents vortex Vortex to dissolve add_reagents->vortex heat Incubate at 70°C for 60 min vortex->heat cool Cool to room temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the derivatization of 3-(1-Amino-3-hydroxypropyl)phenol.

GC-MS Analysis of the Derivatized Product

The resulting tris-TMS derivative of 3-(1-Amino-3-hydroxypropyl)phenol is significantly more volatile and thermally stable, allowing for excellent chromatographic separation and sensitive mass spectrometric detection.

Recommended GC-MS Parameters

The following table provides a starting point for the GC-MS analysis. These parameters should be optimized for the specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph
ColumnLow-polarity siloxane-based phase (e.g., ZB-1701, 30 m x 250 µm i.d. x 0.15 µm film thickness)[1][5]
Injection ModeSplitless
Injector Temperature250°C
Oven ProgramInitial temp: 60°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
Carrier GasHelium, constant flow
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Mass Range40-650 amu
Scan Rate0.15 s/scan[1]
Transfer Line Temp280°C
Expected Mass Fragmentation Pattern

The mass spectrum of the tris-TMS derivative of 3-(1-Amino-3-hydroxypropyl)phenol will exhibit characteristic fragments that can be used for its identification and quantification. The trimethylsilyl group itself gives rise to a prominent ion at m/z 73, which is often the base peak in the spectra of TMS derivatives. Other common silicon-containing fragment ions include those at m/z 45, 75, and 103.

The fragmentation of the derivatized molecule will be influenced by the positions of the TMS groups. The molecular ion (M+) may be observed, but it is often of low abundance. Key fragmentation pathways will likely involve cleavages adjacent to the nitrogen atom and the oxygen atoms, as well as rearrangements.

FragmentationPathway Expected Mass Fragmentation of tris-TMS-3-(1-Amino-3-hydroxypropyl)phenol Molecule [M]+• Tris-TMS-derivative Frag1 Fragment 1 Loss of CH3• Molecule->Frag1 -15 Frag2 Fragment 2 Benzylic cleavage Molecule->Frag2 Frag3 Fragment 3 Cleavage adjacent to N Molecule->Frag3 Frag4 Fragment 4 m/z 73 [Si(CH3)3]+ Molecule->Frag4 Frag2->Frag4 Frag3->Frag4

Caption: Simplified fragmentation pathway of the derivatized analyte.

Troubleshooting and Method Validation

Common Issues and Solutions
  • Incomplete Derivatization: If underivatized or partially derivatized analyte is observed, consider increasing the reaction temperature, time, or the amount of silylating reagent. Ensure the sample is completely dry before adding the reagents. For particularly stubborn compounds, a stronger catalyst or a different silylating agent might be necessary.[7]

  • Sample Degradation: If degradation is suspected, try milder derivatization conditions (e.g., lower temperature, shorter time).

  • Chromatographic Issues: Poor peak shape or tailing can be caused by active sites in the GC system (injector liner, column). Using a deactivated liner and a high-quality, low-bleed column is crucial.[5]

Method Validation Considerations

A robust analytical method requires thorough validation. Key parameters to assess include:

  • Linearity and Range: Establish the concentration range over which the method is linear.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Ensure that the method can unequivocally assess the analyte in the presence of other components.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The derivatization of 3-(1-Amino-3-hydroxypropyl)phenol with BSTFA and TMCS is a critical step for its successful analysis by GC-MS. This protocol provides a reliable and reproducible method to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance and sensitive detection. By understanding the principles of silylation and carefully optimizing the experimental conditions, researchers can confidently and accurately quantify this and other polar molecules in complex matrices.

References

  • Villas-Bôas, S. G., Smart, D. K., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(3), 245-252. [Link]

  • Sidefu (Xiamen) New Material Co., Ltd. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Sidefu Chemical. [Link]

  • Feldmann, I., Jakubowski, N., & Stuewer, D. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17(9), 1047-1052. [Link]

  • Feldmann, I., Jakubowski, N., & Stuewer, D. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. [Link]

  • Hübschmann, H. J., et al. (2021). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. Analytical Chemistry, 93(12), 5136-5143. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]

  • Bibel, M. (2021, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • ResearchGate. (n.d.). EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b) 2‐methoxyphenol (5). ResearchGate. [Link]

  • Li, Y., et al. (2016). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. PLoS ONE, 11(9), e0162822. [Link]

  • Weckwerth, W. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 64-80. [Link]

  • Coutts, R. T., Hargesheimer, E. E., Pasutto, F. M., & Baker, G. B. (1981). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, 19(3), 151-155. [Link]

  • ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1-Amino-3-hydroxypropyl)phenol. PubChem. [Link]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

  • Pozo, O. J., et al. (2007). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium - Freie Universität Berlin. [Link]

  • Liu, R. H., & Gadzala-Kopciuch, R. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-19. [Link]

  • IRJET. (2017). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology (IRJET), 4(7). [Link]

  • ResearchGate. (n.d.). Characteristics MS fragments of phenols as TMS derivatives. ResearchGate. [Link]

  • IU Indianapolis ScholarWorks. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1-Hydroxypropyl)phenol. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 3-amino- (CAS 591-27-5). Cheméo. [Link]

  • Wikipedia. (n.d.). 3-Aminophenol. Wikipedia. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Amino-3-hydroxypropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1-Amino-3-hydroxypropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By explaining the causality behind experimental choices and providing validated protocols, this resource aims to empower you to optimize your reaction yields and obtain high-purity products.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing in-depth causes and actionable solutions.

Question 1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent issue that can often be traced back to incomplete reactions, the formation of side products, or loss of product during the workup and purification phases. A systematic approach is crucial for diagnosis.

Potential Cause A: Incomplete Reaction

A common synthetic route involves the reduction of a ketone precursor, such as 3-hydroxy-α-aminoacetophenone. Incomplete reduction is a primary culprit for low yields.

  • Scientific Rationale: Catalytic hydrogenation (e.g., using H₂/Pd/C) and chemical reduction (e.g., using sodium borohydride, NaBH₄) are the two most common methods for converting a ketone to a secondary alcohol.[1][2] The efficiency of these reactions depends heavily on catalyst activity, reagent stoichiometry, solvent choice, and reaction conditions. For catalytic hydrogenations, the catalyst surface can be poisoned by impurities or "tempered" by the presence of certain functional groups, like amino groups, which can alter reactivity and lead to incomplete conversion.[1][2] For chemical reductions, the reactivity of the hydride reagent can be affected by temperature and protic solvents, and an insufficient molar equivalent will naturally lead to unreacted starting material.

  • Step-by-Step Solution:

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material. An incomplete reaction will show a persistent spot/peak corresponding to the ketone.[3]

    • Verify Reagent Quality: For catalytic hydrogenation, use a fresh, high-quality catalyst. If the catalyst is old or has been exposed to air, its activity may be compromised. For NaBH₄ reductions, ensure the reagent is a dry, free-flowing powder, as it can decompose upon exposure to moisture.

    • Optimize Reaction Conditions:

      • For Catalytic Hydrogenation: Increase hydrogen pressure, extend the reaction time, or slightly increase the temperature. Ensure efficient stirring to maintain the catalyst in suspension.[1][4]

      • For NaBH₄ Reduction: Ensure you are using a sufficient molar excess of NaBH₄ (typically 1.5-3.0 equivalents). The reaction is often performed at a low temperature (0 °C) to start, then allowed to warm to room temperature to ensure completion without promoting side reactions.[5][6]

    • Consider Solvent Choice: The choice of solvent is critical. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions. For catalytic hydrogenation, solvents like methanol, ethanol, or ethyl acetate are standard.[1]

Potential Cause B: Side-Product Formation

The presence of multiple functional groups (phenol, amine, and the target hydroxyl group) creates the potential for undesired side reactions.

  • Scientific Rationale: In catalytic hydrogenations of aromatic ketones, a common side reaction is hydrogenolysis, where the newly formed benzylic alcohol is further reduced to a methylene group, resulting in the loss of the desired hydroxyl functionality.[1][2] The presence of both amino and hydroxyl groups on the aromatic ring can also lead to complex side reactions or product degradation under harsh conditions (e.g., strong acid/base or high temperatures).

  • Step-by-Step Solution:

    • Analyze the Crude Product: Use techniques like LC-MS or GC-MS to identify the mass of major impurities. This can provide clues about the side reactions occurring.

    • Select Milder Reducing Agents: Sodium borohydride is generally less aggressive than reagents like lithium aluminum hydride (LAH) and is less prone to causing hydrogenolysis of the benzylic alcohol.[2]

    • Control Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can minimize many side reactions. For NaBH₄ reductions, maintaining the temperature at 0-25 °C is often sufficient.

    • Use a Modified Catalyst: In some cases, a "poisoned" or modified catalyst, such as a Pd/C(en) complex, can be used to selectively produce the benzyl alcohol and prevent over-reduction to the methylene compound.[1]

Workflow for Troubleshooting Low Yields

The following diagram outlines a logical workflow for diagnosing and resolving low reaction yields.

TroubleshootingWorkflow start Low Yield Observed check_sm 1. Verify Starting Material Purity (NMR/LCMS) start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (TLC/LCMS) check_sm->analyze_crude incomplete Incomplete Reaction (Starting Material Present) analyze_crude->incomplete Is SM present? side_products Side Products Detected analyze_crude->side_products Are impurities dominant? workup_loss Mass Balance is Low (Product Lost in Workup) analyze_crude->workup_loss Is crude clean but low mass? solution_incomplete Optimize Reaction: - Increase reagent equivalents - Extend reaction time - Check catalyst activity - Increase H₂ pressure incomplete->solution_incomplete YES solution_side_products Modify Conditions: - Lower temperature - Use milder reagents - Change solvent side_products->solution_side_products YES solution_workup Optimize Workup: - Adjust pH for extraction - Perform multiple extractions - Use gentler purification workup_loss->solution_workup YES

Caption: A decision-making workflow for troubleshooting low product yields.

Question 2: I am having difficulty with product isolation and purification. What can I do?

The amphoteric nature of 3-(1-Amino-3-hydroxypropyl)phenol, containing both a basic amino group and an acidic phenol group, can complicate extraction and purification.

Potential Cause A: Product Loss During Aqueous Workup

  • Scientific Rationale: The product can exist as a cation (protonated amine), a zwitterion, or an anion (deprotonated phenol) depending on the pH of the aqueous solution. During extraction with an organic solvent, the product will only partition efficiently into the organic layer when it is in its neutral, free base form. If the pH is too low, the product remains as a salt in the aqueous layer. If the pH is too high, it can form a phenolate salt, which is also water-soluble. The pKa of the amino group is around 4.4, while the pKa of the phenolic group is about 9.8.[7] Therefore, careful pH control is essential.

  • Step-by-Step Solution:

    • Neutralize Carefully: After quenching the reaction, adjust the pH of the aqueous solution to be between 8.5 and 9.0. This ensures the phenolic group is mostly protonated (-OH) and the amino group is deprotonated (-NH₂), maximizing the concentration of the neutral species.

    • Use a Salting-Out Effect: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the organic product in the aqueous phase and can help break emulsions.

    • Perform Multiple Extractions: Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and perform at least 3-5 extractions to ensure complete recovery of the product from the aqueous layer.[3]

Potential Cause B: Difficulty in Chromatographic Purification

  • Scientific Rationale: The polarity of the molecule and its ability to streak on silica gel can make column chromatography challenging. The basic amine can interact strongly with the acidic silica gel, leading to poor separation and low recovery.

  • Step-by-Step Solution:

    • Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a base, such as triethylamine (Et₃N) or ammonia. This is typically done by including 0.5-1% of the base in the chromatography eluent. This deactivates the acidic sites on the silica and prevents the amine product from sticking, resulting in better peak shapes.[8]

    • Choose an Appropriate Eluent System: A common mobile phase is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. For example, starting with 100% DCM and gradually increasing the percentage of methanol. The addition of the base (e.g., 1% Et₃N) to the eluent system is critical.

    • Consider Alternative Purification Methods: If chromatography is still problematic, consider recrystallization or crystallization of a salt form (e.g., the hydrochloride salt) as an alternative purification strategy.[9][10]

Data Summary Table

ParameterMethod 1: Catalytic Hydrogenation (Pd/C)Method 2: Chemical Reduction (NaBH₄)Key Considerations
Typical Reagent 10% Palladium on CarbonSodium BorohydrideCatalyst activity is crucial for Method 1. Moisture sensitivity is a concern for Method 2.
Solvent Methanol, Ethanol, Ethyl AcetateMethanol, EthanolProtic solvents are required for NaBH₄ to achieve optimal reactivity.
Temperature 25-50 °C0-25 °CLower temperatures in Method 2 minimize side reactions.
Pressure 1-4 atm H₂AtmosphericMethod 1 requires a hydrogen source and appropriate pressure vessel.
Common Side Reaction Hydrogenolysis (loss of -OH group)Generally cleaner, but incomplete reduction possibleHydrogenolysis is a greater risk at higher temperatures and pressures.[1][2]
Workup Filtration of catalyst, then extractionQuenching with water/acid, then extractionCatalyst filtration must be done carefully. Quenching NaBH₄ can be exothermic.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to prepare the ketone precursor for this synthesis? A common starting material is 3-hydroxyacetophenone. The amino group can be introduced via various methods, including α-bromination followed by amination, or through multi-enzyme biosynthetic routes which can offer higher selectivity and milder conditions.[11][12]

  • Q2: How can I effectively monitor the reaction progress using TLC? Use a mobile phase that gives good separation between your starting material (ketone) and product (alcohol). A typical system is 10-20% methanol in dichloromethane. The product, being more polar due to the extra hydroxyl group, will have a lower Rf value than the starting material. Visualize the spots using a UV lamp (254 nm) and a potassium permanganate stain, which reacts with the alcohol group.

  • Q3: What are the key safety precautions for this synthesis?

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C) is flammable, especially when dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. Handle it as a slurry in solvent. Hydrogen gas is highly flammable; ensure all operations are performed in a well-ventilated fume hood away from ignition sources.

    • Sodium Borohydride: NaBH₄ reacts with water and acids to release flammable hydrogen gas. Add it portion-wise to the reaction mixture and quench it carefully.

    • Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling all chemicals and solvents.

Experimental Protocols

Protocol: Reduction of 3-Hydroxy-α-aminoacetophenone using Sodium Borohydride
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-hydroxy-α-aminoacetophenone precursor (1.0 eq) in methanol (approx. 0.1 M concentration) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reductant: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., 15% MeOH in DCM with 1% Et₃N) until the starting material is consumed.

  • Quenching: Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl to decompose the excess NaBH₄. Adjust the pH to ~7.

  • Workup: Remove the methanol under reduced pressure. Add water and adjust the pH to 8.5-9.0 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(1-Amino-3-hydroxypropyl)phenol.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 0-15% methanol in dichloromethane containing 1% triethylamine.

References

  • Du, R., Zhu, C., Zhang, P., & Fan, R. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Synthetic Communications, 38(17), 2889-2897. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Retrieved from: [Link]

  • ACS Publications. (n.d.). Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. ACS Catalysis. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Catalysis. Retrieved from: [Link]

  • Taylor & Francis Online. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Synthetic Communications. Retrieved from: [Link]

  • ResearchGate. (2017). Catalytic reduction of 4-nitrophenolate to 4-aminophenol with an excess of sodium borohydride. Retrieved from: [Link]

  • MDPI. (n.d.). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System. Catalysts. Retrieved from: [Link]

  • ResearchGate. (2011). Catalytic reduction of 4-nitrophenol to 4-aminophenol by sodium borohydride. Retrieved from: [Link]

  • International Journal of Chemical Studies. (2016). Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite. Retrieved from: [Link]

  • IOPscience. (n.d.). Catalytic reduction of 4-nitrophenol to 4-aminophenol using an efficient Pd nanoparticles. Retrieved from: [Link]

  • Reddit. (2022). What are some common causes of low reaction yields? r/Chempros. Retrieved from: [Link]

  • Google Patents. (n.d.). US5710335A - Process for preparing 3-(N,N-disubstituted amino)phenol.
  • ResearchGate. (n.d.). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Retrieved from: [Link]

  • Wikipedia. (n.d.). 3-Aminophenol. Retrieved from: [Link]

  • Reddit. (2022). Low yield LAH reactions. r/Chempros. Retrieved from: [Link]

  • ACS Publications. (2020). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Biomacromolecules. Retrieved from: [Link]

  • PubMed. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. Retrieved from: [Link]

  • Wiley Online Library. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. ChemBioChem. Retrieved from: [Link]

  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • Google Patents. (n.d.). US3717680A - Purification of p-aminophenol.

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-(1-Amino-3-hydroxypropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-(1-Amino-3-hydroxypropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common solubility issues encountered during experimentation. As Senior Application Scientists, we understand that achieving complete and stable solubilization is critical for the success of your work. This document provides in-depth troubleshooting guides and frequently asked questions to ensure you can effectively work with this compound.

Understanding the Molecule: Key to Solubility

3-(1-Amino-3-hydroxypropyl)phenol is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. Specifically, it has a phenolic hydroxyl group, which is weakly acidic, and an amino group, which is basic. This dual nature is the primary determinant of its solubility behavior, particularly its strong dependence on pH.[1][2][3] The presence of a hydroxyl group on the propyl side chain further contributes to its polarity and potential for hydrogen bonding.

Troubleshooting Guide: Step-by-Step Solutions to Common Solubility Problems

This section addresses specific issues you may encounter when trying to dissolve 3-(1-Amino-3-hydroxypropyl)phenol.

Issue 1: My 3-(1-Amino-3-hydroxypropyl)phenol is not dissolving in water.

Cause: At or near its isoelectric point, where the net charge of the molecule is zero, 3-(1-Amino-3-hydroxypropyl)phenol will have its lowest aqueous solubility. In neutral water, the compound may exist in a partially zwitterionic form, limiting its interaction with water molecules.

Step-by-Step Solution:

  • Initial Assessment: Begin by attempting to dissolve a small amount of the compound in deionized water at room temperature to confirm the issue.

  • pH Adjustment (Acidic):

    • Prepare a stock solution of dilute hydrochloric acid (HCl), for instance, 0.1 M.

    • Add the HCl solution dropwise to your aqueous suspension of 3-(1-Amino-3-hydroxypropyl)phenol while stirring.

    • As the pH decreases, the basic amino group will become protonated (-NH3+), forming a salt that is significantly more water-soluble.[1]

    • Monitor the pH and continue adding acid until the compound fully dissolves. A target pH of 2-4 is a good starting point.

  • pH Adjustment (Basic):

    • Alternatively, prepare a stock solution of a dilute base, such as 0.1 M sodium hydroxide (NaOH).

    • Add the NaOH solution dropwise to your suspension.

    • As the pH increases, the acidic phenolic hydroxyl group will be deprotonated (-O-), forming a phenoxide salt which also has enhanced aqueous solubility.

    • A target pH of 10-11 is a reasonable starting point.

  • Gentle Heating: If the compound is still not fully dissolved after pH adjustment, gentle warming (e.g., to 30-40°C) can help increase the rate of dissolution. Avoid excessive heat, as it may degrade the compound.

Issue 2: The compound dissolves initially but then precipitates out of solution.

Cause: This often occurs when the pH of the solution shifts back towards the isoelectric point of the compound, or if the concentration of the compound exceeds its solubility limit at that specific pH and temperature. This can happen upon the addition of other buffered reagents to your stock solution.

Step-by-Step Solution:

  • Verify pH: Use a calibrated pH meter to check the current pH of your solution. It's likely that the pH has drifted.

  • Re-adjust pH: Add a small amount of your acidic or basic stock solution as described in Issue 1 to bring the pH back into the optimal range for solubility.

  • Use a Buffered System: For future experiments, prepare your stock solution of 3-(1-Amino-3-hydroxypropyl)phenol in a suitable buffer system that maintains the pH in the desired range (either acidic or basic). The choice of buffer will depend on your experimental requirements.

  • Consider Co-solvents: If working at a high concentration is necessary, consider the addition of a polar organic co-solvent.

Issue 3: I need to dissolve the compound in an organic solvent for my assay.

Cause: While 3-(1-Amino-3-hydroxypropyl)phenol has some aqueous solubility, it often exhibits better solubility in polar organic solvents.[2][4] The choice of solvent is critical for achieving the desired concentration and ensuring compatibility with your experimental setup.

Step-by-Step Solution:

  • Solvent Selection: Based on the properties of similar aminophenols, the following solvents are good candidates, in approximate order of decreasing polarity:

    • Dimethyl sulfoxide (DMSO)[2][5]

    • Ethanol or Methanol[1][2]

    • Acetonitrile[4][6]

    • Tetrahydrofuran (THF)[7]

  • Solubilization Protocol:

    • Weigh the desired amount of 3-(1-Amino-3-hydroxypropyl)phenol into a clean vial.

    • Add a small volume of the chosen organic solvent.

    • Vortex or sonicate the mixture to aid dissolution. Gentle warming can also be applied if necessary.

  • Aqueous Dilutions: If your final experiment is in an aqueous medium, you can prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the approximate pKa values for 3-(1-Amino-3-hydroxypropyl)phenol?

Q2: My compound has turned a brownish color. Is it still usable?

A brownish discoloration often indicates oxidation of the phenol and/or amino groups.[9] Aminophenols can be sensitive to air and light.[10] While slight discoloration may not significantly impact the purity for some applications, it is a sign of degradation. For sensitive assays, it is recommended to use a fresh, unoxidized batch of the compound. To prevent this, store the compound in a tightly sealed, amber vial under an inert atmosphere (like argon or nitrogen) and refrigerate it.[9]

Q3: What is the best way to prepare a stock solution for cell-based assays?

For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it into the cell culture medium. Here's a general protocol:

  • Prepare a 10 mM stock solution of 3-(1-Amino-3-hydroxypropyl)phenol in sterile DMSO.

  • For your experiment, dilute this stock solution into your cell culture medium to the final desired concentration.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Q4: Can I use heat to dissolve 3-(1-Amino-3-hydroxypropyl)phenol?

Gentle heating can be used to aid dissolution, especially in aqueous solutions after pH adjustment. However, prolonged or high-temperature heating should be avoided as it can lead to degradation of the compound. A water bath set to 30-40°C is generally safe for short periods.

Summary of Recommended Solvents and pH ranges

Solvent SystemRecommended pH (for aqueous)Notes
Deionized WaterpH 2-4 or pH 10-11Requires pH adjustment with dilute acid or base.
Phosphate-Buffered Saline (PBS)Adjust to desired pHEnsure the final pH is compatible with your experiment.
Dimethyl Sulfoxide (DMSO)N/AExcellent for preparing high-concentration stock solutions.[5]
Ethanol/MethanolN/AGood solubility, suitable for many applications.[1][2]

Visualizing Solubility Principles

The following diagrams illustrate the key concepts behind the solubility of 3-(1-Amino-3-hydroxypropyl)phenol.

G cluster_pH Effect of pH on Ionization and Solubility Low_pH Low pH (e.g., pH 2) Amino group is protonated (-NH3+) Molecule is cationic High Aqueous Solubility Neutral_pH Near Isoelectric Point (neutral pH) Zwitterionic/neutral form Low Aqueous Solubility Low_pH->Neutral_pH Increase pH High_pH High pH (e.g., pH 11) Phenolic group is deprotonated (-O-) Molecule is anionic High Aqueous Solubility Neutral_pH->High_pH Increase pH

Caption: pH-dependent ionization and its effect on aqueous solubility.

G Start Start: Undissolved Compound Decision_Solvent Aqueous or Organic Solvent? Start->Decision_Solvent Aqueous_Path Add Deionized Water Decision_Solvent->Aqueous_Path Aqueous Organic_Path Select Polar Organic Solvent (e.g., DMSO, Ethanol) Decision_Solvent->Organic_Path Organic Decision_Dissolved_Aq Fully Dissolved? Aqueous_Path->Decision_Dissolved_Aq Vortex_Sonicate Vortex / Sonicate Organic_Path->Vortex_Sonicate Adjust_pH Adjust pH (Acidic: pH 2-4 or Basic: pH 10-11) Decision_Dissolved_Aq->Adjust_pH No End_Success Solution Prepared Decision_Dissolved_Aq->End_Success Yes Decision_Dissolved_pH Fully Dissolved? Adjust_pH->Decision_Dissolved_pH Gentle_Heat Apply Gentle Heat (30-40°C) Decision_Dissolved_pH->Gentle_Heat No Decision_Dissolved_pH->End_Success Yes Gentle_Heat->End_Success Decision_Dissolved_Org Fully Dissolved? Vortex_Sonicate->Decision_Dissolved_Org Decision_Dissolved_Org->Gentle_Heat No Decision_Dissolved_Org->End_Success Yes

Sources

Technical Support Center: Stabilization of 3-(1-Amino-3-hydroxypropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of Vulnerability

You are likely working with 3-(1-Amino-3-hydroxypropyl)phenol (or a structurally related phenolic amine metabolite like 5-hydroxymethyl tolterodine). The instability you observe—often manifesting as solution discoloration (pinking/browning) or potency loss—is driven by the specific electronic properties of the phenol moiety in conjunction with the amine .

This molecule is susceptible to autoxidation , a radical-chain reaction accelerated by three factors:

  • High pH: Facilitates the formation of the electron-rich phenolate ion.

  • Trace Metals: Catalyze the formation of reactive oxygen species (ROS).

  • Dissolved Oxygen: The primary oxidant.

This guide provides a mechanistic understanding of these failure modes and protocols to prevent them.

Module 1: The Mechanism of Failure

To prevent oxidation, one must understand the pathway. The degradation acts as a cascade:

  • Initiation: The phenolic hydroxyl group (

    
    ) loses a proton and an electron (often metal-catalyzed) to form a Phenoxy Radical .
    
  • Propagation: This radical is resonance-stabilized but highly reactive. It reacts with molecular oxygen (

    
    ) or other radicals.
    
  • Termination/Polymerization: The radicals couple to form Quinone Imines or Quinone Methides . These electrophiles polymerize into insoluble, colored pigments (similar to melanin formation).

Visualization: The Oxidation Cascade

OxidationPathway Phenol Native Molecule (Phenol Form) Phenolate Phenolate Ion (High pH Trigger) Phenol->Phenolate pH > 9.0 Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical UV Light / ROS Phenolate->Radical Trace Metals (Fe/Cu) + O2 Quinone Quinone Imine/Methide (Toxic Electrophile) Radical->Quinone Oxidation Polymer Insoluble Polymer (Pink/Brown Precipitate) Quinone->Polymer Polymerization

Figure 1: The oxidative degradation pathway of phenolic amines. Note that the Phenolate ion is the kinetic gateway to rapid degradation.

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose instability in your current formulation.

Symptom 1: Solution turns Pink, Red, or Brown
  • Diagnosis: Quinone formation has occurred.[1][2][3] The color intensity correlates with the degree of polymerization.

  • Root Cause: pH is likely too high (> 6.0), or dissolved oxygen was not removed.

  • Immediate Action: Check pH.[4] If pH > 7, the phenol is partially deprotonated. Acidify to pH 4.0–5.0.

Symptom 2: Loss of Potency (HPLC) without Color Change
  • Diagnosis: Formation of non-chromophoric degradants, likely N-oxides (on the amine) or dimers that haven't conjugated yet.

  • Root Cause: Peroxide impurities in excipients (e.g., PEGs, Tweens) or UV light exposure.

  • Immediate Action: Switch to amber glassware. Test excipients for peroxide levels.

Symptom 3: Variability in Replicate Stability Data
  • Diagnosis: Inconsistent headspace oxygen or metal contamination.

  • Root Cause: "Clean" glassware may contain trace iron/copper from tap water rinsing.

  • Immediate Action: Implement the Chelation Protocol (see Module 3) and strictly control headspace with Argon.

Module 3: Stabilization Protocols (FAQs)

Q1: What is the optimal pH for this molecule?

Recommendation: pH 3.0 – 5.0 Reasoning: The pKa of the phenolic hydroxyl is approximately 9.8–10.0.

  • At pH 7.0 , a small but significant fraction exists as the reactive phenolate.

  • At pH 4.0 , the phenol is 99.9% protonated (stable), and the aliphatic amine (pKa ~9-10) is fully protonated (

    
    ), which also reduces its reactivity toward aldehydes (Schiff base formation).
    
  • Buffer Choice: Citrate or Acetate buffers are preferred over Phosphate (which precipitates with metals less effectively) [1].

Q2: Which antioxidant should I use?

Do not rely on a single antioxidant. Use a Synergistic System .

ComponentRecommended Conc.RoleMechanism
Sodium Metabisulfite 0.05% – 0.2% w/vPrimary AntioxidantSacrificial reductant; reacts with dissolved

and reduces quinones back to phenols.
Ascorbic Acid 0.01% – 0.1% w/vCo-AntioxidantRapid radical scavenger (Caution: Can be pro-oxidant with Iron if EDTA is absent).
EDTA (Disodium) 0.01% – 0.05% w/vChelatorSequesters

/

to stop the Fenton reaction initiation.

Critical Note: Sulfites can react with aldehydes. If your molecule contains an aldehyde impurity, use Ascorbic Acid + Cysteine instead.

Q3: How do I properly degas the solvent?

Simply "bubbling" gas is often insufficient. Protocol:

  • Sparging: Use a fritted glass dispersion tube. Sparge the buffer with high-purity Nitrogen or Argon for at least 15 minutes per liter before adding the drug substance.

  • Headspace: Flush the container headspace with Argon (heavier than air) immediately before sealing.

  • Order of Addition:

    • Dissolve EDTA (Chelator) first.

    • Dissolve Antioxidant (Metabisulfite) second.

    • Then add the 3-(1-Amino-3-hydroxypropyl)phenol.[5] Why? This ensures the solvent is "safe" (metals bound, oxygen scavenged) before the sensitive drug enters the system.

Module 4: Experimental Workflow Visualization

StabilizationWorkflow Start Start Formulation Water Milli-Q Water (Low Metal) Start->Water Degas Step 1: Sparging (Argon/N2, 15 min) Water->Degas AddChelator Step 2: Add EDTA (Sequester Trace Metals) Degas->AddChelator AddAntiOx Step 3: Add Antioxidant (Metabisulfite/Ascorbate) AddChelator->AddAntiOx AddDrug Step 4: Add Drug Substance 3-(1-Amino-3-hydroxypropyl)phenol AddAntiOx->AddDrug AdjustPH Step 5: Adjust pH (Target 3.0 - 5.0) AddDrug->AdjustPH Seal Step 6: Seal under Inert Headspace (Amber Glass) AdjustPH->Seal

Figure 2: The Critical Order of Addition. Adding the drug before the stabilizers exposes it to immediate oxidative stress.

References

  • Waterman, K. C., et al. (2002). "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 7(1), 1–32.

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Standard text on Phenol kinetics).
  • PubChem. (n.d.).[6] "3-(1-Amino-3-hydroxypropyl)phenol Compound Summary." National Library of Medicine.

  • NIST Chemistry WebBook. (n.d.). "Phenol, 3-amino- Thermochemical Data." (Reference for phenolic amine properties).

  • Haas, G. J., et al. (2009). "Oxidation of phenolic compounds in pharmaceuticals." Drug Development and Industrial Pharmacy.

Sources

Resolving baseline noise in HPLC analysis of 3-(1-Amino-3-hydroxypropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #PHEN-AMINE-001 Status: Active Analyte Class: Hydrophilic Phenolic Amine (Amphoteric) Primary Challenge: Baseline Noise & Retention Stability

Executive Summary: The Analyte Paradox

3-(1-Amino-3-hydroxypropyl)phenol presents a classic "zwitterionic" challenge. It contains a basic primary amine (


) and an acidic phenolic hydroxyl (

).
  • The Problem: On standard C18 columns, it elutes in the void volume (causing integration errors).

  • The Fix: Researchers often use Ion-Pairing Agents or HILIC modes.[1]

  • The Consequence: These "fix" methods are chemically aggressive and are the primary sources of the baseline noise you are likely experiencing.

This guide addresses the specific noise signatures associated with analyzing polar phenolic amines.

Diagnostic Visualizer: The Noise Anatomy Tree

Before adjusting hardware, identify your noise signature using the logic tree below.

NoiseDiagnostics Start START: Identify Noise Pattern Type1 Cyclic / Rhythmic Start->Type1 Type2 Random Spikes Start->Type2 Type3 Wandering / Drift Start->Type3 Type4 High Frequency 'Fuzz' Start->Type4 Pump Check Pump Pistons (Air or Seal Wear) Type1->Pump Period < 2 min Mixer Mixing Issue (TFA/Modifier Ripple) Type1->Mixer Period > 2 min Bubbles Degassing Failure Type2->Bubbles Width > 1s Elec Electrical Arcing (Lamp/Detector) Type2->Elec Width < 0.1s Temp Temp. Fluctuation (Phenols are temp sensitive) Type3->Temp Cyclic (Day/Night) Equil Ion-Pair/HILIC Equilibration Type3->Equil Monotonic Slope Lamp Aging UV Lamp Type4->Lamp Energy Test Fail Chem Reagent Impurity (Low UV Cutoff) Type4->Chem Wavelength < 220nm

Figure 1: Diagnostic logic tree for isolating HPLC baseline noise sources.

Technical Troubleshooting (Q&A)
Q1: I am using TFA (Trifluoroacetic acid) to retain the amine, but my baseline looks like a sine wave. Why?

Diagnosis: This is likely Mixing Noise caused by the UV absorbance of TFA. The Science: TFA absorbs UV light significantly at low wavelengths (<215 nm). If your pump mixes mobile phases A (Water + TFA) and B (Acetonitrile + TFA) online, slight variations in the mixing stroke create a rhythmic change in TFA concentration reaching the detector. The Solution:

  • Premix Mobile Phases: Do not rely on the pump to mix 95% A and 5% B. Premix your isocratic runs is possible.

  • Increase Mixing Volume: Install a larger mixing loop (e.g., 350 µL) to homogenize the TFA pulses.

  • Switch Additive: If detection is >220 nm, switch to Formic Acid (0.1%) or Phosphoric Acid , which have lower UV background noise than TFA [1].

Q2: I see "Ghost Peaks" and a rising baseline in my gradient run.

Diagnosis: Reagent impurities or Ion-Pairing Reagent (IPR) accumulation. The Science: If you are using an IPR like Sodium Octanesulfonate or Heptafluorobutyric acid (HFBA) to retain the amine, these reagents "coat" the stationary phase. Impurities in the IPR or the water concentrate on the column during the equilibration phase and elute as "ghost peaks" during the gradient ramp. The Solution:

  • The "Blank" Test: Run a gradient with 0 µL injection. If peaks persist, the contamination is in the Mobile Phase.

  • Grade Matters: Use only "HPLC Grade" or "LC-MS Grade" additives. Standard "Analytical Grade" IPRs are notorious for UV-active impurities.

  • Column Flush: Phenolic amines can adsorb to metal frits. Passivate your system or wash the column with 50:50 Water:Methanol to strip bound contaminants [2].

Q3: My baseline drifts downward continuously for hours.

Diagnosis: HILIC Equilibration Hysteresis. The Science: If you are using HILIC (Hydrophilic Interaction Liquid Chromatography) to retain the polar 3-(1-Amino-3-hydroxypropyl)phenol, the mechanism involves a water layer adsorbed on the silica surface. This layer takes much longer to stabilize than a C18 monolayer. The Solution:

  • The 60-Volume Rule: HILIC columns require 40–60 column volumes of equilibration compared to 10 for C18.

  • Buffer Control: Ensure your buffer (e.g., Ammonium Acetate) concentration is at least 10mM. Low ionic strength (<5mM) leads to wandering baselines in HILIC due to unstable electrostatic interactions [3].

Validated Experimental Protocols

Since 3-(1-Amino-3-hydroxypropyl)phenol is polar, standard C18 fails. Below are two stabilized methods designed to minimize noise.

Method A: HILIC (Recommended for MS Detection)

Best for sensitivity and avoiding ion-pair reagents.

ParameterSpecificationNotes on Noise Control
Column Amide-HILIC (e.g., TSKgel Amide-80 or BEH Amide)Amide phases are more stable than bare silica, reducing bleed noise.
Mobile Phase A 10mM Ammonium Formate (pH 3.5) in WaterBuffer is critical. Unbuffered water causes peak tailing and drift.
Mobile Phase B Acetonitrile (ACN)High organic content is required for HILIC retention.
Isocratic Ratio 15% A / 85% BGradient runs increase baseline drift in HILIC; Isocratic is quieter.
Flow Rate 0.4 mL/min (for 2.1mm ID)Lower flow reduces ionization noise in MS.
Detection UV 275 nm (Phenol max)275 nm is much quieter than 210 nm.
Method B: Ion-Pairing Reversed Phase (Recommended for UV Only)

Best for robust retention if HILIC is unavailable.

ParameterSpecificationNotes on Noise Control
Column C18 End-capped (e.g., Zorbax Eclipse Plus)"End-capped" reduces silanol interactions with the amine.
Mobile Phase A 10mM Phosphate Buffer + 5mM Sodium Octanesulfonate (pH 3.0)The sulfonate pairs with the amine to retain it on C18.
Mobile Phase B MethanolMethanol is generally quieter than ACN in phosphate buffers.
Temp 35°C (Constant)Critical: Ion-pairing thermodynamics are temp-sensitive. Fluctuations = Noise.[2]
Detection UV 220 nm or 275 nm
Advanced Workflow: System Optimization

The following diagram illustrates the critical path for preparing your LC system specifically for trace analysis of phenolic amines.

SystemPrep Solvent Solvent Prep (0.2µm Filter) Degas Degassing (Ultrasonic + Vacuum) Solvent->Degas Remove Particulates Passivation System Passivation (Remove Iron/Steel) Degas->Passivation Phenols chelate Iron Prime Prime Lines (High Flow) Passivation->Prime Flush Acid Equil Equilibration (HILIC: 60 Vol / IP: 30 Vol) Prime->Equil Stabilize Phase Blank Blank Injection (Verify Baseline) Equil->Blank Ready Check

Figure 2: Pre-run system preparation workflow to minimize chemical and electronic noise.

Critical Note on Passivation: Phenolic compounds can chelate with iron in stainless steel tubing, causing "shark-fin" tailing and baseline noise. If your system is old, flush with 6N Nitric Acid (remove column first!) or use a chelating agent like EDTA in the mobile phase to suppress this noise [4].

References
  • Agilent Technologies. (2022). Eliminating Baseline Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2024). HPLC Troubleshooting Guide: Baseline Issues. Retrieved from [Link]

  • Separation Science. (2024).[3] Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Waters Corporation. (2021). HILIC as an Alternative Separation Mode for Intact Mass Confirmation. Retrieved from [Link]

  • ResearchGate. (2014). Baseline Noise in High-Performance Liquid Chromatography with Electrochemical Detection. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to 3-(1-Amino-3-hydroxypropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(1-Amino-3-hydroxypropyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on the storage, handling, and stability of this compound. By understanding its chemical nature, you can minimize degradation and ensure the integrity of your experiments.

Introduction: Understanding the Instability of 3-(1-Amino-3-hydroxypropyl)phenol

3-(1-Amino-3-hydroxypropyl)phenol is a bifunctional molecule containing both a phenolic hydroxyl group and an amino group on an alkyl side chain. This structure makes it susceptible to degradation, primarily through oxidation. The electron-donating nature of the hydroxyl and amino groups increases the electron density of the aromatic ring, making it highly susceptible to oxidative processes. Exposure to atmospheric oxygen, light, elevated temperatures, and high pH can accelerate this degradation, leading to the formation of colored impurities and a potential loss of desired biological activity.

Frequently Asked Questions (FAQs)

Q1: My solid 3-(1-Amino-3-hydroxypropyl)phenol has changed color (e.g., turned pink, brown, or purple). Can I still use it?

A color change in the solid material is a visual indicator of degradation, likely due to oxidation. The initial stages of oxidation can form quinone-imine type structures, which are often colored and can further polymerize into darker products. While a slight color change might indicate minimal degradation, it is generally not recommended to use discolored material in sensitive applications as it can introduce impurities and impact the accuracy of your results. For non-critical applications, the material could potentially be purified by recrystallization, but using fresh, un-degraded material is always the best practice.

Q2: What are the optimal storage conditions for solid 3-(1-Amino-3-hydroxypropyl)phenol?

To minimize degradation, solid 3-(1-Amino-3-hydroxypropyl)phenol should be stored in a tightly sealed, opaque container to protect it from light and moisture. The container should be stored in a cool, dry, and dark place. For long-term storage, keeping it in a refrigerator (2-8°C) or freezer (-20°C) is recommended. Additionally, storing under an inert atmosphere (e.g., argon or nitrogen) can significantly prolong its shelf life by displacing oxygen.

Q3: My solutions of 3-(1-Amino-3-hydroxypropyl)phenol turn color shortly after preparation. How can I prevent this?

The degradation of 3-(1-Amino-3-hydroxypropyl)phenol is often faster in solution. To prepare stable solutions, it is crucial to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes before use. Preparing solutions fresh before each experiment is the best approach. If a solution needs to be stored, even for a short period, it should be kept in a tightly sealed vial with minimal headspace, protected from light (using an amber vial), and stored at a low temperature (2-8°C). The addition of an antioxidant, such as ascorbic acid, to the solvent can also help to prevent oxidation.

Q4: How does pH affect the stability of 3-(1-Amino-3-hydroxypropyl)phenol in solution?

High pH (alkaline conditions) can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation. Therefore, it is advisable to maintain solutions at a neutral or slightly acidic pH if compatible with your experimental design.

Q5: What are the likely degradation products of 3-(1-Amino-3-hydroxypropyl)phenol?

While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of similar aminophenol compounds, the primary degradation pathway is oxidation. This can lead to the formation of quinone-imines, which can then undergo further reactions such as hydrolysis or polymerization to form a complex mixture of colored byproducts. The aminohydroxypropyl side chain could also be susceptible to oxidation, potentially forming ketone or hydroxylamine derivatives.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Solid material is discolored upon arrival or after short-term storage. Exposure to air, light, or heat during shipping or storage.- Contact the supplier for a replacement.- For future orders, ensure the supplier packages the material under an inert atmosphere and in an opaque container.- Store new material immediately under recommended conditions (cool, dry, dark, and preferably under an inert gas).
Solutions rapidly turn yellow, pink, or brown. Oxidation of the compound in solution.- Use deoxygenated solvents for solution preparation.- Prepare solutions fresh immediately before use.- Protect solutions from light by using amber vials or wrapping vials in aluminum foil.- Store solutions at low temperatures (2-8°C).- Consider adding an antioxidant like ascorbic acid to the solvent.
Inconsistent results in biological assays. Degradation of the compound leading to lower effective concentration and the presence of interfering impurities.- Use fresh, high-purity material for all experiments.- Prepare stock solutions fresh and handle them as described above to prevent degradation.- Perform a quality control check of your compound using an analytical technique like HPLC to confirm its purity before use.
Extra peaks appear in HPLC chromatograms over time. Degradation of the analyte in the sample solution or on the column.- Prepare samples fresh and analyze them immediately.- Use an antioxidant (e.g., ascorbic acid) in your sample diluent and/or mobile phase to prevent on-column degradation.- Ensure the mobile phase pH is not highly alkaline.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of 3-(1-Amino-3-hydroxypropyl)phenol

This protocol describes the preparation of a solution with enhanced stability for use in in vitro experiments.

Materials:

  • 3-(1-Amino-3-hydroxypropyl)phenol (solid)

  • High-purity solvent (e.g., DMSO, ethanol, or buffer)

  • Inert gas (Argon or Nitrogen) with a sparging line

  • Amber glass vials with Teflon-lined caps

  • Syringes and needles

Procedure:

  • Deoxygenate the Solvent: Place the required volume of solvent in a flask. Sparge with a steady stream of inert gas for at least 15-30 minutes to remove dissolved oxygen.

  • Weigh the Compound: In a clean, dry amber vial, accurately weigh the desired amount of 3-(1-Amino-3-hydroxypropyl)phenol.

  • Dissolve the Compound: Using a syringe, transfer the deoxygenated solvent to the vial containing the compound. Cap the vial and vortex or sonicate until fully dissolved.

  • Inert Gas Overlay: Before tightly sealing the cap, gently flush the headspace of the vial with the inert gas to displace any air.

  • Storage: If not for immediate use, store the solution at 2-8°C, protected from light. For longer-term storage, consider freezing at -20°C, though freeze-thaw cycles should be minimized.

Protocol 2: Stability-Indicating HPLC Method for Quality Control

This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity of 3-(1-Amino-3-hydroxypropyl)phenol and detect degradation products. This method is adapted from established methods for similar compounds like 4-aminophenol.[1][2]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A with 0.1 mg/mL ascorbic acid

Procedure:

  • Standard Preparation: Prepare a stock solution of 3-(1-Amino-3-hydroxypropyl)phenol in the sample diluent. Prepare a series of dilutions to establish linearity.

  • Sample Preparation: Dissolve the sample to be tested in the sample diluent to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Evaluation: Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area. The presence of new peaks in aged or stressed samples indicates degradation.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and validating that your analytical method is "stability-indicating" as per ICH guidelines.[3][4]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 3-(1-Amino-3-hydroxypropyl)phenol in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the stock solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the stock solution and keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the diluent.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light (ICH Q1B guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all stressed samples to the working concentration with the sample diluent.

  • Evaluation: Analyze the stressed samples using the stability-indicating HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent compound peak.

Visualizing Degradation and Workflow

Diagram 1: Key Factors in the Degradation of 3-(1-Amino-3-hydroxypropyl)phenol

cluster_compound 3-(1-Amino-3-hydroxypropyl)phenol cluster_stressors Stress Factors cluster_degradation Degradation Pathway cluster_products Degradation Products Compound Phenolic Amine Structure Oxidation Oxidation Compound->Oxidation Oxygen Oxygen (Air) Oxygen->Oxidation Light Light (UV) Light->Oxidation Heat High Temperature Heat->Oxidation pH High pH (Alkaline) pH->Oxidation Polymerization Polymerization Oxidation->Polymerization Products Colored Impurities (e.g., Quinone-imines) Polymerization->Products

Caption: Factors leading to the degradation of 3-(1-Amino-3-hydroxypropyl)phenol.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Stabilized Solution (Protocol 1) Stress Apply Stress Conditions (Acid, Base, H2O2, Heat, Light) (Protocol 3) Prep->Stress Subject to Stress Analysis HPLC Analysis (Protocol 2) Stress->Analysis Analyze Samples Eval Assess Purity and Identify Degradants Analysis->Eval Interpret Data

Caption: Workflow for assessing the stability of 3-(1-Amino-3-hydroxypropyl)phenol.

References

  • Google Patents. (2021). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]

  • Sleem, A. A., et al. (2023). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 70(4), 1033–1042. [Link]

  • Association of Pharmacy Professionals. (n.d.). FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38439. [Link]

Sources

Technical Support Center: Strategies for Purifying 3-(1-Amino-3-hydroxypropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of 3-(1-Amino-3-hydroxypropyl)phenol. It is designed for researchers, chemists, and drug development professionals who encounter challenges in removing process-related impurities and by-products from their synthesis mixtures. Our focus is on explaining the rationale behind each technique, ensuring you can adapt these methods to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions about the purification of 3-(1-Amino-3-hydroxypropyl)phenol and related aminophenol compounds.

Q1: What are the most common by-products I should expect in my crude 3-(1-Amino-3-hydroxypropyl)phenol mixture?

A: The impurity profile of your crude product is highly dependent on the synthetic route. However, common classes of impurities include:

  • Unreacted Starting Materials: Residual 3-aminophenol or other precursors are frequently encountered.[1]

  • Side-Reaction Products: The synthesis of aminophenols can generate various by-products, such as positional isomers, or products resulting from oxidation and rearrangement.[1]

  • Reagent-Related Impurities: This can include residual catalysts, acids, bases, or solvents used during the synthesis and initial workup.

  • Degradation Products: Aminophenols are susceptible to oxidation, which often results in the formation of colored quinone-like structures, leading to product discoloration.[2]

Q2: My crude product is dark brown or purple. What causes this and how can I prevent it?

A: Dark coloration in aminophenol samples is almost always due to oxidation. The phenol and amino functional groups are electron-rich and can be easily oxidized by atmospheric oxygen, especially under basic conditions or in the presence of trace metal ions. This leads to polymerized, highly colored by-products.

  • Prevention is Key: The most effective strategy is to prevent oxidation from occurring in the first place. Whenever possible, conduct the synthesis and purification steps under an inert atmosphere, such as nitrogen or argon.[3] Using degassed solvents can also significantly reduce the rate of oxidation.

Q3: What analytical techniques are best for identifying and quantifying impurities in my sample?

A: A multi-technique approach is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for both identifying and quantifying impurities.[4] A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[4][5] HPLC can provide precise information on the percentage of each impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the identification capabilities of mass spectrometry. It is invaluable for determining the molecular weights of unknown impurities, which is a critical step in deducing their structures.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying the structures of major impurities, especially if they can be isolated.[1][6]

Q4: What is the principle behind using acid-base extraction for purifying aminophenols?

A: This technique exploits the amphoteric nature of 3-(1-Amino-3-hydroxypropyl)phenol, which contains both a weakly basic amino group and a weakly acidic phenolic hydroxyl group.[4] By adjusting the pH of the aqueous phase, you can selectively move your compound of interest (or the impurities) between an aqueous layer and an immiscible organic layer.

  • In Acidic Solution (e.g., pH 1-2): The basic amino group becomes protonated (-NH₃⁺), forming a water-soluble salt. This allows you to extract it into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.[4]

  • In Basic Solution (e.g., pH 11-12): The acidic phenolic group becomes deprotonated (-O⁻), also forming a water-soluble salt. This can be used to separate it from non-acidic impurities.

By performing sequential extractions at different pH values, you can achieve a highly effective separation from many types of impurities.[3][7]

Q5: How do I select an appropriate solvent system for recrystallization?

A: The ideal recrystallization solvent is one in which your desired product has high solubility at an elevated temperature but low solubility at a low temperature (e.g., 0-4 °C).[4] Simultaneously, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal by hot filtration). Water, ethanol, and methanol, or aqueous mixtures of these solvents, are common starting points for polar compounds like aminophenols.[4] A solvent/anti-solvent system (e.g., dissolving in ethanol and adding hexane until cloudy) can also be highly effective.[8]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification workflow.

Workflow for Troubleshooting Purification Issues

G cluster_issues Identify Primary Issue start Crude Product Analysis (TLC, LC-MS, NMR) issue_color Issue: Colored Impurities issue_start_mat Issue: Unreacted Starting Material issue_chrom Issue: Poor Chromatography issue_cryst Issue: Crystallization Fails sol_charcoal Solution: Activated Charcoal Treatment issue_color->sol_charcoal sol_reducing Solution: Add Reducing Agent (e.g., Na2S2O4) issue_color->sol_reducing sol_inert Solution: Work under N2/Ar Atmosphere issue_color->sol_inert sol_extraction Solution: Optimize Acid-Base Extraction issue_start_mat->sol_extraction sol_column Solution: Preparative Column Chromatography issue_start_mat->sol_column sol_modifier Solution: Add Basic Modifier (e.g., Triethylamine) issue_chrom->sol_modifier sol_phase Solution: Change Stationary Phase (Alumina, C18) issue_chrom->sol_phase issue_cryst->sol_column sol_seed Solution: Seed with Pure Crystal or Scratch Flask issue_cryst->sol_seed sol_solvent Solution: Re-optimize Solvent/ Anti-solvent System issue_cryst->sol_solvent end_node Pure Product (Verify by HPLC/NMR) sol_charcoal->end_node sol_reducing->end_node sol_inert->end_node sol_extraction->end_node sol_column->end_node sol_modifier->end_node sol_phase->end_node sol_seed->end_node sol_solvent->end_node

Caption: A decision tree for troubleshooting common purification problems.

Issue 1: Persistent Colored Impurities in Final Product

  • Causality: Even after initial purification, trace amounts of oxidized by-products can persist, imparting a yellow, brown, or purple hue to your otherwise pure product. This indicates that either the initial purification was insufficient to remove them or the product is degrading during workup or storage.

  • Solutions & Rationale:

    • Treatment with Activated Charcoal: This is a classic and effective method for removing colored, often large, planar aromatic impurities.[4] The high surface area and porous structure of activated charcoal adsorb these molecules. Experimental Insight: Use charcoal sparingly (e.g., 1-2% w/w relative to your compound) as it can also adsorb your desired product, reducing yield. Add it to a solution of your product, stir for 15-30 minutes at room temperature or slightly elevated temperature, and then remove the charcoal by filtering through a pad of Celite.

    • Use of Reducing Agents: To chemically convert the colored oxidized species back to their colorless forms, a mild reducing agent can be used. A wash with a dilute aqueous solution of sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) during the aqueous workup can be highly effective.[4][9]

    • Inert Atmosphere: If the coloration appears during the purification process (e.g., during solvent evaporation), it is crucial to perform all subsequent steps under an inert atmosphere of nitrogen or argon to prevent further oxidation.[3]

Issue 2: Poor Separation During Column Chromatography (Peak Tailing/Co-elution)

  • Causality: The basic amino group in your molecule can interact strongly with the weakly acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction leads to "peak tailing," where the compound slowly bleeds off the column, resulting in broad peaks and poor separation from nearby impurities.

  • Solutions & Rationale:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to your mobile phase (eluent).[1] A concentration of 0.1-1% is typically sufficient. The modifier competes with your product for binding to the acidic sites on the silica, leading to symmetrical, sharp peaks and improved resolution.

    • Change the Stationary Phase: If a basic modifier is not effective or is incompatible with your product, consider using a different stationary phase. Alumina (basic or neutral grade) is a good alternative to silica for purifying basic compounds. Alternatively, reverse-phase chromatography on a C18-functionalized silica is an excellent option, where separation is based on polarity in a different way.

    • Employ a Guard Column: In preparative chromatography, using a small, inexpensive achiral guard column before your main column can help remove highly polar or reactive impurities, extending the life and performance of the primary column.[1]

Issue 3: Product Fails to Crystallize or Oils Out

  • Causality: Crystallization is a process of molecular self-assembly that requires high purity. The presence of even small amounts of impurities can disrupt the formation of a stable crystal lattice, causing the product to remain in solution (even when supersaturated) or to separate as an amorphous oil.

  • Solutions & Rationale:

    • Induce Crystallization: If you have a supersaturated solution, you can try to induce crystallization by scratching the inside wall of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, adding a single, tiny "seed" crystal of the pure compound will provide a template for lattice formation.

    • Re-evaluate the Solvent System: If the product "oils out," it often means the solution is too supersaturated or the solvent is inappropriate. Try a different solvent in which the product is less soluble, or use a solvent/anti-solvent combination.[8] For example, dissolve the oil in a minimum amount of a good solvent (like ethanol) and slowly add a poor solvent (like hexane or water) until persistent cloudiness appears, then warm slightly to clarify and cool slowly.

    • Pre-Purification: If crystallization repeatedly fails, it is a strong indicator that the material is not pure enough. Perform another purification step, such as column chromatography, to remove the impurities that are inhibiting crystallization, and then attempt the crystallization again.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the amphoteric 3-(1-Amino-3-hydroxypropyl)phenol from neutral organic impurities and acidic or basic by-products.

G start 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) wash_acid 2. Extract with Acid (1M HCl) start->wash_acid org1 Organic Layer 1 (Contains Neutral & Acidic Impurities) wash_acid->org1 Discard or Analyze aq1 Aqueous Layer 1 (Contains Protonated Product) wash_acid->aq1 Keep basify 3. Basify Aqueous Layer 1 to pH >11 (e.g., 6M NaOH) aq1->basify extract_org 4. Extract with Organic Solvent (EtOAc) basify->extract_org aq2 Aqueous Layer 2 (Contains Salts) extract_org->aq2 Discard org2 Organic Layer 2 (Contains Purified Product) extract_org->org2 Keep end_node 5. Dry, Filter, & Evaporate Organic Layer 2 org2->end_node

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it three times with an equal volume of 1M hydrochloric acid (HCl). The basic amino group of your product will be protonated, making it soluble in the aqueous acidic layer. Combine the aqueous extracts. Neutral and acidic impurities will remain in the organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add a strong base, such as 6M sodium hydroxide (NaOH), with stirring until the pH is greater than 11. This deprotonates the ammonium salt, regenerating the free amine and ensuring the phenolic group is also deprotonated.

  • Product Extraction: Extract the now basic aqueous solution three times with a fresh organic solvent (e.g., EtOAc). Your purified product will now move back into the organic layer.

  • Workup: Combine the organic extracts, wash once with brine (saturated NaCl solution) to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on small-scale solubility tests. For this molecule, consider water, isopropanol, or ethanol/water mixtures.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Table 1: Comparison of Primary Purification Strategies
TechniquePrinciple of SeparationBest for Removing...AdvantagesDisadvantages
Recrystallization Differential solubility of product and impurities at varying temperatures.[4]Impurities with different solubility profiles than the product.Scalable, cost-effective, can yield very high purity material.Requires screening for a suitable solvent; can have yield losses.
Acid-Base Extraction Differential partitioning between aqueous and organic phases based on the pKa of functional groups.[3][4]Neutral, acidic, or highly basic impurities.Fast, inexpensive, and highly effective for removing specific impurity classes.Requires the product to be soluble in immiscible solvents; generates aqueous waste.
Column Chromatography Differential adsorption onto a solid stationary phase (e.g., silica) and elution with a liquid mobile phase.[1]Impurities with different polarities, including isomers.Highly versatile, excellent resolving power for complex mixtures.Can be costly and time-consuming, especially at large scales; requires significant solvent.
Charcoal Treatment Adsorption of large, planar, colored molecules onto a high-surface-area carbon matrix.[4]Highly colored oxidation/polymerization by-products.Simple, fast, and very effective for removing trace color.Can reduce yield by adsorbing the desired product.

References

  • Technical Support Center: Purification of 4-[(2R)-2-aminopropyl]phenol - Benchchem. (n.d.).
  • US3658905A - Process for the purification of p-aminophenol. (n.d.). Google Patents.
  • Technical Support Center: Purification of Synthetic Products from 4-Aminophenol - Benchchem. (n.d.).
  • CN1021818C - The method for purifying crude 4-aminophenol. (n.d.). Google Patents.
  • US4870209A - Process for purifying crude 4-aminophenol. (n.d.). Google Patents.
  • (S)-3-(1-Amino-3-hydroxypropyl)phenol - BLDpharm. (n.d.).
  • 3-Aminophenol - Wikipedia. (n.d.).
  • related impurities 4-aminophenol: Topics by Science.gov. (n.d.).
  • CN106278947A - Crystal formation of phenol derivatives and preparation method thereof. (n.d.). Google Patents.
  • 3-(3-DIMETHYLAMINO-1-ETHYL-2-METHYLPROPYL)-PHENOL HYDROCHLORIDE FOR USE AS ACTIVE INGREDIENT IN. (n.d.). EPO.
  • 3-(1-Hydroxypropyl)phenol | C9H12O2 | CID 12921787 - PubChem. (n.d.). NIH.
  • CN102633658A - Method for resolving 3-amino-3-phenylpropanol. (n.d.). Google Patents.
  • Organic Salts of Pharmaceutical Impurity p-Aminophenol. (2020). MDPI.
  • Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[1][4]-Rearrangement—Oxa-Michael Addition Cascade Reactions. (n.d.). MDPI. Retrieved from

  • 3-Diethylaminophenol synthesis. (n.d.). ChemicalBook.
  • determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. (n.d.).
  • Synthesis of 3-((4-methylphenyl)amino)phenol: A Technical Guide - Benchchem. (n.d.).
  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (n.d.). Googleapis.com.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the H-NMR Spectroscopic Analysis of 3-(1-Amino-3-hydroxypropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as a powerful tool, offering deep insights into the molecular architecture of organic compounds. This guide provides a comprehensive interpretation of the ¹H-NMR spectrum of 3-(1-Amino-3-hydroxypropyl)phenol, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of the expected spectral features, compare them with related structural analogs, and provide a detailed protocol for acquiring high-quality data.

The Structural Landscape of 3-(1-Amino-3-hydroxypropyl)phenol: A Predictive ¹H-NMR Analysis

The structure of 3-(1-Amino-3-hydroxypropyl)phenol presents a fascinating array of proton environments, each with a characteristic chemical shift and coupling pattern. A thorough analysis of its ¹H-NMR spectrum allows for the unequivocal confirmation of its constitution.

Figure 1: Structure of 3-(1-Amino-3-hydroxypropyl)phenol with Proton Labeling

Aromatic Protons (H-2, H-4, H-5, H-6): The protons on the phenyl ring are expected to resonate in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm.[1] The substitution pattern (meta- to the hydroxyl group and the propyl chain) will dictate the specific chemical shifts and coupling patterns. The hydroxyl group, being an electron-donating group, will shield the ortho and para protons, shifting them to a higher field (lower ppm). Conversely, the alkyl substituent will have a weaker electronic effect.

Aliphatic Protons (H-1', H-2', H-3'): The protons of the propyl chain will appear in the more upfield region of the spectrum.

  • H-1' : This methine proton, being adjacent to both the aromatic ring and the amino group, will be deshielded and is expected to appear as a multiplet.

  • H-2' : These methylene protons will also be a multiplet due to coupling with both H-1' and H-3'.

  • H-3' : These methylene protons, being adjacent to the primary hydroxyl group, will be deshielded relative to a simple alkane but shielded relative to H-1'. They will likely appear as a triplet.

Labile Protons (Phenolic OH, Alcoholic OH, and NH₂): The protons of the hydroxyl and amino groups are termed "labile" as they can undergo rapid chemical exchange with each other and with trace amounts of water in the solvent.[2][3] This exchange often leads to broad signals in the spectrum.[3][4] Their chemical shifts are highly dependent on solvent, concentration, and temperature. A key technique to confirm the identity of these peaks is the "D₂O shake," where the addition of deuterium oxide to the NMR sample results in the exchange of these labile protons for deuterium, causing their signals to disappear from the ¹H-NMR spectrum.[2][4]

Comparative Spectral Analysis: Distinguishing 3-(1-Amino-3-hydroxypropyl)phenol from its Isomers and Precursors

The true power of NMR lies in its ability to differentiate between closely related structures. Let's consider how the ¹H-NMR spectrum of our target molecule would compare to that of its structural isomers, such as 2- or 4-(1-Amino-3-hydroxypropyl)phenol, and its precursor, 3-aminophenol.

Compound Key Differentiating ¹H-NMR Features
3-(1-Amino-3-hydroxypropyl)phenol - Complex multiplet patterns for the aromatic protons due to the meta-substitution. - Distinct signals for the three sets of aliphatic protons in the propyl chain.
2-(1-Amino-3-hydroxypropyl)phenol - The ortho-substitution would lead to a different splitting pattern for the aromatic protons, likely more complex due to closer proximity of the substituents. - Potential for intramolecular hydrogen bonding between the phenolic OH and the amino group, which could significantly affect the chemical shift of the phenolic proton.
4-(1-Amino-3-hydroxypropyl)phenol - The para-substitution would result in a more simplified aromatic region, likely two doublets, due to the higher symmetry of the molecule.[1]
3-Aminophenol - Absence of the aliphatic proton signals from the propyl chain. - The aromatic region would show a different splitting pattern due to the absence of the propyl substituent.[5][6]

Experimental Protocol: Acquiring a High-Resolution ¹H-NMR Spectrum

To obtain a high-quality ¹H-NMR spectrum suitable for unambiguous structural elucidation, the following protocol is recommended.

Materials:

  • 3-(1-Amino-3-hydroxypropyl)phenol sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR Spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 3-(1-Amino-3-hydroxypropyl)phenol sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for compounds with labile protons as it can slow down the exchange rate.

  • Internal Standard: Add a small amount of TMS to the sample. TMS provides a reference signal at 0 ppm.[7]

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal peak shape.

  • Data Acquisition:

    • Acquire a standard ¹H-NMR spectrum.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) for each signal.

  • D₂O Exchange (Optional but Recommended):

    • After acquiring the initial spectrum, add a drop of D₂O to the NMR tube.

    • Shake the tube gently to mix.

    • Re-acquire the ¹H-NMR spectrum. The signals corresponding to the OH and NH₂ protons should disappear or significantly decrease in intensity.[2][4]

Workflow for ¹H-NMR Data Acquisition and Interpretation

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Interpretation & Confirmation Prep Dissolve Sample in Deuterated Solvent Add_TMS Add TMS (Internal Standard) Prep->Add_TMS Insert Insert Sample into Spectrometer Add_TMS->Insert Lock_Shim Lock and Shim Insert->Lock_Shim Acquire Acquire ¹H-NMR Spectrum Lock_Shim->Acquire D2O_Ex D₂O Exchange (Optional) Acquire->D2O_Ex Chem_Shift Determine Chemical Shifts (ppm) D2O_Ex->Chem_Shift Integration Integrate Peaks Chem_Shift->Integration Multiplicity Analyze Multiplicity & Coupling Constants Integration->Multiplicity Assign Assign Peaks to Protons Multiplicity->Assign Compare Compare with Expected Spectrum & Analogs Assign->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for ¹H-NMR analysis of 3-(1-Amino-3-hydroxypropyl)phenol.

Predicted ¹H-NMR Data for 3-(1-Amino-3-hydroxypropyl)phenol

Based on established chemical shift ranges and coupling constant principles, the following is a predicted ¹H-NMR data table for the target molecule.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Aromatic (H-2, H-4, H-5, H-6)6.6 - 7.2Multiplet4H
Phenolic OH8.0 - 10.0 (in DMSO-d₆)Broad Singlet1H
H-1'3.8 - 4.2Multiplet1H
H-2'1.8 - 2.2Multiplet2H
H-3'3.4 - 3.8Triplet2H
Alcoholic OH4.0 - 5.5Broad Singlet/Triplet1H
NH₂2.5 - 4.0Broad Singlet2H

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.

Conclusion

The ¹H-NMR spectrum of 3-(1-Amino-3-hydroxypropyl)phenol provides a rich tapestry of information that, when carefully analyzed, can unequivocally confirm its molecular structure. By understanding the expected chemical shifts, coupling patterns, and the behavior of labile protons, researchers can confidently interpret their experimental data. This guide serves as a foundational resource for scientists and drug development professionals, enabling them to leverage the full power of ¹H-NMR spectroscopy in their research endeavors.

References

  • Kingsbury, C. A., & Durham, D. L. (1980). Carbon-13-proton long-range couplings of phenols. Hydrogen bonding and stereospecificity. The Journal of Organic Chemistry, 45(24), 4992-4996.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

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A Comparative Guide to 3-(1-Amino-3-hydroxypropyl)phenol and Its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenol moiety is a recurring and vital scaffold in both natural products and approved pharmaceuticals, underscoring its privileged role in medicinal chemistry.[1] Phenolic compounds are well-documented for a vast array of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial effects, making them potent candidates for drug development.[2][3] This guide focuses on 3-(1-Amino-3-hydroxypropyl)phenol, a molecule possessing the characteristic phenol ring combined with a flexible amino-alcohol side chain—a combination of functional groups ripe for biological interaction.

While 3-(1-Amino-3-hydroxypropyl)phenol itself is a promising but less-chartered molecule, understanding its potential requires a systematic comparison against its structural relatives. This guide provides researchers, scientists, and drug development professionals with a robust framework for this evaluation. We will dissect the structure-activity relationships (SAR) by comparing our lead compound to a curated set of phenolic analogs, each chosen to probe the specific contributions of its core functional groups: the aminopropyl side chain, the terminal hydroxyl group, and its stereochemistry. By presenting established experimental protocols and a clear data-driven comparative context, this document serves as a comprehensive roadmap for unlocking the therapeutic potential of this chemical class.

Selection of Structural Analogs for Comparative Analysis

The selection of appropriate analogs is paramount for elucidating the SAR of 3-(1-Amino-3-hydroxypropyl)phenol. The analogs chosen for this guide allow for a systematic evaluation of how modifications to the side chain and stereochemistry influence biological activity.

  • Analog 1: 3-Aminophenol: As the core scaffold, this analog allows us to establish a baseline and understand the functional contribution of the entire 1-amino-3-hydroxypropyl side chain.[4][5]

  • Analog 2: Metaraminol (a stereoisomer): This diastereomer, with a defined (1S,2R) configuration, is a known vasopressor.[6] Comparing our lead compound to Metaraminol will highlight the critical role of stereochemistry in target specificity and biological response.

  • Analog 3: (R)-3-(1-Aminoethyl)phenol: This analog features a shorter aminoethyl side chain and lacks the terminal hydroxyl group.[7] It serves to probe the importance of the side chain's length and the terminal alcohol's role in hydrogen bonding and solubility.

  • Analog 4: 3-(1-Hydroxypropyl)phenol: By removing the amino group, this analog directly tests the contribution of the basic amine to the molecule's activity, such as its role in receptor binding or acid-base properties.[8]

The key physicochemical properties of the lead compound and its selected analogs are summarized below.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
3-(1-Amino-3-hydroxypropyl)phenol Structure of 3-(1-Amino-3-hydroxypropyl)phenolC₉H₁₃NO₂167.21[9]
3-Aminophenol Structure of 3-AminophenolC₆H₇NO109.13[5][10]
Metaraminol Structure of MetaraminolC₉H₁₃NO₂167.21[6]
(R)-3-(1-Aminoethyl)phenol Structure of (R)-3-(1-Aminoethyl)phenolC₈H₁₁NO137.18[7]
3-(1-Hydroxypropyl)phenol Structure of 3-(1-Hydroxypropyl)phenolC₉H₁₂O₂152.19[8]

A Framework for Comparative Biological Evaluation

To ensure a thorough and objective comparison, a multi-assay approach is essential. This strategy allows for the characterization of various biological activities, providing a holistic view of each compound's potential. The following workflow outlines a logical progression from initial screening to more targeted functional assays.

G A Compound Acquisition & QC (Purity, Identity) B Antioxidant Capacity Assays (DPPH, ABTS) A->B C Total Phenolic Content (Folin-Ciocalteu) A->C D Cytotoxicity Screening (e.g., MTT Assay on A549 Lung Cancer Cells) B->D G Structure-Activity Relationship (SAR) Data Synthesis C->G F Enzyme Inhibition Assay (e.g., Tyrosinase Inhibition) D->F Select non-toxic, active compounds E Anti-inflammatory Assay (e.g., LPS-induced NO production in RAW 264.7) E->G F->G

Caption: Experimental workflow for comparative analysis.

Key Experiments: Protocols and Comparative Data

This section details the methodologies for core assays and presents illustrative data in a comparative format. This allows researchers to benchmark their own findings.

Antioxidant Capacity Assessment

Causality and Rationale: Phenolic compounds are renowned for their ability to neutralize free radicals by donating a hydrogen atom from their hydroxyl groups.[11] This activity is a cornerstone of their potential therapeutic effects in oxidative stress-related diseases.[2] We employ the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a rapid and reliable method where the reduction of the stable DPPH radical is measured spectrophotometrically as a color change from violet to yellow.[11]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark, refrigerated container.[11]

    • Test Compounds: Prepare 1 mg/mL stock solutions of the lead compound and each analog in methanol.

    • Trolox Standard: Prepare a 1 mM stock solution of Trolox (a vitamin E analog) in methanol. Create a standard curve by serial dilution (e.g., 6.25 to 100 µM).[11]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds or Trolox standards to the wells. For the blank, use 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) for each compound by plotting percent inhibition against concentration.

Illustrative Comparative Data:

CompoundIC₅₀ (µM) for DPPH Scavenging
3-(1-Amino-3-hydroxypropyl)phenol 15.8 ± 1.2
3-Aminophenol45.2 ± 3.5
Metaraminol18.5 ± 1.9
(R)-3-(1-Aminoethyl)phenol33.1 ± 2.8
3-(1-Hydroxypropyl)phenol25.6 ± 2.1
Trolox (Standard)8.9 ± 0.7

This data is illustrative and intended for comparative purposes.

Cytotoxicity and Antiproliferative Activity

Causality and Rationale: Evaluating a compound's effect on cell viability is a critical first step in drug discovery, identifying potential anti-cancer agents or flagging general toxicity.[12] The MTT assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals, providing a quantitative measure of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture A549 human lung carcinoma cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Assay Procedure:

    • Seed 5 x 10³ A549 cells per well in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., 1 to 200 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the cells for 48 hours.

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that reduces cell viability by 50%) for each compound.

Illustrative Comparative Data:

CompoundIC₅₀ (µM) on A549 Cells
3-(1-Amino-3-hydroxypropyl)phenol 55.4 ± 4.7
3-Aminophenol> 200
Metaraminol89.1 ± 7.2
(R)-3-(1-Aminoethyl)phenol121.6 ± 10.5
3-(1-Hydroxypropyl)phenol150.3 ± 12.9
Doxorubicin (Standard)0.8 ± 0.1

This data is illustrative and intended for comparative purposes.

Mechanistic Insights: Potential Modulation of Cellular Pathways

Phenolic antioxidants frequently exert their protective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The structural features of 3-(1-Amino-3-hydroxypropyl)phenol suggest it could be an activator of this critical cytoprotective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Response Cellular Protection & Antioxidant Response Genes->Response Compound Phenolic Compound (e.g., 3-(1-Amino-3-hydroxypropyl)phenol) Compound->Nrf2_Keap1 Induces ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces

Caption: The Nrf2-ARE antioxidant response pathway.

Conclusion and Future Directions

This guide establishes a comprehensive framework for the comparative evaluation of 3-(1-Amino-3-hydroxypropyl)phenol. The illustrative data suggests that the complete 1-amino-3-hydroxypropyl side chain is crucial for both potent antioxidant and antiproliferative activities, outperforming analogs that lack the amino group, have a shorter side chain, or represent the basic phenolic core. The subtle differences observed between the lead compound and its stereoisomer, Metaraminol, underscore the importance of stereochemistry, which warrants further investigation through target-based assays and molecular modeling.

Future work should focus on validating these findings with rigorous experimentation, expanding the panel of cell lines to other cancer types, and exploring additional therapeutic areas such as anti-inflammatory and antimicrobial applications.[13] Elucidating the precise mechanism of action, including confirming the modulation of pathways like Nrf2, will be essential for advancing this promising class of compounds toward clinical consideration.

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A Comparative Guide to Validating the Purity of 3-(1-Amino-3-hydroxypropyl)phenol Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock upon which the quality and reliability of all subsequent analytical data are built. For a compound such as 3-(1-Amino-3-hydroxypropyl)phenol, a chiral molecule with multiple functional groups, a multi-faceted approach to purity validation is not just recommended, but essential. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of 3-(1-Amino-3-hydroxypropyl)phenol reference standards, grounded in scientific principles and regulatory expectations.

The Imperative for Orthogonal Purity Assessment

Relying on a single analytical technique for purity determination can lead to an incomplete and potentially misleading purity profile. Each method has its own set of advantages and limitations, and what one technique may not detect, another will. This is the principle of orthogonality – utilizing different analytical methodologies that measure the same attribute (in this case, purity) based on different chemical or physical properties. For 3-(1-Amino-3-hydroxypropyl)phenol, with its amine, hydroxyl, and phenolic moieties, a combination of chromatographic, spectroscopic, and thermal analysis is crucial for a comprehensive assessment.

Chromatographic Purity: The Workhorse of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry, offering high resolution and sensitivity for the separation and quantification of impurities.[1]

Reversed-Phase HPLC for General Purity and Related Substances

A robust reversed-phase HPLC method is the first line of defense in identifying and quantifying process-related impurities and degradation products. The inherent polarity of 3-(1-Amino-3-hydroxypropyl)phenol makes it well-suited for this technique.

Experimental Protocol: Reversed-Phase HPLC

  • Column Selection: A mixed-mode stationary phase, such as one containing both SCX (Strong Cation Exchange) and C18 moieties, is recommended.[2] This provides a dual retention mechanism, enhancing the separation of the basic parent compound from its potentially less basic or neutral impurities.

  • Mobile Phase:

    • Aqueous Phase (A): 20 mM phosphate buffer, pH adjusted to 4.85.[2] The acidic pH ensures the primary amine is protonated, leading to good peak shape and retention on the SCX phase.

    • Organic Phase (B): Acetonitrile or Methanol.[2]

  • Gradient Elution: A gradient from a low to a high percentage of the organic phase is employed to ensure the elution of compounds with a wide range of polarities.

  • Detection: UV detection at 285 nm is a suitable starting point, leveraging the phenolic chromophore.[2]

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1][3][4]

Chiral HPLC for Enantiomeric Purity

Given that 3-(1-Amino-3-hydroxypropyl)phenol possesses a chiral center, it is imperative to confirm its enantiomeric purity. Chiral HPLC is the method of choice for this determination.

Experimental Protocol: Chiral HPLC

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose phenylcarbamates, are highly effective for the separation of enantiomers of compounds with amine and hydroxyl groups.[5][6][7]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol), is commonly used with these CSPs.[6] The ratio is optimized to achieve the best resolution between the enantiomers.

  • Detection: UV detection at a suitable wavelength.

  • Justification: The use of a chiral specific method is a regulatory expectation for chiral drug substances to ensure that the therapeutic effect is not compromised by the presence of an inactive or potentially harmful enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Approach for Volatile and Semi-Volatile Impurities

GC-MS offers a powerful alternative to HPLC, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be readily detected by LC-UV. However, the polar nature of 3-(1-Amino-3-hydroxypropyl)phenol necessitates derivatization to increase its volatility.[8]

Experimental Protocol: GC-MS with Silylation

  • Derivatization: The sample is derivatized using a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which reacts with the active hydrogens on the hydroxyl and amino groups to form more volatile tert-butyl dimethylsilyl (TBDMS) derivatives.[8][9]

  • GC Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase, is suitable for separating the derivatized analytes.[10]

  • Temperature Program: A temperature gradient is used to separate the derivatized compound from any derivatized impurities.

  • Detection: Mass spectrometry (MS) provides both quantitative data and structural information, aiding in the identification of unknown impurities.[11]

  • Rationale: This method is orthogonal to HPLC as it relies on different separation (partitioning into a gaseous mobile phase vs. a liquid mobile phase) and detection (mass-to-charge ratio vs. UV absorbance) principles.

Absolute Purity Determination: Beyond Chromatographic Area Percent

While chromatographic methods are excellent for determining relative purity, they do not provide an absolute measure of the main component's mass fraction. For this, quantitative NMR (qNMR) and Differential Scanning Calorimetry (DSC) are invaluable.

Quantitative NMR (qNMR): The Gold Standard for Purity Assignment

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same substance.[12] The signal intensity in a proton NMR (¹H-NMR) spectrum is directly proportional to the number of nuclei giving rise to that signal.[13][14]

Experimental Protocol: ¹H-qNMR

  • Sample Preparation: A precisely weighed amount of the 3-(1-Amino-3-hydroxypropyl)phenol sample and a certified internal standard (e.g., maleic acid) of known purity are dissolved in a deuterated solvent (e.g., DMSO-d₆).[12]

  • Data Acquisition: The ¹H-NMR spectrum is acquired under conditions that ensure accurate integration, including a sufficient relaxation delay (D1).

  • Data Processing: The spectra are carefully phased and baseline corrected.

  • Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the standard.[13]

  • Significance: qNMR provides a direct, traceable purity value that is independent of the analyte's chemical structure, making it a powerful tool for assigning the purity of a primary reference standard.[15]

Differential Scanning Calorimetry (DSC): A Thermal Analysis Approach to Purity

DSC is a thermoanalytical technique that can be used to determine the purity of highly crystalline organic compounds.[16] The method is based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of soluble impurities.[17]

Experimental Protocol: DSC Purity Analysis (ASTM E928)

  • Sample Preparation: A small, accurately weighed amount of the crystalline sample (typically 1-3 mg) is hermetically sealed in an aluminum pan.[18]

  • Instrumentation: The sample is heated in a DSC instrument at a slow, constant rate (e.g., 0.5 °C/min).[18]

  • Data Analysis: The melting endotherm is recorded, and the purity is calculated from the shape of the melting peak using specialized software that applies the van't Hoff equation.[17][19]

  • Limitations and Strengths: DSC is only applicable to crystalline materials that do not decompose upon melting.[16] Its strength lies in its ability to provide an absolute purity value based on a fundamental thermodynamic property.

Identifying Potential Impurities: A Proactive Approach

A thorough understanding of potential impurities is crucial for developing and validating appropriate analytical methods. These impurities can arise from the synthesis process or from degradation.

Table 1: Potential Impurities of 3-(1-Amino-3-hydroxypropyl)phenol

Impurity TypePotential ImpuritiesRationale
Process-Related 3-AminophenolPotential starting material or by-product.[20]
3-NitrophenolPrecursor to 3-aminophenol.[20]
ResorcinolAlternative starting material for 3-aminophenol synthesis.[20]
Isomeric AminophenolsPotential by-products from non-specific reactions.
Degradation-Related Oxidation Products (e.g., quinone-like structures)Phenols are susceptible to oxidation.[21]
Deamination ProductsPossible under harsh acidic or thermal stress.
Photodegradation ProductsAromatic compounds can be susceptible to photodegradation.

Forced degradation studies are intentionally conducted to generate potential degradation products under stressed conditions (e.g., acid, base, oxidation, heat, light) to ensure the developed analytical methods are "stability-indicating."[22][23][24][25]

Comparative Summary of Purity Validation Techniques

Table 2: Comparison of Analytical Techniques for Purity Validation

TechniquePrincipleAdvantagesLimitationsRole in Purity Validation
Reversed-Phase HPLC Partition chromatographyHigh resolution, sensitive, widely applicable.Requires a chromophore for UV detection, relative purity measurement.Primary method for impurity profiling and quantification.
Chiral HPLC Chiral recognitionSeparates enantiomers.Column selection can be empirical.Essential for determining enantiomeric purity.
GC-MS Gas-phase partition chromatography, mass analysisHigh efficiency, provides structural information.Requires derivatization for polar analytes, not suitable for non-volatile compounds.Orthogonal method for volatile and semi-volatile impurities.
qNMR Nuclear magnetic resonanceAbsolute quantification, no specific reference standard needed, structural confirmation.Lower sensitivity than chromatography, requires specialized equipment."Gold standard" for assigning absolute purity to a primary reference standard.
DSC Thermal analysisAbsolute purity for crystalline compounds, based on thermodynamic principles.Only for crystalline, thermally stable compounds, less sensitive to some impurities.Orthogonal method for absolute purity determination of the bulk material.

Visualizing the Workflow

Purity_Validation_Workflow cluster_0 Initial Characterization cluster_1 Chromatographic Purity Assessment cluster_2 Absolute Purity Determination cluster_3 Method Validation & Final Assessment Reference_Standard 3-(1-Amino-3-hydroxypropyl)phenol Reference Standard Candidate RP_HPLC Reversed-Phase HPLC (Purity & Related Substances) Reference_Standard->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Reference_Standard->Chiral_HPLC GC_MS GC-MS (Volatile Impurities) Reference_Standard->GC_MS qNMR Quantitative NMR (qNMR) (Absolute Purity) Reference_Standard->qNMR DSC DSC (Thermal Purity) Reference_Standard->DSC Method_Validation Method Validation (ICH Q2(R1)) RP_HPLC->Method_Validation Chiral_HPLC->Method_Validation GC_MS->Method_Validation qNMR->Method_Validation DSC->Method_Validation CoA Certificate of Analysis (CoA) (Final Purity Assignment) Method_Validation->CoA

Caption: Orthogonal workflow for purity validation.

Conclusion

Validating the purity of a 3-(1-Amino-3-hydroxypropyl)phenol reference standard is a rigorous, multi-step process that demands a suite of orthogonal analytical techniques. A combination of high-resolution chromatographic methods (RP-HPLC and Chiral HPLC), an alternative separation technique (GC-MS), and absolute purity determination methods (qNMR and DSC) provides a self-validating system that ensures the highest degree of confidence in the reference standard's quality. Each method, validated according to ICH guidelines, contributes a unique piece of the puzzle, culminating in a comprehensive purity profile documented in the Certificate of Analysis. This meticulous approach is fundamental to ensuring the accuracy and reliability of all subsequent pharmaceutical analyses and, ultimately, the safety and efficacy of the final drug product.

References

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Advanced IR Spectroscopy Guide: Characterization of 3-(1-Amino-3-hydroxypropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the infrared (IR) spectroscopy analysis of 3-(1-Amino-3-hydroxypropyl)phenol , a trifunctional aromatic compound. It is designed for analytical chemists and pharmaceutical researchers requiring precise structural verification.

Executive Summary & Structural Context

3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2 or related isomers) represents a complex pharmacophore sharing structural homology with sympathomimetic agents like Metaraminol and Phenylephrine . Unlike simple phenols, this molecule contains three distinct hydrogen-bonding moieties:

  • Phenolic Hydroxyl (Ar-OH): Acidic, attached to the aromatic ring.

  • Primary Aliphatic Alcohol (R-CH₂-OH): Located at the terminal C3 position of the propyl chain.

  • Benzylic Primary Amine (Ar-CH(NH₂)-): Located at the C1 position, creating a chiral center.

Analytical Challenge: The primary challenge in IR analysis is deconvoluting the overlapping O-H and N-H stretching vibrations (3600–3000 cm⁻¹) and distinguishing the specific C-O stretches of the primary alcohol from the phenolic C-O. This guide provides a comparative framework to resolve these features against common structural analogs.

Experimental Protocol: Signal Acquisition

To ensure high-fidelity spectral data, the following protocol is recommended. This method minimizes hygroscopic interference, which is critical for amino-alcohol analysis.

Methodology: Attenuated Total Reflectance (ATR) FTIR
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR crystal.

  • Sample State: Solid crystalline powder (preferred) or thin film.

  • Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for fingerprinting).

    • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Air background acquired immediately prior to sampling.

  • Pre-treatment: Vacuum dry sample at 40°C for 1 hour to remove lattice water, which can obscure the critical N-H/O-H region.

Spectral Analysis: Functional Group Assignments

The spectrum is divided into three critical diagnostic zones.

Zone 1: The High-Frequency Region (3600–2800 cm⁻¹)

This region is dominated by Hydrogen bonding.

  • Phenolic O-H: Broad, intense band centered at 3400–3200 cm⁻¹ .

  • Primary Amine (N-H): Typically appears as a weak doublet (symmetric and asymmetric stretches) superimposed on the O-H shoulder around 3350 cm⁻¹ and 3280 cm⁻¹ .

  • Aliphatic O-H: The terminal primary alcohol contributes to the broadness but is less acidic/shifted than the phenol.

  • C-H Stretch:

    • Aromatic C-H: Weak signals >3000 cm⁻¹.

    • Aliphatic C-H: Distinct bands at 2960–2850 cm⁻¹ (propyl chain methylene groups).

Zone 2: The Fingerprint & C-O Region (1600–1000 cm⁻¹)

This is the primary differentiation zone for distinguishing this molecule from isomers like Metaraminol.

Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Note
Amine (Primary) N-H Scissoring1620–1580Often sharp; overlaps with aromatic ring breathing.
Aromatic Ring C=C Ring Stretch1600 & 1475Characteristic doublet for benzene derivatives.
Phenol Ar-O Stretch1230–1250 Strong, broad band. Indicates phenol presence.[1][2][3][4][5][6][7][8]
Primary Alcohol C-O Stretch1050–1060 CRITICAL: Distinguishes from secondary alcohols (e.g., Metaraminol ~1100 cm⁻¹).
Amine (C-N) C-N Stretch1180–1200Medium intensity; benzylic amines appear slightly lower than aromatic amines.
Zone 3: Aromatic Substitution (900–600 cm⁻¹)
  • Meta-Substitution: Look for strong bending vibrations at ~780 cm⁻¹ and ~690 cm⁻¹ . This confirms the 1,3-substitution pattern on the benzene ring.

Comparative Analysis: Target vs. Alternatives

The table below objectively compares the target molecule against its structural isomer (Metaraminol) and a precursor (3-Aminophenol) to demonstrate IR selectivity.

Differentiation Matrix
FeatureTarget: 3-(1-Amino-3-hydroxypropyl)phenol Alternative A: Metaraminol (Isomer)Alternative B: 3-Aminophenol (Precursor)
Structure Primary Alcohol (-CH₂OH) + Benzylic AmineSecondary Alcohol (-CH(OH)-) + Primary AminePhenol + Aromatic Amine (No aliphatic chain)
Alcohol C-O Band ~1050 cm⁻¹ (Primary)~1080–1100 cm⁻¹ (Secondary Benzylic)Absent (No aliphatic alcohol)
Amine C-N Band ~1180 cm⁻¹ (Aliphatic/Benzylic)~1180 cm⁻¹ (Aliphatic)~1280–1300 cm⁻¹ (Ar-N, stronger resonance)
Aliphatic C-H Distinct (Propyl chain)Distinct (Propyl chain)Negligible (Only aromatic C-H)
Performance High Resolution: Can distinguish primary vs secondary alcohol.[1][3][6][7][8][9][10][11][12][13]High Resolution: Shifts in C-O band confirm isomer status.Clear Distinction: Lack of aliphatic bands confirms precursor.

Causality Insight: The shift in the C-O stretch from ~1050 cm⁻¹ (Target) to ~1100 cm⁻¹ (Metaraminol) is caused by the electronic environment of the carbon atom. The secondary, benzylic carbon in Metaraminol is more electron-deficient due to the adjacent ring, stiffening the bond and raising the frequency compared to the terminal primary carbon in the target molecule [1].

Analytical Workflow Diagram

The following decision tree outlines the logical process for confirming the identity of 3-(1-Amino-3-hydroxypropyl)phenol using IR data.

IR_Analysis_Workflow Start Start: Acquire IR Spectrum Check_OH_NH Check 3200-3400 cm⁻¹ Broad Band + Weak Doublet? Start->Check_OH_NH Check_Aromatic Check 1450-1600 cm⁻¹ Aromatic Ring Modes? Check_OH_NH->Check_Aromatic Yes Check_CO_Region Analyze 1000-1300 cm⁻¹ (Critical Region) Check_Aromatic->Check_CO_Region Decision_Phenol Band at ~1230 cm⁻¹? (Phenolic C-O) Check_CO_Region->Decision_Phenol Decision_Alc_Type Band Position for Aliphatic Alcohol? Decision_Phenol->Decision_Alc_Type Yes Result_Primary Band at ~1050 cm⁻¹ (Primary Alcohol) TARGET CONFIRMED Decision_Alc_Type->Result_Primary ~1050 cm⁻¹ Result_Secondary Band at ~1100 cm⁻¹ (Secondary Alcohol) POSSIBLE ISOMER (Metaraminol) Decision_Alc_Type->Result_Secondary ~1100 cm⁻¹ Result_None No Aliphatic C-O POSSIBLE PRECURSOR Decision_Alc_Type->Result_None Absent

Figure 1: Step-by-step logic for differentiating the target molecule from isomers and precursors based on C-O stretching frequencies.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for C-O stretch shifts in primary vs secondary alcohols).
  • NIST Chemistry WebBook. IR Spectrum of 3-Aminophenol. National Institute of Standards and Technology.[5] Available at: [Link]

  • PubChem. 3-(1-Amino-3-hydroxypropyl)phenol Compound Summary. National Library of Medicine. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Reference for Amine N-H and C-N assignments).

Sources

Publish Comparison Guide: Bioequivalence Studies Involving 3-(1-Amino-3-hydroxypropyl)phenol Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of bioequivalence (BE) studies focusing on 3-(1-Amino-3-hydroxypropyl)phenol (CAS: 1213299-59-2 / 683220-64-6), a polar, phenolic amine metabolite often associated with the pharmacokinetics of catecholamine-like or analgesic drugs (structurally related to tapentadol/venlafaxine analogs).

Executive Summary & Core Directive

Conducting bioequivalence studies for 3-(1-Amino-3-hydroxypropyl)phenol requires a specialized approach due to its amphoteric nature (containing both basic amine and acidic phenol groups) and its status as a highly polar metabolite. Unlike lipophilic parent drugs, this analyte presents significant challenges in extraction recovery and chromatographic retention.

This guide moves beyond standard protocols to address the causality of bioanalytical failures and provides a robust framework for demonstrating equivalence between a Test (Generic) and Reference (Innovator) product.

Key Technical Challenges
  • Polarity: The 1-amino-3-hydroxypropyl side chain creates high water solubility, making Liquid-Liquid Extraction (LLE) inefficient.

  • Stability: The phenolic moiety is susceptible to oxidative degradation during sample processing.

  • Regulatory Status: As a metabolite, its measurement is governed by specific FDA/EMA decision trees regarding "Active vs. Inactive" and "Parent vs. Metabolite" quantification.

Scientific Integrity: The Bioequivalence Framework

Regulatory Context: Parent vs. Metabolite

Per FDA Guidance on Bioavailability and Bioequivalence , the parent drug is generally the primary analyte of interest because it is more sensitive to changes in formulation performance.[1] However, 3-(1-Amino-3-hydroxypropyl)phenol must be measured if:

  • The parent drug is a prodrug (e.g., esterified precursor) that is rapidly converted presystemically.

  • The parent drug levels are too low to be reliably quantified.

  • The metabolite significantly contributes to safety/efficacy and has a non-linear PK relationship with the parent.

Metabolic Pathway Visualization

The following diagram illustrates the theoretical formation and downstream processing of the analyte, critical for understanding potential interferences (e.g., glucuronides).

MetabolicPathway cluster_matrix Plasma Matrix Interference ParentDrug Parent Drug (Lipophilic Precursor) Intermediate Intermediate (N-Dealkylation) ParentDrug->Intermediate CYP450 (Oxidation) TargetAnalyte Target Analyte: 3-(1-Amino-3-hydroxypropyl)phenol Intermediate->TargetAnalyte Hydrolysis/Reduction Glucuronide O-Glucuronide Conjugate (Phase II) TargetAnalyte->Glucuronide UGT (Conjugation) RenalExcretion Renal Excretion TargetAnalyte->RenalExcretion Filtration Glucuronide->RenalExcretion

Figure 1: Metabolic trajectory of 3-(1-Amino-3-hydroxypropyl)phenol. Note the potential for "back-conversion" of glucuronides during sample prep if not controlled.

Experimental Protocol: Bioanalytical Strategy

To ensure Trustworthiness and Self-Validation , the analytical method must overcome the analyte's hydrophilicity. Standard C18 columns often fail to retain this compound, leading to ion suppression from the solvent front.

Method Development Guide (LC-MS/MS)
ParameterRecommended ProtocolCausality / Rationale
Extraction Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX).Why: The amine group (pKa ~9.5) allows capture on cation exchange resin while washing away neutral matrix interferences. LLE is ineffective due to high polarity.
Chromatography HILIC (Hydrophilic Interaction Liquid Chromatography) or Pentafluorophenyl (PFP) column.Why: Traditional C18 fails to retain polar amines. HILIC provides retention via water layer partitioning, separating the analyte from phospholipids.
Mobile Phase Acetonitrile : Water (80:20) with 10mM Ammonium Formate (pH 3.5).Why: High organic content is required for HILIC retention. Acidic pH ensures the amine is protonated for MS detection.
Detection ESI Positive Mode (+). MRM Transition: m/z 168.1 → 107.1 (Loss of side chain).Why: The phenolic tropylium ion (m/z 107) is a stable, characteristic fragment for specificity.
Stabilizer Add Ascorbic Acid (0.1%) or Sodium Metabisulfite to plasma.Why: Phenolic groups oxidize rapidly at neutral/basic pH. Antioxidants prevent degradation during freeze-thaw cycles.
Self-Validating Quality Control
  • IS Tracking: Use a stable isotope-labeled internal standard (e.g., d4-analog). If the IS response varies >20% between samples, it indicates matrix effects (ion suppression) typical of HILIC methods.

  • Incurred Sample Reanalysis (ISR): Mandatory for this analyte to prove that the extraction efficiency remains consistent in actual patient samples compared to spiked standards.

Comparative Performance Guide: Generic vs. Reference

This section objectively compares the performance metrics required to demonstrate bioequivalence. The data below represents a typical passing profile for a generic formulation containing a precursor that metabolizes to 3-(1-Amino-3-hydroxypropyl)phenol.

Quantitative Comparison Table
MetricReference Product (Innovator)Test Product (Generic)Geometric Mean Ratio (T/R)90% Confidence IntervalResult
Cmax (ng/mL) 45.2 ± 12.143.8 ± 11.596.90%89.50 – 104.80%PASS
AUC0-t (ng·h/mL) 210.5 ± 35.4208.1 ± 38.298.86%94.20 – 103.75%PASS
Tmax (h) 1.5 (0.5 – 4.0)1.5 (0.5 – 4.0)N/AN/AComparable
Intra-Subject CV% ~18%~19%N/AN/ALow Variability
Interpretation of Data
  • Tmax Alignment: Crucial for this analyte. A shift in Tmax for the metabolite often indicates a difference in the release rate of the parent drug formulation.

  • Variability: This metabolite typically shows low-to-moderate variability (CV < 20%). If CV > 30%, the study design must be powered up (n > 40 subjects) or a replicate design used.

Clinical Study Design Workflow

The following diagram outlines the critical path for a successful BE submission involving this metabolite.

BE_Workflow StudyDesign Study Design: Randomized, 2-Period, 2-Sequence Crossover Dosing Dosing Phase: Fasted vs. Fed (FDA Requirement) StudyDesign->Dosing Sampling Sample Collection: Stabilized Tubes (Ascorbic Acid) Dosing->Sampling PK Profiling (0-48h) Bioanalysis Bioanalysis (LC-MS/MS): SPE Extraction + HILIC Separation Sampling->Bioanalysis Cold Chain (-70°C) Stats Statistical Analysis: ANOVA on Log-Transformed Data Bioanalysis->Stats Conc. Data Decision BE Decision: 90% CI within 80.00-125.00% Stats->Decision Evaluation

Figure 2: Clinical and analytical workflow for demonstrating bioequivalence.

References

  • U.S. Food and Drug Administration (FDA). (2022).[2][3] Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. Retrieved from [Link]

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 44891238, 3-(1-Amino-3-hydroxypropyl)phenol. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Safety Protocol: 3-(1-Amino-3-hydroxypropyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Hazard Profile

3-(1-Amino-3-hydroxypropyl)phenol is a chiral amino-alcohol-phenol, often utilized as a key intermediate in the synthesis of centrally acting analgesics (e.g., Tapentadol derivatives).

While its specific utility lies in its stereochemistry, its safety profile is dictated by two aggressive functional groups: the Phenol ring and the Primary Amine .

  • The Phenol Threat: Unlike standard acids, phenolic compounds are lipophilic. They rapidly penetrate intact skin, causing systemic toxicity (CNS depression, renal failure) often before a chemical burn is visible. The local anesthetic effect of phenols can mask the initial pain of exposure.[1][2]

  • The Amine Threat: The aliphatic amine moiety confers alkalinity, posing a risk of corrosive injury to mucous membranes and eyes, alongside potential respiratory sensitization.

Core Directive: Treat this substance with the severity of a Class 6.1 Toxic / Class 8 Corrosive agent. Standard "lab coat and glasses" protocols are insufficient.

Risk Assessment & PPE Matrix

The following selection logic prioritizes permeation resistance over dexterity. Phenolic compounds can permeate standard nitrile gloves in under 10 minutes.

PPE Selection Decision Tree (Graphviz)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution RespCheck Open Handling? Solid->RespCheck Conc Concentration? Solution->Conc Hood Fume Hood Available? RespCheck->Hood Yes P3 RESPIRATORY: N100/P3 Half-Mask Hood->P3 No (Open Bench) StdPPE Standard PPE: Double Nitrile + Lab Coat Hood->StdPPE Yes (Sash Low) HighConc >10% or Neat Oil Conc->HighConc LowConc <10% Dilution Conc->LowConc GloveSel GLOVES: Laminate (SilverShield) or Butyl Rubber HighConc->GloveSel DoubleNit GLOVES: Double Nitrile (Change every 15 mins) LowConc->DoubleNit

Caption: PPE escalation logic based on physical state and concentration. Note the requirement for laminate gloves for high concentrations.

Detailed PPE Specifications
ComponentStandard RequirementTechnical Justification
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (8 mil) OR Laminate (SilverShield) Phenols degrade nitrile. Double gloving provides a visual breach indicator. Laminate is required for prolonged contact or concentrated oils [1].
Eye/Face Chemical Splash Goggles (Indirect Venting)Safety glasses are insufficient due to the corrosive amine vapors. A face shield is mandatory if handling >500mg of liquid/oil.
Body Tyvek® Lab Coat (or Apron)Cotton lab coats absorb phenols, keeping the toxin against the skin. Impervious aprons prevent "soak-through" events.[3]
Respiratory Fume Hood (Face velocity: 100 fpm)Primary control. If weighing powder outside a hood, use a P3/N100 particulate respirator .

Operational Protocol: Handling & Synthesis

A. Weighing and Transfer (Solid State)

The amine functionality makes the solid hygroscopic and prone to static charge.

  • Static Control: Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.

  • Containment: Weigh inside a fume hood. If the balance is external, use a balance enclosure or transfer the vessel inside a secondary container.

  • Solvent Addition: Add solvent gently down the side of the vessel. The heat of solution (exothermic amine solvation) can cause splashing.

B. Reaction Monitoring (Liquid State)

When taking aliquots for TLC/HPLC:

  • The "Clean Hand/Dirty Hand" Rule: Keep one hand (non-dominant) clean for adjusting sashes/equipment. Use the "dirty" hand (outer glove) only for the pipette.

  • Immediate Doffing: If a drop lands on the outer glove, strip it immediately . Do not wait. Phenol permeation is silent.

C. Decontamination of Equipment

Glassware will retain residues.

  • Rinse glassware with Methanol or Ethanol first (phenols are more soluble in alcohols than water).

  • Follow with an acidic wash (1M HCl) to protonate the amine and solubilize it as a salt.

  • Final wash with soap and water.[2]

Emergency Response System

CRITICAL WARNING: Water alone is insufficient for phenol-based decontamination. Water can spread the lipophilic phenol over a larger skin area, increasing absorption [2].

The "PEG Protocol" (Mandatory Setup)

Every workstation handling this chemical must have a Phenol First Aid Kit within arm's reach.

Kit Contents:

  • Polyethylene Glycol 300 or 400 (PEG 300/400).[2][4][5]

  • High-absorbency gauze pads.

  • Spare SilverShield gloves.

Emergency Workflow (Graphviz)

Emergency_Response Exposure Skin Exposure Strip 1. Strip Contaminated Clothing/Gloves Exposure->Strip Wipe 2. IMMEDIATE: Swab with PEG 300/400 Strip->Wipe Do NOT use water first unless PEG unavailable Flush 3. Flush with Water (15+ Minutes) Wipe->Flush After scrubbing skin Medical 4. Seek Medical Aid (Mention Phenol) Flush->Medical

Caption: The specific decontamination sequence for phenolic compounds.[1][2][4][5][6] PEG 300/400 is the primary decontaminant.

Waste Disposal & Compliance

Do not mix with general organic waste if possible. Segregation prevents unexpected exothermic reactions between the amine moiety and acid chlorides/anhydrides in the waste stream.

Waste StreamClassificationLabeling Requirement
Solid Waste Hazardous Chemical Solid"Toxic Solid, Organic, N.O.S. (Substituted Phenol)"
Liquid Waste Basic Organic Waste"Corrosive/Toxic Liquid, Basic, Organic (Contains Phenolic Amine)"
Sharps Chemically ContaminatedSegregate needles used with this compound; do not recap.

Neutralization: Small spills can be treated with vermiculite or chem-sorb pads . Do not use paper towels (fire risk with amines). Collect in a sealed container and label as hazardous waste.

References

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol.[3][4] Yale University. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PubChem. (n.d.). Compound Summary: 3-Aminophenol (Structural Analog). National Library of Medicine. [Link]

  • Princeton University EHS. (n.d.). Phenol Safety Guide.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.